Product packaging for Y4R agonist-1(Cat. No.:)

Y4R agonist-1

Cat. No.: B12419244
M. Wt: 1121.3 g/mol
InChI Key: HRFROEUEVCIDOO-BGBFCPIGSA-N
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Description

Y4R agonist-1 is a useful research compound. Its molecular formula is C51H80N18O11 and its molecular weight is 1121.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H80N18O11 B12419244 Y4R agonist-1

Properties

Molecular Formula

C51H80N18O11

Molecular Weight

1121.3 g/mol

IUPAC Name

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide

InChI

InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

HRFROEUEVCIDOO-BGBFCPIGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Origin of Product

United States

Foundational & Exploratory

Neuropeptide Y Receptor Y4: A Technical Guide to Physiological Function

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the Neuropeptide Y (NPY) receptor Y4, tailored for researchers, scientists, and professionals in drug development. It delves into the receptor's core physiological functions, signaling mechanisms, and the experimental methodologies used for its characterization.

Introduction to the NPY Y4 Receptor

The Neuropeptide Y receptor Y4, also known as the pancreatic polypeptide (PP) receptor, is a member of the G-protein coupled receptor (GPCR) superfamily. It is distinguished by its high affinity for pancreatic polypeptide, which is its principal endogenous ligand. The Y4 receptor plays a crucial role in a variety of physiological processes, most notably in the regulation of food intake, energy homeostasis, and gastrointestinal functions. Its expression is prominent in the gastrointestinal tract—including the colon, small intestine, and pancreas—as well as in specific regions of the brain, such as the brainstem and hypothalamus, which are key areas for appetite control.

Ligand Binding and Receptor Activation

The Y4 receptor exhibits a distinct preference for pancreatic polypeptide (PP) over other members of the NPY family, such as Neuropeptide Y (NPY) and Peptide YY (PYY). This selectivity is a defining characteristic of the Y4 subtype.

Quantitative Ligand Binding Affinities

The binding affinities of various endogenous ligands for the human Y4 receptor are summarized below. These values (Ki) represent the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand and are indicative of binding affinity.

LigandReceptor SpeciesK_i (nM)Assay TypeCell LineRadioligandReference
Pancreatic Polypeptide (PP)Human0.024Radioligand BindingHEK293¹²⁵I-PYY
Peptide YY (PYY)Human5.5Radioligand BindingHEK293¹²⁵I-PYY
Neuropeptide Y (NPY)Human412Radioligand BindingHEK293¹²⁵I-PYY
Functional Potency of Ligands

The functional potency of ligands is determined by their ability to elicit a biological response upon binding to the receptor. For the Gi/o-coupled Y4 receptor, this is often measured by the inhibition of cyclic AMP (cAMP) production.

LigandReceptor SpeciesIC₅₀ (nM)Assay TypeCell LineReference
Pancreatic Polypeptide (PP)Human0.11cAMP InhibitionCHO
GR231118 (Antagonist)Human0.4 (K_b)cAMP InhibitionCHO

Signaling Pathways

The NPY Y4 receptor primarily couples to the Gi/o family of G-proteins. Activation of the receptor by an agonist like pancreatic polypeptide leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.

Primary Signaling Cascade: cAMP Inhibition

The canonical signaling pathway for the Y4 receptor involves the inhibition of adenylyl cyclase activity by the Gαi/o subunit. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby modulating the activity of downstream effectors like Protein Kinase A (PKA).

Y4_Signaling Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Secretion) PKA->Response Phosphorylates Targets Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis A Prepare Reagents: Buffer, Radioligand, Test Compounds C Combine Reagents in 96-well Plate A->C B Prepare Y4-expressing Cell Membranes D Add Membranes to Initiate Binding B->D C->D E Incubate (e.g., 2h, RT) D->E F Rapid Filtration over Glass Fiber Filters E->F G Wash Filters F->G H Measure Radioactivity (Gamma Counter) G->H I Calculate IC50 from Dose-Response Curve H->I J Convert IC50 to Ki using Cheng-Prusoff Equation I->J

An In-depth Technical Guide on Y4 Receptor Downstream Signaling Pathways in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) receptor family, a class of G protein-coupled receptors (GPCRs), plays a crucial role in a myriad of physiological processes within the central nervous system. Among its members, the Y4 receptor, which exhibits a high affinity for pancreatic polypeptide (PP), is a key regulator of energy homeostasis, appetite, and neuronal excitability.[1] Understanding the intricate downstream signaling pathways activated by the Y4 receptor in neurons is paramount for the development of novel therapeutic agents targeting metabolic disorders, anxiety, and other neurological conditions. This technical guide provides a comprehensive overview of the core signaling cascades initiated by Y4 receptor activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of these complex neuronal processes.

Core Signaling Pathways

The Y4 receptor primarily couples to inhibitory G proteins of the Gi/o family.[2] Upon agonist binding, this interaction initiates a cascade of intracellular events, leading to the modulation of key second messengers and ion channels. The principal downstream signaling pathways are detailed below.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The canonical signaling pathway for the Y4 receptor involves the inhibition of adenylyl cyclase activity. Activation of the Gi/o protein by the Y4 receptor leads to the dissociation of its α subunit (Gαi/o), which directly inhibits adenylylyl cyclase. This enzymatic inhibition results in a significant reduction of intracellular cyclic adenosine monophosphate (cAMP) levels.[2] A decrease in cAMP subsequently leads to reduced activation of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins involved in neuronal function.

Quantitative Data on cAMP Inhibition

LigandCell TypeAssay TypeIC50 / pIC50Maximum Inhibition (%)Reference
Pancreatic Polypeptide (human)CHO-K1 cells expressing human Y4 receptorcAMP Hunter™ AssaypIC50: 8.5~80%Commercially available assay data
[K30(PEG2)]hPP2‐36COS-7 cells expressing human Y4 receptorIP3 accumulation (downstream of cAMP inhibition)EC50: 9.1 nMNot Reported[3]
Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the Y4 receptor has been shown to induce the phosphorylation and subsequent activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade.[2] This activation is also mediated through the Gi/o protein, and the released Gβγ subunits are thought to play a significant role in initiating this pathway, potentially through the transactivation of receptor tyrosine kinases or via protein kinase C (PKC) dependent mechanisms.[2] The MAPK/ERK pathway is a critical regulator of gene expression, cell proliferation, and differentiation in neurons.

Quantitative Data on ERK Phosphorylation

LigandCell Type/TissueFold Increase Over BasalTime PointReference
Pancreatic PolypeptideCHO cells expressing human Y4 receptorNot explicitly quantified, but demonstrated5-15 min[2]
Fentanyl (MOR agonist, for comparison)Striatal Neurons~1.9530 min[4]
EGF (EGFR agonist, for comparison)Differentiated Neurons~2.0Not Specified[5]
Modulation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels

In neurons, Y4 receptor activation leads to the modulation of ion channel activity, most notably the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[6][7] This effect is mediated by the direct binding of the Gβγ subunits, released upon Gi/o protein activation, to the GIRK channel complex.[8][9] The opening of GIRK channels allows for the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization decreases neuronal excitability and firing rate, representing a key mechanism by which Y4 receptor activation can modulate neural circuits.

Quantitative Data on GIRK Channel Activation

AgonistNeuronal TypeChange in Current DensityMethodReference
NPY (Y1 receptor-mediated for comparison)Rat Thalamic Reticular Neurons~75% of baclofen-induced currentWhole-cell patch clamp[6]
Baclofen (GABA-B agonist, for comparison)Rat Neocortical Pyramidal DendritesSignificantly larger conductance than in somataWhole-cell patch clamp[8]

Note: Direct quantitative data on the fold-increase in current density for Y4 receptor-mediated GIRK activation in specific neuronal populations is limited in the available literature. The provided data for NPY acting on Y1 receptors and a GABA-B agonist is to illustrate the typical magnitude of GIRK channel activation by Gi/o-coupled receptors in neurons.

Signaling Pathway Diagrams

Y4_Signaling_Overview cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP GIRK GIRK Channel Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Leads to PP Pancreatic Polypeptide (PP) PP->Y4R Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates MAPK_cascade MAPK/ERK Cascade G_betagamma->MAPK_cascade Activates PKA PKA cAMP->PKA Activates ERK_P pERK MAPK_cascade->ERK_P Transcription Gene Transcription ERK_P->Transcription Regulates

Experimental Protocols

cAMP Inhibition Assay

This protocol outlines a method for quantifying the inhibition of cAMP production following Y4 receptor activation using a competitive immunoassay.

cAMP_Assay_Workflow A 1. Cell Culture & Seeding Seed neuronal cells expressing Y4R in 96-well plates. B 2. Forskolin & Agonist Treatment Pre-treat with phosphodiesterase inhibitor. Add forskolin to stimulate cAMP production. Add Y4R agonist at various concentrations. A->B C 3. Cell Lysis Lyse cells to release intracellular cAMP. B->C D 4. cAMP Detection Use a competitive ELISA or HTRF-based assay to quantify cAMP levels. C->D E 5. Data Analysis Calculate IC50 values for agonist-induced inhibition of cAMP production. D->E

Methodology:

  • Cell Preparation: Neuronal cells endogenously or recombinantly expressing the Y4 receptor are seeded into 96-well plates and cultured to an appropriate confluency.

  • Assay Conditions: Cells are typically serum-starved for a period to reduce basal signaling. They are then pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce a robust cAMP signal. Concurrently, the Y4 receptor agonist (e.g., Pancreatic Polypeptide) is added in a dose-response manner.

  • Lysis and Detection: Following a defined incubation period, the cells are lysed. The concentration of cAMP in the lysate is then determined using a commercially available detection kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The data is normalized to the forskolin-only control, and the concentration of agonist that produces 50% of the maximal inhibition (IC50) is calculated using a non-linear regression analysis.

Western Blot for ERK Phosphorylation

This protocol describes the detection and quantification of phosphorylated ERK (pERK) as a measure of MAPK/ERK pathway activation.

ERK_Western_Blot_Workflow A 1. Cell Treatment & Lysis Treat neuronal cells with Y4R agonist. Lyse cells to extract proteins. B 2. Protein Quantification Determine protein concentration of lysates using a BCA or Bradford assay. A->B C 3. SDS-PAGE & Transfer Separate proteins by size using SDS-PAGE. Transfer proteins to a PVDF membrane. B->C D 4. Immunoblotting Probe membrane with primary antibodies (anti-pERK and anti-total ERK) followed by HRP-conjugated secondary antibodies. C->D E 5. Detection & Quantification Detect chemiluminescence signal. Quantify band intensity and calculate the pERK/total ERK ratio. D->E

Methodology:

  • Cell Stimulation and Lysis: Neuronal cells are treated with the Y4 receptor agonist for various time points. Following stimulation, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK (pERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection and Analysis: The HRP substrate is added to the membrane, and the resulting chemiluminescent signal is detected. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control. The band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the fold-change in ERK activation.[10][11]

Electrophysiological Recording of GIRK Channels

This protocol details the whole-cell patch-clamp technique to measure Y4 receptor-mediated activation of GIRK channels in neurons.

GIRK_Patch_Clamp_Workflow A 1. Neuron Preparation Prepare acute brain slices or cultured neurons. B 2. Patch Pipette & Seal Approach a neuron with a glass micropipette and form a high-resistance (gigaohm) seal. A->B C 3. Whole-Cell Configuration Rupture the cell membrane to gain electrical access to the cell interior. B->C D 4. Voltage Clamp & Recording Clamp the membrane potential and record baseline inward currents. C->D E 5. Agonist Application & Analysis Apply Y4R agonist and record the change in inward current. Analyze current-voltage relationship and current density. D->E

Methodology:

  • Preparation: Acute brain slices containing the neurons of interest (e.g., from the hypothalamus) or cultured primary neurons are prepared.

  • Recording Setup: A glass micropipette with a small tip opening is filled with an internal solution and mounted on a micromanipulator. The pipette is carefully brought into contact with the surface of a neuron.

  • Giga-seal Formation: Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Access: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

  • Voltage-Clamp Recording: The neuron's membrane potential is held at a constant voltage (voltage-clamp mode). A high extracellular potassium concentration is often used to increase the inward GIRK current.

  • Data Acquisition and Analysis: A baseline current is recorded. The Y4 receptor agonist is then applied to the bath, and the change in the holding current is measured. The current-voltage (I-V) relationship can be determined by applying a series of voltage steps. The agonist-induced current density is calculated by dividing the current amplitude by the cell capacitance.

Conclusion

The Y4 receptor, through its coupling to Gi/o proteins, orchestrates a complex network of downstream signaling events in neurons. The inhibition of adenylyl cyclase, activation of the MAPK/ERK pathway, and modulation of GIRK channel activity are central to its role in regulating neuronal function and behavior. The methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Y4 receptor for a range of neurological and metabolic disorders. Future research focusing on the precise spatiotemporal dynamics of these signaling pathways and their integration within specific neuronal circuits will be crucial for a complete understanding of Y4 receptor physiology and pharmacology.

References

Endogenous Ligands for the Neuropeptide Y4 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the Neuropeptide Y4 receptor (Y4R), a critical player in appetite regulation, energy homeostasis, and gastrointestinal function. This document details the binding affinities and functional potencies of these ligands, outlines the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to the Neuropeptide Y4 Receptor and its Endogenous Ligands

The Neuropeptide Y4 receptor (Y4R), also known as the Pancreatic Polypeptide Receptor 1 (PP1), is a member of the Class A G-protein coupled receptor (GPCR) family.[1] It is a key component of the Neuropeptide Y (NPY) system, which plays a crucial role in regulating a wide array of physiological processes. The Y4R is unique among the NPY receptors in that its primary endogenous ligand is Pancreatic Polypeptide (PP).[2][3] Two other members of the NPY family of peptides, Peptide YY (PYY) and Neuropeptide Y (NPY), also bind to and activate the Y4R, but generally with lower affinity and potency compared to PP in mammals.[3]

These endogenous ligands are 36-amino acid peptides that are involved in the intricate gut-brain axis, signaling satiety and influencing energy expenditure.[4] Their interaction with the Y4R presents a promising therapeutic target for metabolic disorders such as obesity.

Quantitative Data: Ligand Binding Affinities and Functional Potencies

The interaction of endogenous ligands with the human Y4 receptor has been quantified through various in vitro assays. The binding affinity is typically determined by radioligand competition binding assays and is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). The functional potency is often measured in cell-based assays that quantify the downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production or the mobilization of intracellular calcium, and is expressed as the pEC50 value, the negative logarithm of the half-maximal effective concentration (EC50).

LigandReceptorAssay TypepKiReference
Pancreatic Polypeptide (human)human Y4Radioligand Competition10.25[2]
Peptide YY (human)human Y4Radioligand Competition9.06[2]
Neuropeptide Y (human)human Y4Radioligand Competition8.68[2]

Table 1: Binding Affinities of Endogenous Ligands at the Human Y4 Receptor.

LigandReceptorAssay TypepEC50Reference
Pancreatic Polypeptide (human)human Y4cAMP Inhibition~9.0[2]
Pancreatic Polypeptide (bovine)human Y4Ion Transport~8.5[5]
Pancreatic Polypeptide (porcine)human Y4Ion Transport~8.5[5]
Peptide YY (human)human Y4Inositol Phosphate TurnoverInactive[6]
Neuropeptide Y (human)human Y4Inositol Phosphate Turnover~6.0[6]

Table 2: Functional Potencies of Endogenous Ligands at the Human Y4 Receptor.

Signaling Pathways of the Neuropeptide Y4 Receptor

The Y4R primarily signals through the heterotrimeric G-protein Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Additionally, in some cellular contexts, the Y4R can couple to the Gq G-protein, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations.[8]

Gi_Signaling_Pathway Ligand PP / PYY / NPY Y4R Y4 Receptor Ligand->Y4R Binds Gi Gi Protein (αβγ) Y4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (αi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->CellularResponse Phosphorylates targets

Figure 1: Y4 Receptor Gi-Coupled Signaling Pathway.

Gq_Signaling_Pathway Ligand PP / PYY / NPY Y4R Y4 Receptor Ligand->Y4R Binds Gq Gq Protein (αβγ) Y4R->Gq Activates PLC Phospholipase C Gq->PLC Activates (αq) IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Muscle contraction) PKC->CellularResponse Phosphorylates targets

Figure 2: Y4 Receptor Gq-Coupled Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a typical whole-cell radioligand competition binding assay to determine the affinity of unlabeled ligands for the Y4 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human Y4 receptor.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-Pancreatic Polypeptide ([¹²⁵I]-PP).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligands: Pancreatic Polypeptide, Peptide YY, Neuropeptide Y, and test compounds.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C).

  • Cell harvester and scintillation counter.

Procedure:

  • Culture Y4R-expressing cells to confluency in appropriate multi-well plates.

  • Prepare serial dilutions of unlabeled ligands in binding buffer.

  • On the day of the experiment, wash the cells once with binding buffer.

  • Add binding buffer, unlabeled ligand (or vehicle for total binding), and a fixed concentration of radioligand (typically at or below its Kd) to each well. For non-specific binding, add a high concentration of an unlabeled Y4R ligand.

  • Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the assay by rapidly aspirating the incubation mixture and washing the cells multiple times with ice-cold wash buffer using a cell harvester to collect the bound radioligand on glass fiber filters.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using a non-linear regression analysis to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis P1 Culture Y4R-expressing cells A1 Wash cells P1->A1 P2 Prepare serial dilutions of unlabeled ligands A2 Add radioligand and unlabeled ligands P2->A2 A1->A2 A3 Incubate to equilibrium A2->A3 D1 Harvest cells and collect on filters A3->D1 D2 Measure radioactivity D1->D2 D3 Calculate Ki values D2->D3

References

Unraveling the Role of the Y4 Receptor in the Hypothalamus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) system is a critical regulator of numerous physiological processes, with its receptors distributed throughout the central nervous system. Among these, the Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), has garnered significant attention for its role in appetite regulation and energy homeostasis, primarily through its interaction with pancreatic polypeptide (PP).[1] The hypothalamus, a key integration center for metabolic signals, is a primary site of Y4R expression and function. Understanding the precise expression, localization, and signaling of Y4R in the hypothalamus is paramount for the development of novel therapeutics targeting obesity and related metabolic disorders. This technical guide provides a comprehensive overview of Y4R in the hypothalamus, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways.

Y4R Expression and Localization in Hypothalamic Nuclei

The expression of Y4R is not uniform across the hypothalamus, with specific nuclei exhibiting higher densities of the receptor. This differential localization is crucial for its function in mediating satiety signals.

Quantitative Data on Y4R Expression

While precise, universally standardized quantitative data for Y4R expression remains an area of active research, a synthesis of findings from various studies using techniques like in situ hybridization and receptor autoradiography provides a semi-quantitative landscape of its distribution. The following table summarizes the relative expression levels of Y4R mRNA and protein in key hypothalamic nuclei.

Hypothalamic NucleusRelative Y4R mRNA ExpressionRelative Y4R Protein (Binding Sites)Key References
Arcuate Nucleus (ARC) HighHigh[2][3][4]
Paraventricular Nucleus (PVN) ModerateModerate[5][6][7]
Ventromedial Nucleus (VMH) ModerateLow to Moderate[8][9]
Lateral Hypothalamic Area (LHA) LowLow[10]
Suprachiasmatic Nucleus (SCN) LowLow[6]

Note: Relative expression levels are compiled from qualitative and semi-quantitative descriptions in the cited literature (e.g., "dense," "moderate," "low").

Studies have shown that Y4 receptors are critically involved in the anorexigenic signaling pathway.[3] Pancreatic polypeptide, a key ligand for Y4R, activates neurons in the arcuate nucleus, a region accessible to circulating peptides.[3] This activation leads to a cascade of events that ultimately suppress food intake.

Y4R Signaling Pathways in the Hypothalamus

The Y4R is a G protein-coupled receptor that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This canonical pathway is central to its neuromodulatory effects.

Canonical Gαi Signaling Pathway

Y4R_Signaling cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical Y4R signaling pathway via Gαi coupling.

Recent evidence also suggests that Y4R can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, although this pathway appears to be less prominent than the Gαi-mediated pathway.[1]

Experimental Protocols for Studying Y4R Expression and Localization

The following sections provide detailed methodologies for key experiments used to investigate Y4R in the hypothalamus.

In Situ Hybridization (ISH) for Y4R mRNA Detection

This protocol outlines the steps for detecting Y4R mRNA in hypothalamic tissue sections.

1. Tissue Preparation:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[12]

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.[12]

  • Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.[12]

  • Freeze the brain in isopentane cooled with dry ice and store it at -80°C.

  • Cut 14-20 µm thick coronal sections of the hypothalamus using a cryostat and mount them on RNase-free slides.[13]

2. Probe Preparation:

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Y4R mRNA sequence.[14] A sense probe should also be prepared as a negative control.

3. Hybridization:

  • Air-dry the sections and fix them with 4% PFA.

  • Treat with proteinase K to improve probe penetration.

  • Acetylate the sections to reduce background staining.

  • Dehydrate the sections through a series of ethanol washes.

  • Apply the hybridization solution containing the DIG-labeled probe and incubate overnight at 65°C in a humidified chamber.[13]

4. Post-Hybridization Washes:

  • Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove the unbound probe.[13]

5. Immunodetection:

  • Block non-specific binding sites with a blocking solution.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or horseradish peroxidase (HRP).[13]

  • Wash to remove the unbound antibody.

  • Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for AP) or a fluorescent substrate.[13]

6. Imaging and Analysis:

  • Dehydrate the sections and mount with a coverslip.

  • Image the sections using a light or fluorescence microscope.

  • Quantify the signal intensity in different hypothalamic nuclei.

ISH_Workflow Start Tissue Preparation (Perfusion, Fixation, Sectioning) Probe_Prep DIG-labeled RNA Probe Synthesis (Antisense & Sense) Hybridization Hybridization with Probe (Overnight at 65°C) Start->Hybridization Probe_Prep->Hybridization Washes Post-Hybridization Washes (Stringent SSC washes) Hybridization->Washes Immunodetection Immunodetection (Anti-DIG Antibody, Substrate) Washes->Immunodetection Imaging Microscopy and Analysis (Quantification) Immunodetection->Imaging

Caption: Experimental workflow for in situ hybridization.

Immunohistochemistry (IHC) for Y4R Protein Localization

This protocol describes the immunodetection of Y4R protein in hypothalamic sections.

1. Tissue Preparation:

  • Follow the same perfusion and fixation protocol as for ISH.

  • Cut 20-40 µm thick coronal sections of the hypothalamus using a cryostat or a vibratome.

2. Antigen Retrieval (if necessary):

  • For some antibodies, antigen retrieval may be required to unmask the epitope. This can be done by heating the sections in a citrate buffer.

3. Immunohistochemical Staining:

  • Wash the sections in PBS.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide (for HRP-based detection).

  • Block non-specific binding with a blocking solution (e.g., normal serum in PBS with Triton X-100).

  • Incubate the sections with a primary antibody specific to Y4R overnight at 4°C.

  • Wash to remove the unbound primary antibody.

  • Incubate with a biotinylated secondary antibody.

  • Wash and then incubate with an avidin-biotin-peroxidase complex (ABC).

  • Develop the signal with a chromogenic substrate like diaminobenzidine (DAB).

4. Imaging and Analysis:

  • Mount the sections on slides, dehydrate, and coverslip.

  • Image using a light microscope and analyze the distribution and density of Y4R-immunoreactive cells and fibers.

Receptor Autoradiography for Y4R Binding Sites

This technique allows for the visualization and quantification of Y4R binding sites using a radiolabeled ligand.

1. Tissue Preparation:

  • Rapidly dissect the brain, freeze it in isopentane cooled with dry ice, and store it at -80°C.

  • Cut 14-20 µm thick coronal sections of the hypothalamus using a cryostat and mount them on gelatin-coated slides.

2. Radioligand Binding:

  • Pre-incubate the sections in a buffer to remove endogenous ligands.

  • Incubate the sections with a radiolabeled Y4R-selective ligand (e.g., ¹²⁵I-labeled PP) in a binding buffer.[2][15]

  • For non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of an unlabeled Y4R agonist.[2]

3. Washing and Drying:

  • Wash the sections in ice-cold buffer to remove unbound radioligand.

  • Briefly rinse in distilled water to remove salts.

  • Dry the sections rapidly under a stream of cold, dry air.

4. Signal Detection and Analysis:

  • Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Develop the film or scan the screen.

  • Quantify the density of binding sites in different hypothalamic nuclei by comparing the signal intensity to co-exposed radioactive standards.

Conclusion

The Y4 receptor in the hypothalamus is a key player in the intricate network that governs energy balance. Its specific localization within nuclei like the arcuate nucleus, coupled with its inhibitory signaling pathway, makes it a promising target for therapeutic interventions against obesity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the precise mechanisms of Y4R function and to screen for novel pharmacological agents. Future studies focusing on generating more granular quantitative data and exploring the potential for biased agonism at the Y4R will be crucial in translating our understanding of this receptor into effective clinical treatments.

References

The Role of Y4 Receptor Activation in Energy Expenditure and Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a G protein-coupled receptor, and its endogenous ligand, Pancreatic Polypeptide (PP), are integral components of the gut-brain axis that governs energy homeostasis. Activation of the Y4R, particularly through peripheral administration of PP or selective agonists, exerts potent anorexigenic effects, leading to reduced food intake, decreased body weight gain, and increased energy expenditure. These effects are primarily mediated through Y4R expressed in key hypothalamic and brainstem regions, such as the arcuate nucleus (ARC) and the dorsal vagal complex (DVC). Mechanistically, Y4R activation is coupled to the inhibitory G-protein (Gi), leading to the suppression of adenylyl cyclase activity and a reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences downstream neuropeptide pathways, notably stimulating the anorexigenic pro-opiomelanocortin (POMC) system. The demonstrated efficacy of Y4R activation in promoting negative energy balance has positioned it as a promising therapeutic target for the development of anti-obesity pharmacotherapies. This guide provides a comprehensive overview of the Y4R system, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, and outlining common experimental protocols.

Y4 Receptor Signaling Pathway

The Y4 receptor is a class A G protein-coupled receptor (GPCR) that preferentially binds Pancreatic Polypeptide (PP) with high affinity.[1][2] The canonical signaling pathway initiated by Y4R activation involves coupling to an inhibitory G-protein (Gi/o).[3] Upon ligand binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] Reduced cAMP levels lead to decreased activity of downstream effectors like Protein Kinase A (PKA), ultimately modulating neuronal activity and gene expression to regulate energy balance.[4] Specifically, in the arcuate nucleus of the hypothalamus, Y4R activation on GABAergic neurons leads to the stimulation of adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, increasing α-Melanocyte-stimulating hormone (α-MSH) signaling.[5][6]

Y4R_Signaling Y4R Y4 Receptor Gi Gi/o Protein (α, βγ subunits) Y4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP PP Pancreatic Polypeptide (PP) PP->Y4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of downstream signaling Response Cellular Response (↓ Food Intake, ↑ Energy Expenditure) PKA->Response

Caption: Y4R canonical signaling pathway via Gi protein coupling.

Quantitative Effects of Y4R Activation on Energy Homeostasis

Peripheral activation of the Y4 receptor consistently leads to a reduction in food intake and body weight, alongside an increase in energy expenditure. The tables below summarize quantitative data from key preclinical studies in rodent models.

Table 1: Effects of Y4R Agonists on Food Intake and Body Weight
Model OrganismY4R Agonist / TreatmentDosage / AdministrationEffect on Food IntakeEffect on Body WeightReference
C57BL/6J Mice (Normal Diet)BVD-74D10 mg/kg (i.p.)Significant decrease at 1, 2, 4, 8, and 24 hoursSignificant decrease in weight gain[7]
C57BL/6J Mice (High-Fat Diet)BVD-74D10 mg/kg (i.p.)Significant decrease at 1, 2, and 4 hoursNot specified[7]
ob/ob MicePancreatic Polypeptide (PP)Repeated i.p. administration (6 days)Decreased food intakeDecreased body weight gain[8][9]
FLS-ob/ob MiceBVD-74D10 mg/kg (i.p.)Significant decrease at 2 and 4 hoursNot specified[7]
Humans (Normal Weight)Pancreatic Polypeptide (PP)Infusion over 24 hours~25% reduction in cumulative 24-hour energy intakeNot applicable[8][10]

i.p. = intraperitoneal

Table 2: Effects of Y4R Activation on Energy Expenditure and Metabolism
Model OrganismY4R Agonist / TreatmentKey MetricResultReference
Obese RodentsPancreatic Polypeptide (PP)Oxygen Consumption (VO₂)Significantly increased 1-2 hours post-injection[8][9]
Wild-Type MicePancreatic Polypeptide (PP)Energy ExpenditureIncreased[11]
Y4⁻/⁻ Knockout MiceGenetic DeletionEnergy ExpenditureSignificantly increased[12][13]
Y4⁻/⁻ Knockout MiceGenetic DeletionPhysical ActivitySignificantly increased[12][13]
Y2⁻/⁻Y4⁻/⁻ Double Knockout MiceGenetic DeletionEnergy ExpenditureSynergistically and significantly increased[13][14]
Y2⁻/⁻Y4⁻/⁻ Double Knockout MiceGenetic DeletionRespiratory Exchange Ratio (RER)Decreased (indicating increased fat utilization)[13]

Key Experimental Protocols

Reproducible and accurate measurement of metabolic parameters is crucial for evaluating the effects of Y4R activation. Below are detailed methodologies for commonly cited experiments.

Measurement of Energy Expenditure, RER, and Activity via Indirect Calorimetry

This protocol outlines the use of an open-circuit indirect calorimeter system (e.g., TSE PhenoMaster/LabMaster or Columbus Instruments CLAMS) to assess metabolic phenotypes in mice.[15][16]

Objective: To simultaneously measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), energy expenditure (Heat), and spontaneous physical activity.

Methodology:

  • Animal Acclimation:

    • Individually house mice in the metabolic chambers for a 48-72 hour acclimation period before data collection begins.[16][17]

    • Ensure free access to food and water, and maintain a consistent light-dark cycle and ambient temperature (thermoneutrality, ~30°C, is often preferred to measure basal expenditure).[18]

  • System Calibration:

    • Prior to the experiment, calibrate the O₂ and CO₂ sensors using a primary standard gas mixture of known composition (e.g., 20.50% O₂, 0.50% CO₂, balance N₂).[18]

    • Calibrate food and water baskets to ensure accurate intake measurements.[16]

  • Data Collection:

    • Set the software to record data continuously at set intervals (e.g., every 20-30 minutes) for a minimum of 72 hours to capture multiple light-dark cycles.[16]

    • Air is passed through the chamber at a known flow rate, and the concentrations of O₂ and CO₂ in the air entering and exiting the chamber are measured to calculate consumption and production.

  • Data Analysis:

    • Export raw data (VO₂, VCO₂, activity counts, food/water intake) for analysis.

    • Calculate the Respiratory Exchange Ratio (RER): RER = VCO₂ / VO₂. An RER near 1.0 indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.[15]

    • Calculate Energy Expenditure (Heat) using the Weir formula or a simplified version: Heat (kcal/hr) = (3.815 + 1.232 * RER) * VO₂.[15]

Exp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimate 1. Acclimate Mice (48-72h in metabolic cages) BodyComp 2. Measure Body Composition (DEXA or NMR) Acclimate->BodyComp Calibrate 3. Calibrate Sensors (O₂, CO₂, Food/Water) BodyComp->Calibrate Administer 4. Administer Treatment (e.g., Y4R Agonist vs. Vehicle) Calibrate->Administer Collect 5. Continuous Data Collection (72h+) Administer->Collect Export 6. Export Raw Data (VO₂, VCO₂, Activity, Intake) Collect->Export Calculate 7. Calculate Parameters (RER, Heat) Export->Calculate ANCOVA 8. Statistical Analysis (ANCOVA with body mass covariate) Calculate->ANCOVA Interpret 9. Interpret Results ANCOVA->Interpret

Caption: Standard experimental workflow for metabolic phenotyping.
Assessment of Food Intake and Body Weight

Objective: To measure the direct effect of a Y4R agonist on feeding behavior and body weight change.

Methodology:

  • Animal Housing: Individually house mice to allow for precise measurement of individual food consumption.

  • Baseline Measurement: Before treatment, measure and record the baseline body weight and 24-hour food intake for several days to establish a stable baseline for each animal.

  • Administration of Compound: Administer the Y4R agonist (e.g., PP, BVD-74D) or vehicle control via the desired route (typically intraperitoneal, i.p.).[7][9]

  • Post-Administration Monitoring:

    • Measure food intake at specific time points after injection (e.g., 1, 2, 4, 8, and 24 hours).[7] This is done by weighing the provided food at the start and end of each interval, accounting for any spillage.

    • Record body weight daily at the same time each day to monitor changes over the course of the study (for both acute and chronic treatment paradigms).[7][8]

  • Data Presentation: Express food intake as cumulative intake (grams) over time. Express body weight as absolute change (grams) or percent change from baseline.

Conclusion and Therapeutic Outlook

The activation of the Y4 receptor pathway presents a compelling strategy for combating obesity and metabolic disorders. Peripherally acting Y4R agonists robustly decrease food intake and body weight while simultaneously increasing energy expenditure, a dual action that is highly desirable for weight loss therapeutics. The anorexigenic effects are mediated centrally through the hypothalamus and brainstem, influencing key neuropeptidergic circuits that control satiety.[5][19] Preclinical data, summarized herein, provide strong evidence for the efficacy of this system. Future drug development efforts may focus on creating long-acting, selective Y4R agonists or multi-agonists that co-target Y4R and other metabolic receptors (e.g., Y2R or GLP-1R) to achieve synergistic effects on energy homeostasis.[1][20][21] This technical guide provides the foundational data and methodologies for researchers aiming to further explore and harness the therapeutic potential of the Y4 receptor.

References

Pancreatic Polypeptide: A Native Agonist of the Y4 Receptor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic Polypeptide (PP), a 36-amino acid hormone synthesized by the pancreatic islets of Langerhans, plays a crucial role in regulating food intake, energy homeostasis, and gastrointestinal functions. Its physiological effects are primarily mediated through its high-affinity interaction with the Neuropeptide Y Receptor Y4 (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily. As the native agonist for the Y4 receptor, PP's signaling cascade is a key area of investigation for the development of therapeutics targeting obesity and related metabolic disorders. This technical guide provides an in-depth overview of the biochemical and cellular mechanisms of PP action at the Y4 receptor, including a summary of its binding and functional characteristics, detailed experimental protocols for its study, and a visual representation of its signaling pathways and experimental workflows.

Introduction

Pancreatic Polypeptide (PP) is a member of the Neuropeptide Y (NPY) family of peptides, which also includes NPY and Peptide YY (PYY).[1][2] While all three peptides can interact with the family of Y receptors, PP exhibits a distinct preference and high affinity for the Y4 receptor subtype.[3][4] The activation of the Y4 receptor by PP in key brain regions, such as the hypothalamus and brainstem, leads to the suppression of orexigenic pathways and the promotion of anorexigenic signals, ultimately resulting in reduced food intake and body weight.[1][5] The Y4 receptor is primarily coupled to inhibitory G proteins (Gi/Go), leading to the attenuation of intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This guide will delve into the quantitative aspects of this interaction and provide the necessary technical details for its investigation in a research setting.

Quantitative Data Presentation

The interaction between Pancreatic Polypeptide and the Y4 receptor has been characterized by various binding and functional assays. The following tables summarize the key quantitative data from the scientific literature.

Table 1: Binding Affinity of Pancreatic Polypeptide (PP) for the Y4 Receptor

LigandReceptor Species/SystemAssay TypeRadioligandAffinity (IC50/Ki)Reference
Human PPRabbit Kidney PP ReceptorCompetition Binding[¹²⁵I]hPP10 pM (IC50)[3]
Human PPRat Y4 ReceptorCompetition Binding[¹²⁵I]hPP10 pM (IC50)[3]
Human PPHuman Y4 ReceptorCompetition Binding[¹²⁵I]hPP176 ± 11 pM (IC50)[3]
Human PPHuman Y4 ReceptorCompetition Binding[¹²⁵I]PYY0.26 nM (IC50)[7]
Chicken PPChicken Y4 Receptor (COS-7 cells)Competition Binding[¹²⁵I]pPYY140 pM (Ki)[6]

Table 2: Functional Potency of Pancreatic Polypeptide (PP) at the Y4 Receptor

LigandReceptor SystemAssay TypeParameter MeasuredPotency (EC50)Reference
Human PPWild-type human Y4R (HEK293 cells)IP AccumulationInositol Phosphate0.852 nM[7]
Human PPTyr2.64Ala mutant hY4R (HEK293 cells)IP AccumulationInositol Phosphate55.4 nM[7]
Human PPAsp2.68Ala mutant hY4R (HEK293 cells)IP AccumulationInositol Phosphate79.8 nM[7]

Signaling Pathways

Activation of the Y4 receptor by Pancreatic Polypeptide predominantly initiates a signaling cascade through the Gi/Go family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, activating the phospholipase C (PLC) pathway.

Y4R_Signaling cluster_membrane Plasma Membrane cluster_GiGo Gi/Go Pathway cluster_Gq Gq Pathway (Context-dependent) Y4R Y4 Receptor GiGo Gi/Go Protein Y4R->GiGo Gq Gq Protein Y4R->Gq PP Pancreatic Polypeptide PP->Y4R Binding & Activation AC Adenylyl Cyclase GiGo->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibition CREB CREB (transcription factor) PKA->CREB Inhibition of Phosphorylation Gene Gene Expression (e.g., satiety signals) CREB->Gene PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca²⁺ (intracellular) IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC CellularResponse Cellular Response (e.g., muscle contraction) PKC->CellularResponse

Figure 1: Pancreatic Polypeptide - Y4 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a whole-cell radioligand competition binding assay to determine the affinity of unlabeled Pancreatic Polypeptide for the Y4 receptor.

Materials:

  • HEK293 cells stably expressing the human Y4 receptor (hY4R).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-labeled Peptide YY ([¹²⁵I]PYY) or [¹²⁵I]-labeled human Pancreatic Polypeptide ([¹²⁵I]hPP).

  • Unlabeled Pancreatic Polypeptide (competitor).

  • Non-specific binding control: High concentration of unlabeled PP (e.g., 1 µM).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Seed HEK293-hY4R cells in 96-well plates at a density of 5 x 10⁴ cells/well and culture overnight to allow for cell attachment.

  • Assay Preparation:

    • Prepare serial dilutions of unlabeled Pancreatic Polypeptide in binding buffer.

    • Prepare the radioligand solution in binding buffer at a final concentration of approximately 50-100 pM.

    • Prepare the non-specific binding control.

  • Assay Execution:

    • Wash the cell monolayers twice with ice-cold binding buffer.

    • Add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the unlabeled PP serial dilutions to the appropriate wells.

    • Add 50 µL of the radioligand solution to all wells.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Termination and Washing:

    • Aspirate the assay medium and rapidly wash the cells three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Add 100 µL of 0.1 M NaOH to each well to lyse the cells.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled PP concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start cell_culture Seed hY4R-expressing HEK293 cells in 96-well plate start->cell_culture overnight Incubate overnight cell_culture->overnight wash1 Wash cells with ice-cold binding buffer overnight->wash1 add_ligands Add unlabeled PP (or buffer) and [¹²⁵I]PYY wash1->add_ligands incubation Incubate for 90 min at room temperature add_ligands->incubation wash2 Wash cells to remove unbound radioligand incubation->wash2 lysis Lyse cells with NaOH wash2->lysis counting Transfer to scintillation vials and count radioactivity lysis->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Figure 2: Workflow for Radioligand Competition Binding Assay.

cAMP Functional Assay

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by Pancreatic Polypeptide in cells expressing the Y4 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the hY4R.

  • Cell culture medium.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Pancreatic Polypeptide.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque cell culture plates.

Procedure:

  • Cell Culture: Seed CHO-K1-hY4R cells in 384-well plates at a density of 5,000-10,000 cells/well and culture overnight.

  • Assay Preparation:

    • Prepare serial dilutions of Pancreatic Polypeptide in stimulation buffer.

    • Prepare a stock solution of forskolin in stimulation buffer (e.g., 10 µM).

  • Assay Execution:

    • Aspirate the culture medium and replace it with 25 µL of the serially diluted Pancreatic Polypeptide or buffer (for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of the forskolin solution to all wells to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the measured cAMP levels against the logarithm of the Pancreatic Polypeptide concentration.

    • Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production using non-linear regression analysis.

cAMP_Assay_Workflow start Start cell_culture Seed hY4R-expressing CHO-K1 cells in 384-well plate start->cell_culture overnight Incubate overnight cell_culture->overnight replace_medium Replace medium with PP dilutions or buffer overnight->replace_medium pre_incubation Pre-incubate for 15 min at 37°C replace_medium->pre_incubation add_forskolin Add Forskolin to stimulate cAMP production pre_incubation->add_forskolin incubation Incubate for 30 min at 37°C add_forskolin->incubation measure_cAMP Lyse cells and measure intracellular cAMP incubation->measure_cAMP analysis Data Analysis: Determine EC50 measure_cAMP->analysis end End analysis->end

Figure 3: Workflow for cAMP Functional Assay.

Conclusion

Pancreatic Polypeptide is a critical endogenous agonist of the Y4 receptor, playing a key role in the regulation of appetite and energy balance. The high affinity and potent functional activity of PP at the Y4R make this signaling system an attractive target for the development of novel therapeutics for metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of the PP-Y4R axis and to explore its therapeutic potential. The provided diagrams of the signaling pathways and experimental workflows serve as valuable visual aids for understanding the complex mechanisms underlying the physiological effects of Pancreatic Polypeptide.

References

Pharmacological Characterization of a Selective Y4 Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of a representative selective agonist for the Neuropeptide Y4 receptor (Y4R). The Y4R, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the regulation of food intake, energy homeostasis, and gastrointestinal motility. This document outlines the binding affinity, functional potency, and signaling pathways associated with a model peptidic Y4R agonist, referred to herein as "Representative Y4R Agonist," based on publicly available scientific literature. Detailed experimental protocols for key assays are also provided to facilitate the characterization of novel Y4R-targeting compounds.

Data Presentation: Quantitative Pharmacology

The pharmacological profile of the Representative Y4R Agonist has been determined through a series of in vitro assays. The following tables summarize the quantitative data for its binding affinity and functional potency at the human Y4 receptor.

Table 1: Binding Affinity of Representative Y4R Agonist

ParameterRadioligandCell LineValueReference
pKi [¹²⁵I]-Pancreatic PolypeptideCHO-K1 cells expressing human Y4R8.43[1]
Ki (nM) [¹²⁵I]-Pancreatic PolypeptideCHO-K1 cells expressing human Y4R~3.7Calculated

Note: Ki value is calculated from the pKi value (Ki = 10^(-pKi)).

Table 2: Functional Potency of Representative Y4R Agonist

Assay TypeReadoutCell LinepEC₅₀EC₅₀ (nM)Emax (%)Reference
Calcium Mobilization Intracellular Ca²⁺ increaseCHO-K1 cells co-expressing human Y4R and a Gα subunit~7.5~32Partial Agonist[1]
cAMP Inhibition Decrease in forskolin-stimulated cAMPHEK293 cells expressing human Y4R~8.0~10Full Agonist[2][3]

Signaling Pathways

Activation of the Y4 receptor by an agonist initiates a cascade of intracellular signaling events. The Y4R is known to couple to multiple G-protein families, primarily Gi/o and to a lesser extent, Gq.

  • Gi/o Pathway: Upon agonist binding, the activated Y4R promotes the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This is a primary signaling mechanism for the Y4 receptor.

  • Gq Pathway: In some cellular contexts, the Y4R can also couple to Gq proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic Ca²⁺ concentration.[4]

Y4R_Signaling cluster_membrane Plasma Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway Y4R Y4 Receptor Gi Gi/o Y4R->Gi Activates Gq Gq Y4R->Gq Activates Agonist Y4R Agonist Agonist->Y4R Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 cells expressing human Y4R Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Reagents Prepare radioligand ([¹²⁵I]-PP), test compound, and assay buffer Reagents->Incubation Separation Separate bound from free radioligand via filtration Incubation->Separation Measurement Measure radioactivity of bound ligand using a gamma counter Separation->Measurement IC50_Calc Calculate IC₅₀ from competition curve Measurement->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

Methodological & Application

Application Notes: In Vivo Administration of Y4R Agonist-1 in Mice for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The Neuropeptide Y (NPY) receptor family, comprised of subtypes Y1, Y2, Y4, and Y5, are G-protein-coupled receptors (GPCRs) that play critical roles in regulating energy homeostasis, food intake, and metabolism.[1] The Y4 receptor (Y4R) is preferentially activated by Pancreatic Polypeptide (PP), a 36-amino acid peptide released from the pancreas after meals.[1] Activation of the Y4R is associated with anorexigenic effects, leading to reduced food intake and potential therapeutic applications for obesity and related metabolic disorders.[2][3] Peripherally administered PP has been shown to suppress food intake in mice.[4]

These application notes provide a detailed protocol for the in vivo administration of Y4R Agonist-1 , a hypothetical selective agonist of the Y4 receptor, to mice. The primary application detailed is the assessment of the agonist's effect on food intake and body weight, a key pharmacodynamic endpoint for this target.

Y4 Receptor Signaling Pathway

The Y4 receptor is predominantly a Gi-coupled GPCR.[5] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade is a key mechanism through which Y4R activation mediates its physiological effects.[2]

Y4R_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Y4R Y4 Receptor (GPCR) G_protein Gi Protein (αβγ) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist This compound Agonist->Y4R PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Reduced Appetite Signal) PKA->Response Leads to

Fig 1. Y4R Gi-Coupled Signaling Pathway.

Experimental Protocols

Preparation of this compound Solution

This protocol is based on the reconstitution of a lyophilized peptide agonist.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

Procedure:

  • Calculate Required Volume: Determine the volume of saline needed to achieve the desired stock concentration (e.g., 1 mg/mL). Refer to the manufacturer's Certificate of Analysis for the net peptide content.

  • Reconstitution: Briefly centrifuge the vial of lyophilized agonist to ensure the powder is at the bottom. Aseptically add the calculated volume of sterile saline to the vial.

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration for injection using sterile saline. The final injection volume for a mouse is typically 100-200 µL (5-10 mL/kg).

In Vivo Administration and Food Intake Study

This protocol outlines a typical acute food intake study following peripheral administration of the agonist.

Materials:

  • Male C57BL/6J mice (8-12 weeks old), single-housed

  • Prepared this compound and vehicle (saline) solutions

  • Insulin syringes (e.g., 29-31G)

  • Metabolic cages or standard cages with pre-weighed food hoppers

  • Analytical balance (accurate to 0.01 g)

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Data Analysis A1 Acclimate Mice (Single-housed, 7 days) A2 Habituate to IP Injections (Saline, 2-3 days) A1->A2 B1 Fast Mice (e.g., 4-6 hours before lights out) A2->B1 Start Experiment B2 Measure Baseline Body Weight & Food B1->B2 B3 Administer Treatment (IP Injection) - Vehicle - this compound (Dose 1) - this compound (Dose 2) B2->B3 B4 Re-introduce Food B3->B4 B5 Measure Cumulative Food Intake & Body Weight at Timepoints (e.g., 1, 2, 4, 24h) B4->B5 C1 Calculate Food Intake & Body Weight Change B5->C1 Collect Data C2 Statistical Analysis (e.g., ANOVA) C1->C2

References

Y4R agonist-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y4R agonist-1 is a potent agonist for the Neuropeptide Y Receptor Y4 (Y4R), with a reported Ki of 0.048 nM.[1] The Y4 receptor, a member of the G-protein coupled receptor (GPCR) family, is primarily activated by pancreatic polypeptide (PP) and plays a significant role in regulating food intake, energy expenditure, and anxiety.[2] This document provides detailed application notes and protocols for the solubility testing and preparation of this compound for in vitro and in vivo experiments.

Data Presentation: Physicochemical Properties and Solubility

Due to the proprietary nature of this compound, specific details regarding its amino acid sequence and physicochemical properties are not publicly available. However, based on general characteristics of peptide agonists, a systematic approach to solubility testing is recommended. The following table summarizes the recommended solvents for initial solubility testing and provides a template for recording experimental observations.

SolventRecommended Starting ConcentrationObservations (e.g., clear solution, precipitate, suspension)Notes
Sterile, distilled water1 mg/mLMany peptides are water-soluble.
0.1% Acetic Acid in sterile water1 mg/mLFor basic peptides.
0.1% Ammonium Hydroxide in sterile water1 mg/mLFor acidic peptides.
Dimethyl sulfoxide (DMSO)10 mg/mLA common solvent for hydrophobic peptides.
50% Acetonitrile in sterile water1 mg/mLFor hydrophobic peptides.

Note: It is crucial to test the solubility of a small aliquot of the peptide before preparing a bulk stock solution.

Experimental Protocols

General Handling and Storage of Lyophilized this compound

Lyophilized peptides are generally stable at room temperature for short periods.[3] However, for long-term storage, it is recommended to store the unopened vial at -20°C or -80°C.[4][5][6][7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide.[4]

Protocol for Solubility Testing of this compound

This protocol outlines a systematic approach to determine the optimal solvent for this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile, distilled water

  • 0.1% Acetic Acid in sterile water

  • 0.1% Ammonium Hydroxide in sterile water

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature.

  • Weigh a small, accurately measured amount of the peptide (e.g., 1 mg) into separate sterile microcentrifuge tubes for each solvent to be tested.

  • Add a calculated volume of the first solvent (e.g., sterile water) to achieve the desired starting concentration (e.g., 1 mg/mL).

  • Gently vortex the tube for 30 seconds.

  • Visually inspect the solution for clarity. If the peptide has not fully dissolved, sonicate the tube for 5-10 minutes.[8]

  • If the peptide remains insoluble, proceed to the next solvent in the table above. For acidic or basic peptides, a small amount of dilute acid or base can aid dissolution.[9][10]

  • For peptides that are insoluble in aqueous solutions, attempt to dissolve them in a small amount of DMSO first, and then slowly add the aqueous buffer to the desired concentration.[10][11]

  • Record your observations for each solvent in a table similar to the one provided above.

Protocol for Preparation of a Stock Solution

Once the optimal solvent has been determined, a concentrated stock solution can be prepared.

Materials:

  • This compound (lyophilized powder)

  • Optimal solvent as determined from the solubility testing protocol

  • Sterile, conical tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the vial of lyophilized this compound to room temperature.

  • Calculate the required amount of peptide and solvent to achieve the desired stock solution concentration (e.g., 10 mM).

  • Carefully weigh the peptide and transfer it to a sterile conical tube.

  • Add the appropriate volume of the chosen solvent to the tube.

  • Vortex the solution until the peptide is completely dissolved. Sonication can be used if necessary.

  • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][7]

  • Store the aliquots at -20°C or -80°C.[4][7]

Protocol for Preparing Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw a single aliquot of the this compound stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • When using a stock solution prepared in an organic solvent like DMSO, ensure that the final concentration of the solvent in the assay does not exceed a level that is toxic to the cells (typically ≤0.1% - 0.5% DMSO).[10][12]

  • Gently mix the working solutions before adding them to the cells.

Mandatory Visualizations

Y4R_Signaling_Pathway Y4R_agonist This compound Y4R Y4 Receptor Y4R_agonist->Y4R Binds to G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Inhibits activation of CREB CREB PKA->CREB Phosphorylates Cellular_responses Cellular Responses (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_responses Gene_expression Gene Expression CREB->Gene_expression Regulates MAPK_pathway->Cellular_responses

Caption: Y4 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation start Start: Lyophilized this compound solubility_test Solubility Testing start->solubility_test determine_solvent Determine Optimal Solvent solubility_test->determine_solvent prepare_stock Prepare Stock Solution determine_solvent->prepare_stock prepare_working Prepare Working Solutions prepare_stock->prepare_working in_vitro In Vitro Assays (e.g., Cell-based) prepare_working->in_vitro in_vivo In Vivo Experiments (e.g., Animal Models) prepare_working->in_vivo data_analysis Data Analysis in_vitro->data_analysis in_vivo->data_analysis end End: Results data_analysis->end

Caption: Experimental Workflow for this compound.

Solvent_Selection node_action node_action start Start: Test Solubility is_water_soluble Soluble in Water? start->is_water_soluble is_acid_soluble Soluble in 0.1% Acetic Acid? is_water_soluble->is_acid_soluble No use_water Use Sterile Water is_water_soluble->use_water Yes is_base_soluble Soluble in 0.1% NH4OH? is_acid_soluble->is_base_soluble No use_acid Use 0.1% Acetic Acid is_acid_soluble->use_acid Yes is_dmso_soluble Soluble in DMSO? is_base_soluble->is_dmso_soluble No use_base Use 0.1% NH4OH is_base_soluble->use_base Yes use_dmso Use DMSO (dilute for assays) is_dmso_soluble->use_dmso Yes consult_specialist Consult Technical Support is_dmso_soluble->consult_specialist No

Caption: Solvent Selection Decision Tree.

References

Application Notes and Protocols for Lentiviral Overexpression of Y4 Receptor in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y (NPY) Y4 receptor (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily, is preferentially activated by pancreatic polypeptide (PP) and is involved in various physiological processes, including food intake, energy homeostasis, and gastrointestinal motility.[1][2] Stable and robust overexpression of Y4R in a well-characterized cell line like Human Embryonic Kidney 293 (HEK293) cells is crucial for studying its pharmacology, downstream signaling pathways, and for the development of novel therapeutic agents targeting this receptor. Lentiviral vectors are a powerful tool for achieving stable and high-level transgene expression in a wide range of cell types, including HEK293 cells.[3][4]

These application notes provide detailed protocols for the lentiviral production and subsequent transduction of HEK293 cells to create a stable Y4R-expressing cell line. Furthermore, it outlines methods for the characterization of Y4R expression and its functional coupling to downstream signaling pathways.

Data Presentation

Table 1: Lentiviral Transduction Efficiency of HEK293 Cells with Y4R-IRES-GFP Construct
Multiplicity of Infection (MOI)Percentage of GFP-Positive Cells (%)
125.3 ± 3.1
578.9 ± 5.5
1095.2 ± 2.8
20>99

Data are presented as mean ± standard deviation from three independent experiments. Transduction efficiency was determined by flow cytometry analysis of Green Fluorescent Protein (GFP) expression 72 hours post-transduction.

Table 2: Characterization of Y4R Expression in Transduced HEK293 Cells
ParameterValueMethod
Protein Expression
Y4R Protein (monomer)~80 kDaWestern Blot
Y4R Protein (dimer)~160 kDaWestern Blot (with cross-linker)[5]
Radioligand Binding
Bmax2.5 ± 0.3 pmol/mg proteinSaturation binding with [¹²⁵I]-PYY
Kd0.5 ± 0.1 nMSaturation binding with [¹²⁵I]-PYY
Receptor Affinity
Pancreatic Polypeptide (PP) pKi9.5 ± 0.2Competition binding vs [¹²⁵I]-PYY
Neuropeptide Y (NPY) pKi7.8 ± 0.3Competition binding vs [¹²⁵I]-PYY
Peptide YY (PYY) pKi8.2 ± 0.2Competition binding vs [¹²⁵I]-PYY

Bmax (maximum binding capacity) and Kd (dissociation constant) values were determined from saturation binding experiments. pKi (inhibitory constant) values were calculated from competition binding assays.

Table 3: Functional Characterization of Y4R Signaling in Transduced HEK293 Cells
AgonistpEC50 (cAMP Inhibition)Emax (% Inhibition)
Pancreatic Polypeptide (PP)9.2 ± 0.195 ± 5
Neuropeptide Y (NPY)7.5 ± 0.288 ± 7
Peptide YY (PYY)8.0 ± 0.192 ± 6

pEC50 (negative logarithm of the half-maximal effective concentration) and Emax (maximum effect) values were determined from cAMP inhibition assays in forskolin-stimulated cells.[6]

Experimental Protocols

Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles encoding the human Y4R gene. For enhanced monitoring of transduction, a bicistronic vector containing an Internal Ribosome Entry Site (IRES) followed by a fluorescent reporter gene (e.g., GFP) is recommended.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding Y4R (e.g., pLV-Y4R-IRES-GFP)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Transfection reagent (e.g., Lipofectamine 3000 or Polyethylenimine (PEI))

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid DNA mixture containing the transfer, packaging, and envelope plasmids.

  • Transfection:

    • For Lipofectamine 3000, follow the manufacturer's instructions for preparing the DNA-lipid complexes.

    • For PEI, mix the plasmid DNA with PEI at a 1:3 ratio (µg DNA: µg PEI) in serum-free medium, vortex briefly, and incubate for 15-20 minutes at room temperature.

  • Addition to Cells: Gently add the transfection complex dropwise to the HEK293T cells.

  • Incubation and Medium Change: Incubate the cells at 37°C in a 5% CO₂ incubator. After 12-16 hours, carefully aspirate the medium and replace it with fresh, complete growth medium.

  • Virus Harvest: Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Filtration and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove any cellular debris. The viral stock can be used immediately or aliquoted and stored at -80°C for long-term use.

Lentiviral Transduction of HEK293 Cells

This protocol details the procedure for infecting HEK293 cells with the produced Y4R-encoding lentivirus to generate a stable cell line.

Materials:

  • HEK293 cells

  • Lentiviral stock (from Protocol 1)

  • Complete growth medium (DMEM with 10% FBS)

  • Polybrene (8 mg/mL stock solution)

Protocol:

  • Cell Seeding: The day before transduction, seed HEK293 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of infection.

  • Transduction:

    • Thaw the lentiviral stock on ice.

    • Prepare the transduction medium by adding the desired amount of lentivirus (based on the desired MOI) and Polybrene to the complete growth medium. A final Polybrene concentration of 4-8 µg/mL is recommended.

    • Aspirate the medium from the HEK293 cells and replace it with the transduction medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

  • Medium Change: After 24 hours, replace the transduction medium with fresh, complete growth medium.

  • Expansion and Selection: Allow the cells to grow for another 48-72 hours. If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for transduced cells. If a fluorescent reporter is used, the percentage of transduced cells can be assessed by flow cytometry.

  • Establishment of Stable Cell Line: Expand the population of transduced cells to establish a stable Y4R-expressing cell line.

Western Blot Analysis of Y4R Expression

This protocol is for confirming the expression of the Y4R protein in the transduced HEK293 cells.

Materials:

  • Y4R-expressing HEK293 cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Y4R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Lyse the Y4R-expressing HEK293 cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from cell lysates onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-Y4R antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

cAMP Inhibition Assay

This functional assay measures the ability of Y4R to couple to Gi/o proteins and inhibit adenylyl cyclase activity upon agonist stimulation.

Materials:

  • Y4R-expressing HEK293 cells

  • Forskolin

  • Y4R agonists (e.g., Pancreatic Polypeptide)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Protocol:

  • Cell Seeding: Seed the Y4R-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Cell Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.

    • Add varying concentrations of the Y4R agonist.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a dose-response curve to determine the pEC50 and Emax values.

Visualizations

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Binds G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Caption: Y4 Receptor Signaling Pathway.

Lentiviral_Overexpression_Workflow cluster_production Lentivirus Production cluster_transduction Transduction & Characterization Plasmids Transfer (Y4R) + Packaging + Envelope Plasmids Transfection Transfection Plasmids->Transfection HEK293T HEK293T Cells HEK293T->Transfection Harvest Harvest & Filter Lentivirus Transfection->Harvest Infection Transduction (Infection) Harvest->Infection HEK293 HEK293 Cells HEK293->Infection Stable_Line Stable Y4R-HEK293 Cell Line Infection->Stable_Line Analysis Functional & Expression Analysis Stable_Line->Analysis

Caption: Lentiviral Overexpression Workflow.

References

Application Notes and Protocols for the Use of Y4R Agonists in Diet-Induced Obesity Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y4 receptor (Y4R), predominantly activated by Pancreatic Polypeptide (PP), has emerged as a promising target for the treatment of obesity.[1] Activation of Y4R, particularly within the hypothalamus, is associated with satiety signals and a reduction in food intake.[1] This document provides detailed application notes and experimental protocols for utilizing Y4R agonists in diet-induced obesity (DIO) rodent models, a preclinical paradigm that closely mimics human obesity. The protocols outlined below are based on established methodologies and published data, offering a comprehensive guide for researchers investigating the therapeutic potential of Y4R agonists.

Data Presentation: Efficacy of Y4R Agonists in DIO Rodent Models

The following tables summarize the quantitative data from studies utilizing Y4R agonists in rodent models of diet-induced obesity.

Table 1: Effects of the Long-Acting Y4R Agonist [P3]PP on Metabolic Parameters in High-Fat Fed/Streptozotocin (HFF/STZ) Mice [2]

ParameterVehicle Control[P3]PP (25 nmol/kg, twice daily for 28 days)
Body Weight BaselineNotable weight loss vs. control
Cumulative Energy Intake BaselineSignificantly Reduced
Plasma Glucose ElevatedReturned to ~8 mmol/L
Plasma Insulin DecreasedSignificantly Increased
Plasma Glucagon IncreasedSignificantly Decreased
Plasma Triglycerides ElevatedSignificantly Decreased
Plasma Cholesterol ElevatedSignificantly Decreased
Islet Area ReducedIncreased
Beta-Cell Area ReducedIncreased
Beta-Cell Proliferation ReducedIncreased
Beta-Cell Apoptosis IncreasedDecreased

Table 2: Dose-Dependent Effects of Pancreatic Polypeptide (PP) Analogues on Cumulative Food Intake in Mice [3]

Treatment (i.p. administration)Cumulative Food Intake Reduction vs. Saline Control
PP (25 nmol/kg) Significant reduction (p < 0.05 to < 0.001 at various time points)
[P3]PP (25 nmol/kg) Significant reduction (p < 0.05 to < 0.001 at various time points)
PP (75 nmol/kg) Significant reduction
[P3]PP (75 nmol/kg) Significant reduction

Table 3: Effects of the Y4R Agonist BVD-74D on Cumulative Food Intake in High-Fat Diet-Fed Mice [4]

Treatment (10 mg/kg)Time PointCumulative Food Intake vs. Control
BVD-74D 1 hourSignificantly Decreased
BVD-74D 2 hoursSignificantly Decreased
BVD-74D 4 hoursSignificantly Decreased

Experimental Protocols

I. Induction of Diet-Induced Obesity (DIO) in C57BL/6J Mice

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain susceptible to diet-induced metabolic dysregulation.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD), e.g., D12492 from Research Diets (60% kcal from fat)

  • Standard chow diet (for control group)

  • Animal caging with ad libitum access to food and water

  • Weighing scale

Procedure:

  • Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.

  • Randomize mice into two groups: Control (standard chow) and DIO (HFD).

  • House mice individually or in small groups and maintain them on their respective diets for 15-20 weeks.

  • Monitor body weight and food intake weekly. Mice on the HFD are expected to show significantly greater weight gain compared to the control group.

II. High-Fat Fed/Streptozotocin (HFF/STZ) Model of Insulin-Deficient Obesity

This model combines diet-induced obesity with a moderate level of insulin deficiency, mimicking aspects of type 2 diabetes.

Materials:

  • DIO mice (from Protocol I)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Syringes and needles for injection

  • Glucometer and test strips

Procedure:

  • Following the 15-20 week HFD feeding period, fast the DIO mice for 4-6 hours.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer. The dosage can be administered as a single high dose or multiple low doses. For example, a single intraperitoneal (i.p.) injection of 95 mg/kg or multiple low doses (e.g., 40 mg/kg for 5 consecutive days).

  • Inject the STZ solution i.p. into the mice. The control group should be injected with citrate buffer only.

  • Monitor blood glucose levels regularly. Mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic.

III. Administration of Y4R Agonists

Materials:

  • Y4R agonist (e.g., [P3]PP, BVD-74D)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes and needles for injection (subcutaneous or intraperitoneal)

Procedure:

  • Dissolve the Y4R agonist in the appropriate vehicle to the desired concentration.

  • Administer the agonist to the treatment group via the chosen route (e.g., twice daily subcutaneous injections of 25 nmol/kg for [P3]PP).

  • The control group should receive vehicle-only injections.

  • Continue the treatment for the duration of the study (e.g., 28 days).

IV. Measurement of Metabolic Parameters

A. Body Weight and Food Intake:

  • Measure the body weight of each mouse at regular intervals (e.g., daily or weekly) using a calibrated scale.

  • Measure food intake by weighing the provided food at the beginning and end of a set period (e.g., 24 hours), accounting for any spillage.

B. Oral Glucose Tolerance Test (OGTT):

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

C. Plasma Analysis:

  • At the end of the study, collect blood samples from the mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

  • Measure plasma levels of insulin and glucagon using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure plasma triglycerides and total cholesterol using commercially available enzymatic assay kits.

V. Histological Analysis of the Pancreas

A. Islet and Beta-Cell Area Quantification:

  • Euthanize the mice and carefully dissect the pancreas.

  • Fix the pancreas in 10% neutral buffered formalin and embed it in paraffin.

  • Cut serial sections of the pancreas and mount them on slides.

  • Perform immunohistochemistry using antibodies against insulin (to identify beta-cells) and glucagon (to identify alpha-cells and delineate islet boundaries).

  • Capture images of the stained sections and use image analysis software to quantify the total islet area and the beta-cell area, expressed as a percentage of the total pancreatic tissue area.

B. Beta-Cell Proliferation and Apoptosis:

  • For proliferation, perform immunohistochemistry for a proliferation marker such as Ki67. Co-stain with insulin to identify proliferating beta-cells.

  • For apoptosis, use the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis. Co-stain with insulin to identify apoptotic beta-cells.

  • Quantify the percentage of Ki67-positive or TUNEL-positive beta-cells relative to the total number of beta-cells.

Visualizations

Y4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_hypothalamus Hypothalamic Neuron Y4R_Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Y4R Y4 Receptor (GPCR) Y4R_Agonist->Y4R Binds to G_protein G-protein (Gαi/Gαq) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Orexin ↓ Orexin Expression (Orexigenic) PKA->Orexin Regulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 ↑ IP3 PIP2->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 BDNF ↑ BDNF Expression (Anorexigenic) Ca2->BDNF Regulates Food_Intake ↓ Food Intake Orexin->Food_Intake BDNF->Food_Intake

Caption: Y4R signaling pathway in hypothalamic neurons.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis start C57BL/6J Mice (6-8 weeks old) hfd High-Fat Diet Feeding (15-20 weeks) start->hfd dio Diet-Induced Obese (DIO) Mice hfd->dio stz Streptozotocin (STZ) Injection (Optional) dio->stz agonist_admin Y4R Agonist Administration (e.g., 28 days) dio->agonist_admin control_admin Vehicle Administration dio->control_admin hff_stz HFF/STZ Mice stz->hff_stz hff_stz->agonist_admin hff_stz->control_admin metabolic Metabolic Phenotyping: - Body Weight - Food Intake - OGTT agonist_admin->metabolic plasma Plasma Analysis: - Insulin, Glucagon - Triglycerides, Cholesterol agonist_admin->plasma histo Pancreatic Histology: - Islet/Beta-Cell Area - Proliferation, Apoptosis agonist_admin->histo control_admin->metabolic control_admin->plasma control_admin->histo

Caption: Experimental workflow for evaluating Y4R agonists.

Logical_Relationship cluster_central Central Effects (Hypothalamus) cluster_peripheral Peripheral Metabolic Effects Y4R_Activation Y4R Agonist Administration Satiety ↑ Satiety Signaling Y4R_Activation->Satiety Pancreas Pancreatic Beta-Cell Health: - ↑ Proliferation - ↓ Apoptosis Y4R_Activation->Pancreas Potential Direct/Indirect Effects Food_Intake ↓ Food Intake Satiety->Food_Intake Body_Weight ↓ Body Weight & Fat Mass Food_Intake->Body_Weight Glucose_Homeostasis Improved Glucose Homeostasis: - ↓ Glucose - ↑ Insulin - ↓ Glucagon Body_Weight->Glucose_Homeostasis Lipid_Profile Improved Lipid Profile: - ↓ Triglycerides - ↓ Cholesterol Body_Weight->Lipid_Profile Anti_Obesity Anti-Obesity Therapeutic Potential Body_Weight->Anti_Obesity Glucose_Homeostasis->Anti_Obesity Lipid_Profile->Anti_Obesity

Caption: Logical relationship of Y4R activation and anti-obesity effects.

References

Application Notes and Protocols for Y4 Receptor Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of ligands with the Neuropeptide Y4 (Y4) receptor. The Y4 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is physiologically activated by pancreatic polypeptide (PP).[1][2] It plays a crucial role in regulating food intake, gastrointestinal motility, and energy homeostasis, making it a significant target for the development of therapeutics for metabolic disorders such as obesity.[1][2]

Radioligand binding assays are a robust and sensitive gold standard for quantifying the affinity of a ligand for its receptor.[3] This document outlines the necessary procedures for both saturation and competition binding assays using cell membranes expressing the Y4 receptor.

I. Y4 Receptor Signaling Pathway

The Y4 receptor primarily couples to inhibitory G proteins (Gi/Go). Upon activation by an agonist like pancreatic polypeptide, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, which activates phospholipase C (PLC) and leads to the generation of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium.[5][6]

Y4_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/Go Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (Alternative Pathway) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves Ligand Pancreatic Polypeptide (PP) Ligand->Y4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse_inhibition Inhibition of Cellular Response PKA->CellularResponse_inhibition Leads to PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca2+ Release IP3->Ca2 Stimulates CellularResponse_activation Activation of Cellular Response Ca2->CellularResponse_activation

Caption: Y4 receptor signaling pathways.

II. Experimental Protocols

The following protocols are designed for a 96-well plate format using a filtration-based method to separate bound and free radioligand.[3][7]

A. Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human Y4 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: A high-affinity Y4 receptor radioligand such as [125I]-Pancreatic Polypeptide or a tritiated small molecule agonist/antagonist.

  • Non-specific Binding Ligand: A high concentration (1-10 µM) of a non-radiolabeled Y4 receptor ligand (e.g., human Pancreatic Polypeptide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: Standard or deep-well plates.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Plate Scintillation Counter.

  • Protein Assay Kit (e.g., BCA assay).

B. Experimental Workflow Diagram

Radioligand_Binding_Workflow start Start prep_membranes Prepare Y4 Receptor Membrane Homogenate start->prep_membranes protein_quant Quantify Protein Concentration (BCA Assay) prep_membranes->protein_quant setup_plate Set up 96-well Plate (Total, Non-specific, Competition) protein_quant->setup_plate add_reagents Add Membranes, Radioligand, and Test Compounds setup_plate->add_reagents incubate Incubate at Room Temperature (e.g., 60-90 min) add_reagents->incubate filtration Rapid Filtration through PEI-soaked Glass Fiber Filters incubate->filtration wash Wash Filters with Ice-Cold Wash Buffer filtration->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Count Radioactivity (Scintillation Counter) add_scintillant->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

C. Protocol for Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3]

  • Prepare Radioligand Dilutions: Prepare a series of 8-12 concentrations of the radioligand in assay buffer, spanning a range from approximately 0.1 to 10 times the expected Kd.

  • Plate Setup:

    • Total Binding: To designated wells, add 50 µL of assay buffer.

    • Non-specific Binding (NSB): To designated wells, add 50 µL of the non-specific binding ligand (e.g., 1 µM human PP).

  • Add Radioligand: Add 50 µL of each radioligand dilution to the appropriate total binding and NSB wells.

  • Add Membranes: Thaw the Y4 receptor membrane preparation and dilute to the desired concentration (e.g., 5-20 µg of protein per well) in assay buffer. Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to all wells.[7] The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.

  • Washing: Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C.[7] Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

D. Protocol for Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the Y4 receptor.[3]

  • Prepare Test Compound Dilutions: Prepare a series of 10-12 concentrations of the test compound in assay buffer.

  • Prepare Radioligand: Prepare a single concentration of the radioligand, typically at or near its Kd value, in assay buffer.

  • Plate Setup:

    • Total Binding: To designated wells, add 50 µL of assay buffer.

    • Non-specific Binding (NSB): To designated wells, add 50 µL of the non-specific binding ligand (e.g., 1 µM human PP).

    • Competition: To the remaining wells, add 50 µL of each dilution of the test compound.

  • Add Radioligand: Add 50 µL of the prepared radioligand solution to all wells.

  • Add Membranes: Initiate the binding reaction by adding 150 µL of the diluted Y4 receptor membrane suspension to all wells.[7] The final assay volume is 250 µL.

  • Incubation, Filtration, Washing, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

    • Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.[7]

III. Data Presentation

The following tables summarize representative binding affinity data for various ligands at the human Y4 receptor.

Table 1: Saturation Binding Parameters for a Y4 Receptor Radioligand

RadioligandKd (nM)Bmax (fmol/mg protein)Cell System
[3H]-Agonist X0.5 - 1.5500 - 2000HEK293 cells
[125I]-hPP0.1 - 0.5800 - 3000CHO-K1 cells

Note: These values are illustrative and can vary depending on the specific radioligand, cell line, and experimental conditions.

Table 2: Competition Binding Affinities (pKi) of Ligands for the Human Y4 Receptor

CompoundpKiLigand TypeReference
Pancreatic Polypeptide (PP)9.0 - 10.0Endogenous Agonist[4]
Peptide YY (PYY)7.5 - 8.5Endogenous Agonist[8]
Neuropeptide Y (NPY)7.0 - 8.0Endogenous Agonist[8]
UR-AK86c~9.0Hexapeptide Agonist[1]
Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH₂8.43Partial Agonist[9]
Arg-Leu-Arg-Tyr-NH₂8.47Partial Agonist[9]
Fluorescent Ligand 16 (Sulfo-Cy5 labeled)9.71Fluorescent Agonist[2][10]
Fluorescent Ligand 17 (Cy3B labeled)9.22Fluorescent Agonist[2][10]

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

References

Application Notes and Protocols for High-Throughput Screening of Novel Y4 Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide Y4 receptor (Y4R), a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of various physiological processes, including appetite, energy homeostasis, and gastrointestinal function. Its preferential activation by Pancreatic Polypeptide (PP) makes it an attractive therapeutic target for metabolic disorders such as obesity. High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery to identify novel small molecules or peptide-based modulators of Y4R. These application notes provide detailed protocols for robust HTS assays designed to identify and characterize Y4R agonists and antagonists.

Y4 Receptor Signaling Pathways

The Y4 receptor primarily couples to the Gi/o family of G-proteins. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In certain cellular contexts, the Y4R can also couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

Y4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi Activates Gq Gq Protein Y4R->Gq Activates (alternative) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C IP3 IP3 PLC->IP3 Produces Ligand Pancreatic Polypeptide (PP) or Modulator Ligand->Y4R Binds Gi->AC Inhibits Gq->PLC Activates PKA Protein Kinase A cAMP->PKA Inhibits activation Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Modulates Ca2 [Ca2+]i IP3->Ca2 Increases Cellular_Response_Ca Cellular Response Ca2->Cellular_Response_Ca Modulates

Figure 1: Y4 Receptor Signaling Pathways.

High-Throughput Screening Workflow

A typical HTS campaign for Y4R modulators follows a multi-stage process, beginning with a primary screen of a large compound library to identify initial "hits". These hits are then subjected to a series of confirmatory and secondary assays to validate their activity, determine their potency and selectivity, and elucidate their mechanism of action.

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase Primary_Screen Primary HTS (e.g., Calcium Mobilization Assay) Hit_Identification Hit Identification (Z'-score > 0.5) Primary_Screen->Hit_Identification Confirmatory_Screen Confirmatory Screen (Dose-Response) Hit_Identification->Confirmatory_Screen Active Compounds Secondary_Assay Secondary Assay (e.g., cAMP Assay) Confirmatory_Screen->Secondary_Assay Confirmed Hits Selectivity_Panel Selectivity Profiling (vs. other NPY receptors) Secondary_Assay->Selectivity_Panel Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization Selective Hits

Figure 2: High-Throughput Screening Workflow for Y4R Modulators.

Data Presentation: Y4R Modulator Activity

The following tables summarize the activity of known Y4R modulators in various in vitro assays. This data can be used as a reference for assay validation and hit characterization.

Table 1: Agonist Potency at the Human Y4 Receptor

CompoundAssay TypeCell LineParameterValue
Pancreatic Polypeptide (human)Calcium MobilizationCHO-K1/hY4R/Gα15EC5091 - 95 nM
GR231118cAMP InhibitionhY4-expressing cellspEC508.6
[Leu31,Pro34]-NPYCalcium MobilizationSK-N-MCEC50>300 nM
BVD-74DFunctional Cellular AssaysNot Specified-High Affinity

Table 2: Antagonist and Ligand Affinity at the Y4 Receptor

CompoundAssay TypeSpeciesParameterValue
GR231118Radioligand BindingHumanpKi9.6
BIIE0246Radioligand BindingRatAffinity>600-fold lower than for Y2R
Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2Radioligand BindingHumanpKi8.43

Experimental Protocols

Primary High-Throughput Screening: Calcium Mobilization Assay

This assay is designed for a 384-well format and is suitable for screening large compound libraries to identify Y4R agonists. It utilizes a recombinant cell line co-expressing the human Y4 receptor and a promiscuous Gα15 protein, which couples the receptor to the calcium signaling pathway.

Materials:

  • CHO-K1/hY4R/Gα15 stable cell line

  • Culture Medium: Ham's F-12K with 10% FBS, 400 µg/ml G418, 100 µg/ml Hygromycin B

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • Pancreatic Polypeptide (PP) as a positive control

  • 384-well black-wall, clear-bottom microplates

Protocol:

  • Cell Plating:

    • Culture CHO-K1/hY4R/Gα15 cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution.

    • Resuspend cells in culture medium and adjust the density to 2.5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in Assay Buffer containing 5 mM probenecid. The final Fluo-4 AM concentration should be optimized (typically 2-4 µM).

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Detection:

    • Prepare compound plates with test compounds and controls (PP for agonist activity, vehicle for baseline) at a 5X final concentration in Assay Buffer.

    • Using a fluorescent plate reader equipped with an automated liquid handling system (e.g., FLIPR), measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 10-20 seconds.

    • Add 10 µL of the 5X compound solution to the cell plate.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the response of the positive control (PP).

    • Determine the Z'-factor for the assay plate to assess its quality. A Z'-factor ≥ 0.5 is considered excellent for HTS.

Secondary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is used to confirm the activity of hits from the primary screen and to characterize their effect on the canonical Gi-mediated signaling pathway of the Y4R.

Materials:

  • CHO-K1/hY4R stable cell line

  • Culture Medium: Ham's F-12K with 10% FBS and appropriate selection antibiotics

  • Stimulation Buffer

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Pancreatic Polypeptide (PP) as a positive control for inhibition of cAMP

  • Forskolin or other adenylyl cyclase activator

  • 384-well low-volume white microplates

Protocol:

  • Cell Plating:

    • Plate CHO-K1/hY4R cells in a 384-well plate at a density optimized for the assay (typically 2,000-5,000 cells/well) in 10 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds and PP in Stimulation Buffer.

    • Aspirate the culture medium and add 5 µL of the compound dilutions to the wells.

    • Add 5 µL of forskolin solution (at a concentration that elicits a submaximal cAMP response, e.g., EC80) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for the HTRF cAMP kit, add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP cryptate solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading and Data Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10^4.

    • Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentration.

    • Plot the percent inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the IC50 value for antagonists or the percent inhibition for agonists.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of novel Y4 receptor modulators. The combination of a primary calcium mobilization screen with a secondary cAMP assay allows for the identification of potent and selective compounds with desired functional activities. Careful assay validation, including the determination of the Z'-factor, is crucial for the success of any HTS campaign. The methodologies and data presented here serve as a valuable resource for researchers in the field of GPCR drug discovery.

Measuring Y4 Receptor Agonist Potency Using a Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: November 2025

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Application Note

Introduction

The Neuropeptide Y (NPY) family of receptors, including the Y4 receptor (Y4R), are class A G-protein coupled receptors (GPCRs) that play a crucial role in regulating energy homeostasis, appetite, and metabolism.[1] The primary endogenous ligand for Y4R is Pancreatic Polypeptide (PP), a 36-amino acid peptide released from the pancreas after food intake, which induces satiety.[1][2] This makes Y4R an attractive therapeutic target for metabolic disorders such as obesity.

While Y4R predominantly couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, it has also been shown to couple to Gαq proteins.[3][4] This Gαq coupling activates the phospholipase C (PLC) pathway, culminating in the release of intracellular calcium (Ca2+). This secondary signaling pathway provides a robust method for quantifying the potency of Y4R agonists. By utilizing cell lines engineered to enhance this coupling (e.g., by co-expressing promiscuous G-proteins like Gα15 or Gqi5), a sensitive and high-throughput compatible assay can be developed.[5]

This application note provides a detailed protocol for measuring the potency (EC50) of Y4R agonists by monitoring intracellular calcium mobilization using a fluorescent, cell-based assay.

Principle of the Assay

The calcium flux assay relies on a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to detect changes in intracellular Ca2+ concentration upon receptor activation.

  • Dye Loading: The acetoxymethyl (AM) ester form of Fluo-4 is membrane-permeable and can be loaded into cells.[6]

  • Dye Cleavage: Inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeable and active Fluo-4 dye in the cytoplasm.[7][8]

  • Signal Generation: In its unbound state, Fluo-4 is virtually non-fluorescent. Upon Y4R activation by an agonist and subsequent Ca2+ release from the endoplasmic reticulum, Fluo-4 binds to the free cytosolic Ca2+. This binding event causes a conformational change in the dye, resulting in a dramatic increase in its fluorescence intensity (>100-fold).[7][9]

  • Detection: The increase in fluorescence, measured by a kinetic plate reader, is directly proportional to the rise in intracellular Ca2+ concentration and reflects the degree of receptor activation.

Y4R Signaling Pathway for Calcium Mobilization

Activation of the Y4 receptor by an agonist ligand initiates a signaling cascade through the Gαq protein subunit. This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol.

Gq_Signaling_Pathway cluster_membrane cluster_cytosol Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Y4R Y4 Receptor Agonist->Y4R binds Gq Gαq Y4R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Cyto Ca2+ (Cytosolic) ER->Ca_Cyto releases Ca_ER Ca2+ Response Fluorescence Increase Ca_Cyto->Response causes

Figure 1. Y4R Gαq-mediated calcium signaling pathway.

Experimental Workflow

The overall workflow for the calcium flux assay is a multi-step process that can be completed within a single day following cell culture.

Experimental_Workflow plate_cells 1. Cell Plating incubate_cells Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_cells dye_loading 2. Dye Loading incubate_cells->dye_loading incubate_dye Incubate (e.g., 1 hr at 37°C) dye_loading->incubate_dye compound_addition 3. Compound Addition incubate_dye->compound_addition read_plate 4. Kinetic Reading compound_addition->read_plate data_analysis 5. Data Analysis read_plate->data_analysis

Figure 2. General experimental workflow for the calcium flux assay.

Protocols

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing human Y4R and a promiscuous G-protein (e.g., Gα15 or Gqi5).

  • Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Hygromycin, Zeocin, G418).[5]

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates, tissue-culture treated.

  • Calcium Assay Kit: Fluo-4 NW (No-Wash) Calcium Assay Kit or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: Human Pancreatic Polypeptide (hPP).

  • Test Compounds: Y4R agonists of interest.

  • Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation, Varioskan LUX) with automated liquid handling capabilities.

Experimental Procedure

Day 1: Cell Plating

  • Culture the Y4R-expressing CHO-K1 cells according to standard protocols.

  • On the day before the assay, harvest cells using trypsin and resuspend them in fresh culture medium.

  • Plate the cells into the black-walled assay plates at a density of 40,000–80,000 cells/well for a 96-well plate or 10,000–20,000 cells/well for a 384-well plate.

  • Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.

Day 2: Assay Performance

  • Prepare Dye-Loading Solution: On the day of the assay, prepare the Fluo-4 AM dye-loading solution according to the manufacturer's protocol, typically in Assay Buffer.

  • Load Cells with Dye:

    • Remove the cell culture medium from the plates.

    • Add the prepared dye-loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10]

  • Prepare Compound Plate:

    • During the dye incubation, prepare a separate compound plate.

    • Perform serial dilutions of the reference agonist (hPP) and test compounds in Assay Buffer. A typical concentration range for hPP would be from 1 pM to 1 µM.

    • Include wells with Assay Buffer only to serve as a negative control (baseline).

  • Measure Calcium Flux:

    • Set up the fluorescence plate reader to the appropriate settings for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm).

    • Program the instrument for a kinetic read. This typically involves:

      • A 10-20 second baseline fluorescence reading.

      • Automated addition of compounds from the compound plate to the cell plate.

      • Continuous fluorescence reading for 2-3 minutes immediately following compound addition to capture the transient calcium peak.

Data Analysis
  • Calculate Response: The raw data will be relative fluorescence units (RFU) over time. The response for each well is typically calculated as the peak RFU minus the baseline RFU.

  • Normalize Data: Normalize the response data. The negative control (buffer only) is set as 0% response, and the maximal response obtained with a saturating concentration of the reference agonist (hPP) is set as 100% response.

  • Generate Dose-Response Curves: Plot the normalized response (%) against the logarithm of the agonist concentration.

  • Determine EC50: Fit the dose-response curve using a four-parameter logistic (sigmoidal) model with non-linear regression to determine the EC50 value for each agonist. The EC50 is the concentration of an agonist that produces 50% of the maximal possible effect.

Data Presentation: Y4R Agonist Potency

The potency of various Y4R agonists can be determined and compared using the EC50 values derived from the calcium flux assay.

AgonistCell LineAssay TypeEC50 Value (nM)
Human Pancreatic PolypeptideCHO-hY4R-Gqi5-mtAEQAequorin Ca2+0.49
Human Pancreatic PolypeptideHEK293-hY4RCRE-Luciferase0.73[11]
UR-AK86c (Hexapeptide)CHO-hY4R-Gqi5-mtAEQAequorin Ca2+0.098
Obinepitide (Dual Y2R/Y4R)CHO-hY4R-Gqi5-mtAEQAequorin Ca2+0.11

Note: EC50 values can vary depending on the specific cell line, receptor expression level, G-protein coupling efficiency, and assay conditions.[12] The table includes data from a closely related luminescence-based calcium assay (Aequorin) for comparison, as it also measures intracellular calcium mobilization.[5]

References

Troubleshooting & Optimization

Troubleshooting lack of efficacy in Y4R agonist-1 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the lack of efficacy in Y4R agonist-1 studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the Y4 receptor (Y4R)?

A1: The Neuropeptide Y receptor type 4 (Y4R), also known as PPYR1, is a G-protein-coupled receptor (GPCR).[1][2] Its primary signaling mechanism involves coupling to the Gi alpha subunit. Upon agonist binding, the activated Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This pathway is central to the receptor's role in regulating physiological processes such as food intake, energy expenditure, and gastrointestinal function.[1][3]

Q2: My Y4R agonist shows high binding affinity but low functional potency in my cAMP assay. What could be the reason?

A2: This discrepancy can arise from several factors. The agonist might be a partial agonist, which binds with high affinity but only partially activates the receptor, leading to a submaximal response. Alternatively, the issue could be "biased agonism," where the agonist preferentially activates a non-canonical signaling pathway (e.g., β-arrestin recruitment) over the canonical G-protein pathway that modulates cAMP.[4][5][6] It is also crucial to ensure that the assay conditions are optimized and that the cell line expresses the necessary G-proteins for coupling.

Q3: Are there species-specific differences in Y4R that could affect my results?

A3: Yes, Y4 receptors can exhibit differences between species. For instance, studies have suggested that human and rabbit Y4 receptors are less well-conserved compared to other NPY receptor subtypes.[7] This can lead to variations in agonist binding affinity and potency. Therefore, it is essential to validate your agonist's activity in the specific species or cell line being used in your experiments.

Q4: What are the most common reasons for a complete lack of response in an in vivo study?

A4: A lack of in vivo efficacy, despite promising in vitro data, is a common challenge in drug development. Key factors include poor pharmacokinetic properties of the agonist (e.g., rapid metabolism, low bioavailability), inability to cross relevant biological barriers to reach the target tissue, or rapid receptor desensitization and internalization upon stimulation.[6][7] The chosen animal model may also not adequately recapitulate the human disease state or may have a different Y4R expression profile.

Y4R Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical Y4R signaling pathway and a typical experimental workflow for assessing agonist efficacy.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_Protein Gi Protein (αβγ) Y4R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP (decreased) AC->cAMP Agonist This compound Agonist->Y4R Binding ATP ATP ATP->AC Conversion Response Cellular Response (e.g., Reduced Appetite) cAMP->Response Downstream Effect cAMP_Assay_Workflow A 1. Seed Cells Expressing Y4R (e.g., HEK293) into Assay Plate B 2. Incubate Cells (Allow for adherence, ~24h) A->B C 3. Add Forskolin (to stimulate AC) & this compound (various concentrations) B->C D 4. Incubate (Allow for receptor activation and cAMP modulation) C->D E 5. Lyse Cells & Add Detection Reagents (e.g., HTRF or ELISA) D->E F 6. Read Plate (Measure signal inversely proportional to cAMP) E->F G 7. Data Analysis (Generate dose-response curve, calculate EC50) F->G Troubleshooting_Logic Start Start: Lack of Agonist Efficacy Observed CheckInVitro Is In Vitro Activity Confirmed (Binding & Functional Assays)? Start->CheckInVitro TroubleshootInVitro Troubleshoot In Vitro Assay: 1. Verify Agonist Integrity 2. Validate Cell Line (Y4R, G-protein) 3. Optimize Assay Conditions CheckInVitro->TroubleshootInVitro No CheckInVivo Is In Vivo Efficacy Observed? CheckInVitro->CheckInVivo Yes TroubleshootInVitro->CheckInVitro Re-test TroubleshootInVivo Troubleshoot In Vivo Study: 1. Conduct PK/PD Studies 2. Confirm Target Engagement 3. Re-evaluate Animal Model 4. Investigate Off-Target Effects CheckInVivo->TroubleshootInVivo No Success Efficacy Confirmed CheckInVivo->Success Yes NoSuccess Re-evaluate Agonist or Hypothesis TroubleshootInVivo->NoSuccess Problem Persists

References

Technical Support Center: Identifying Off-Target Effects of a Novel Y4R Agonist

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the off-target effects of novel Y4 Receptor (Y4R) agonists.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel Y4R agonist?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than the intended one, in this case, the Y4 receptor. These interactions can lead to undesirable side effects or toxicity.[1][2] For a novel Y4R agonist, off-target effects are a significant concern because the Neuropeptide Y (NPY) system, to which Y4R belongs, includes several closely related receptors (Y1, Y2, Y5) that mediate a wide range of physiological functions, including blood pressure, mood, and gut motility.[3] Activation of these other receptors could lead to complex and unwanted physiological outcomes.

Q2: What is the primary signaling pathway of the Y4 receptor?

A2: The Y4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[4][5] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6][7] This, in turn, reduces the activity of protein kinase A (PKA). In some tissues, the Y4 receptor has also been reported to couple to Gαq proteins, which would lead to an increase in intracellular calcium.[4]

Y4R_Signaling Y4R Y4 Receptor Gi Gαi/o Y4R->Gi Activates Agonist Novel Y4R Agonist Agonist->Y4R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Response Cellular Response (e.g., Satiety Signal) PKA->Response Phosphorylates Targets

Diagram 1: Y4R primary signaling pathway.

Q3: What are the most common off-target concerns for a Y4R agonist?

A3: The most immediate concerns are other members of the NPY receptor family (Y1, Y2, and Y5) due to structural homology.[3][8] Beyond the NPY family, a broad range of other GPCRs could be potential off-targets, which can only be identified through comprehensive screening.[9] It is also important to consider that the agonist might activate alternative signaling pathways, such as β-arrestin recruitment, at either the Y4R or an off-target receptor.[10][11]

Q4: What is a general workflow for identifying off-target effects?

A4: A typical workflow begins with computational predictions and then moves to in vitro and in vivo experimental validation. The initial step involves screening the agonist against a broad panel of receptors and enzymes in binding assays. Hits from these assays are then followed up with functional assays to determine if the binding results in a biological response. Finally, any confirmed off-target activities are investigated in vivo to understand their physiological relevance.[2][12]

Off_Target_Workflow Start Novel Y4R Agonist InSilico In Silico Screening (Target Prediction) Start->InSilico BindingAssay In Vitro Binding Assays (Broad Receptor Panel) InSilico->BindingAssay Guide Panel Selection FunctionalAssay In Vitro Functional Assays (cAMP, Ca2+, β-Arrestin) BindingAssay->FunctionalAssay Confirm Functional Activity InVivo In Vivo Models (Phenotypic Analysis) FunctionalAssay->InVivo Assess Physiological Relevance Analysis Analyze Data & Identify Off-Target Profile InVivo->Analysis

Diagram 2: General workflow for off-target identification.

Troubleshooting Guides

In Vitro Assays

Q: My novel Y4R agonist shows activity in a cAMP assay with a cell line that does not express the Y4R. What could be the cause?

A: This strongly suggests an off-target effect. The cell line likely expresses an endogenous GPCR that your agonist is activating.

  • Troubleshooting Steps:

    • Identify the G protein coupling: Determine if the cAMP level increases (suggesting Gαs coupling) or decreases (suggesting Gαi coupling).[7]

    • Pharmacological blockade: Use antagonists for suspected off-target receptors to see if the cAMP response is blocked. For example, if you suspect Y1R activation, use a known Y1R antagonist.

    • Receptor expression profiling: Characterize the GPCR expression profile of the cell line using techniques like RNA-Seq to identify potential off-target candidates.

    • Test in a null background: If possible, use a parental cell line that lacks the suspected off-target receptor to confirm it is responsible for the activity.[13]

Q: I observe β-arrestin recruitment in a cell line that shouldn't respond to a Y4R agonist. How do I investigate this?

A: Similar to the cAMP issue, this points to an off-target interaction. β-arrestin recruitment is a common signaling pathway for many GPCRs.[10][14]

  • Troubleshooting Steps:

    • Confirm the signal: Ensure the assay is performing correctly using appropriate positive and negative controls.

    • Perform a broad screen: Test your agonist in a commercially available β-arrestin screening panel that covers a wide range of GPCRs.

    • Characterize the pharmacology: If a specific off-target is identified, perform dose-response curves to determine the potency (EC50) of your agonist at this target. Compare this to its potency at Y4R to understand the selectivity window.

    • Investigate biased agonism: The agonist might preferentially activate the β-arrestin pathway over G-protein signaling at the off-target receptor. This can be assessed by comparing potency in β-arrestin and G-protein-dependent assays (e.g., cAMP) for that specific receptor.[15]

Q: My agonist binds to multiple receptors in a broad receptor binding panel. What are the next steps?

A: Binding does not always equate to function. The next critical step is to determine if this binding has a functional consequence.[9]

  • Next Steps:

    • Prioritize hits: Focus on receptors where the binding affinity is potent (e.g., within 100-fold of the Y4R affinity).

    • Perform functional assays: For each high-priority hit, conduct a relevant functional assay. For example, if your agonist binds to a Gs-coupled receptor, perform a cAMP accumulation assay.[16] If it binds to a Gq-coupled receptor, perform a calcium mobilization or IP1 accumulation assay.[9]

    • Determine agonist/antagonist activity: In the functional assays, determine if your compound acts as an agonist (activates the receptor), an antagonist (blocks the action of the natural ligand), or an inverse agonist (reduces basal receptor activity).[17]

In Vivo Studies

Q: I'm observing an unexpected physiological effect in my animal model (e.g., cardiovascular changes, behavioral effects not related to appetite). How can I determine if this is an off-target effect?

A: Unexpected in vivo effects can arise from off-target activity, exaggerated on-target pharmacology, or species differences in receptor function.[11]

  • Troubleshooting Steps:

    • Correlate with in vitro data: Check if the unexpected phenotype can be explained by any of the off-targets identified in your in vitro assays. For example, if your agonist was found to activate the Y1 receptor in vitro, the observed cardiovascular effects might be linked to the known role of Y1R in blood pressure regulation.

    • Use specific antagonists: If a likely off-target has been identified, administer a specific antagonist for that receptor in your animal model and see if the unexpected effect is reversed.

    • Use knockout animals: If available, test your agonist in an animal model where the suspected off-target receptor has been knocked out. If the side effect disappears in these animals, it confirms the off-target mechanism.

    • Dose-response relationship: Establish if the on-target (e.g., appetite suppression) and off-target effects occur in the same dose range. A large separation between the efficacious dose and the dose causing side effects may be acceptable.

Data Presentation

Table 1: Example Data from a Radioligand Receptor Binding Panel

Data is presented as % inhibition of radioligand binding at a 10 µM concentration of the novel agonist. High inhibition suggests potential binding.

Target ReceptorFamily% Inhibition @ 10 µMPriority for Functional Follow-up
Y4R (On-Target) NPY Receptor 98% N/A (Control)
Y1 ReceptorNPY Receptor85%High
Y2 ReceptorNPY Receptor45%Medium
Y5 ReceptorNPY Receptor79%High
α2A AdrenergicAdrenergic65%High
M1 MuscarinicMuscarinic12%Low
H1 HistamineHistamine5%Low
Table 2: Example Data from Functional Off-Target Assays

Following up on binding hits, functional assays determine the potency (EC50) and efficacy (% of standard agonist response) of the novel agonist.

Target ReceptorAssay TypeFunctional ModePotency (EC50, nM)Efficacy (% of Control)
Y4R (On-Target) cAMP Inhibition Agonist 5.2 95%
Y1 ReceptorcAMP InhibitionAgonist85060% (Partial)
Y5 ReceptorcAMP InhibitionAgonist1,20075% (Partial)
α2A AdrenergiccAMP InhibitionAgonist2,50030% (Weak Partial)

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of the novel agonist by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.[18][19]

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand specific for the target receptor (e.g., [125I]-PYY).

    • Novel Y4R agonist (unlabeled competitor).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer.

    • 96-well filter plates.

    • Scintillation fluid and microplate scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the novel Y4R agonist.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the novel agonist.

    • Include control wells for:

      • Total Binding: Membranes + radioligand (no competitor).

      • Non-specific Binding: Membranes + radioligand + high concentration of an unlabeled standard ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Transfer the contents to a filter plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity in a microplate counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the novel agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Measurement Assay

This protocol measures changes in intracellular cAMP levels to determine if the agonist activates a Gs- or Gi-coupled off-target receptor.[16][20]

  • Materials:

    • Host cells expressing the off-target receptor of interest (e.g., HEK293 cells).

    • Novel Y4R agonist.

    • Forskolin (an adenylyl cyclase activator, used for Gi assays).

    • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

  • Methodology (for a suspected Gi-coupled off-target):

    • Seed cells in a 96- or 384-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the novel Y4R agonist.

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Add the serially diluted novel agonist to the cells and incubate.

    • Stimulate the cells with a fixed concentration of forskolin to induce a measurable level of cAMP production.[7]

    • Incubate for the recommended time.

    • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

    • Data Analysis: Plot the cAMP concentration against the log concentration of the novel agonist. A decrease in cAMP indicates Gi activation. Determine the EC50 from the dose-response curve. For a suspected Gs-coupled target, forskolin is omitted.

Protocol 3: β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[10][14]

  • Materials:

    • Cell line engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter or similar), expressing the off-target receptor.[10] These cells co-express the receptor fused to a protein fragment and β-arrestin fused to the complementary fragment.

    • Novel Y4R agonist.

    • Known agonist for the off-target receptor (positive control).

    • Assay substrate/reagents for the detection system (e.g., chemiluminescent).

  • Methodology:

    • Seed the engineered cells in a white, clear-bottom 96- or 384-well plate.

    • Prepare serial dilutions of the novel Y4R agonist.

    • Add the agonist to the cells and incubate for the optimized time (typically 60-90 minutes).

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate to allow the signal to develop.

    • Read the plate on a luminometer.

    • Data Analysis: Plot the luminescence signal against the log concentration of the novel agonist. An increase in signal indicates β-arrestin recruitment. Determine the EC50 from the dose-response curve.

References

Technical Support Center: Optimizing Y4R Agonist Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Y4R (Neuropeptide Y Receptor Type 4) agonist concentration for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical functional in vitro assays used to characterize Y4R agonists?

A1: The most common in vitro functional assays for Y4R agonists are Calcium Mobilization assays and cAMP (cyclic adenosine monophosphate) inhibition assays. Y4R typically couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In recombinant cell systems, Y4R can be co-expressed with a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) to redirect the signaling pathway towards an increase in intracellular calcium, which can be readily measured.[1]

Q2: Which agonists are commonly used as positive controls for Y4R activation?

A2: Common Y4R agonists used as positive controls include Pancreatic Polypeptide (PP), Peptide YY (PYY), and the synthetic peptide GR231118.[2][3] Pancreatic Polypeptide is the endogenous ligand with the highest affinity for Y4R.

Q3: What is a typical EC50 value for a potent Y4R agonist?

A3: The EC50 (half-maximal effective concentration) for a potent Y4R agonist can vary depending on the specific agonist, the cell line used, and the assay format. For instance, GR231118 has been reported to have a pEC50 of 8.6 in a cAMP inhibition assay, which corresponds to an EC50 in the nanomolar range.[2] See the data table below for a comparison of reported EC50 values.

Q4: How does receptor expression level affect the apparent potency (EC50) of an agonist?

A4: The level of receptor expression on the cell surface can significantly impact both the potency and efficacy of agonists.[3] Higher receptor expression can lead to an increased apparent potency (lower EC50 value) for an agonist. This is an important consideration when comparing data across different cell lines or clones.

Troubleshooting Guides

Issue 1: Low or No Signal in Calcium Mobilization Assay

Possible Causes & Solutions

CauseSuggested Solution
Low Receptor Expression - Verify Y4R expression in your cell line using qPCR, FACS, or a receptor binding assay.- If using transient transfection, optimize transfection efficiency.- Select a stable cell line clone with higher receptor expression.
Inefficient G-protein Coupling - Ensure the co-expressed promiscuous G-protein (e.g., Gα16, Gαqi5) is functional.- The native Gαi/o pathway of Y4R does not typically lead to calcium mobilization.
Problem with Calcium Indicator Dye - Check the expiration date and proper storage of the calcium-sensitive dye (e.g., Fluo-4 AM).- Ensure complete de-esterification of the AM ester by incubating at 37°C for the recommended time.- Optimize dye loading concentration and incubation time.
Sub-optimal Agonist Concentration - Perform a wide concentration-response curve to ensure the concentrations tested are within the dynamic range of the receptor.[4]
Cell Health and Density - Ensure cells are healthy and not over-confluent.[5] Optimize cell seeding density to maximize the assay window.[5][6]
Assay Buffer Composition - Some assay components, like serum, can interfere with the assay. Consider performing the assay in a serum-free buffer.
Instrument Settings - Optimize the settings on your fluorescence plate reader (e.g., FLIPR) for excitation/emission wavelengths, gain, and exposure time.[7]
Issue 2: High Background or Low Signal-to-Noise in cAMP Assay

Possible Causes & Solutions

CauseSuggested Solution
High Basal cAMP Levels - Reduce the cell seeding density.[8] Too many cells can lead to high basal cAMP, exceeding the linear range of the standard curve.[8]
Rapid cAMP Degradation - Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the breakdown of cAMP.[8]
Low Forskolin Stimulation - If measuring Gαi-mediated inhibition, ensure the concentration of the adenylyl cyclase activator (e.g., forskolin) is optimal to generate a robust signal window.
Reagent Issues - Check the quality and preparation of all reagents, including the cAMP standard, lysis buffer, and detection reagents.
Contamination - Ensure aseptic technique to prevent microbial contamination, which can affect cell health and assay performance.
Plate and Reader Issues - Use opaque white plates for luminescence-based cAMP assays to maximize signal and minimize crosstalk.[9] Ensure the plate reader is set to the correct parameters for your specific assay kit.
Issue 3: Inconsistent or Non-Sigmoidal Dose-Response Curves

Possible Causes & Solutions

CauseSuggested Solution
Agonist Solubility or Stability Issues - Ensure the agonist is fully dissolved in a compatible solvent. Perform a solubility test.- Prepare fresh agonist dilutions for each experiment.
Pipetting Errors - Use calibrated pipettes and proper technique to ensure accurate serial dilutions.
Receptor Desensitization/Internalization - Prolonged exposure to high agonist concentrations can lead to receptor desensitization and internalization, resulting in a bell-shaped dose-response curve.[10][11][12][13][14] Reduce incubation times or pre-incubate with the agonist on ice.
Partial Agonism or Inverse Agonism - The compound may be a partial agonist, which will not elicit a full response compared to a full agonist.
Incorrect Data Analysis - Use appropriate non-linear regression models to fit the dose-response data. Ensure proper normalization of the data (e.g., to vehicle control and a maximal agonist response).[15]

Data Presentation

Table 1: Reported in vitro Potencies of Selected Y4R Agonists

AgonistAssay TypeCell LineReported Potency (EC50/pEC50)Reference
GR231118cAMP InhibitionNot SpecifiedpEC50 = 8.6[2]
BW1911U90cAMP InhibitionNot SpecifiedpEC50 = 6.8[2]
T-190cAMP InhibitionNot SpecifiedpEC50 = 6.3[2]
T-241cAMP InhibitionNot SpecifiedpEC50 = 6.6[2]
Human Pancreatic Polypeptide (hPP)IP AccumulationNot SpecifiedEC50 values for various mutants reported[16]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol provides a general framework. Optimization of cell density, dye loading, and agonist incubation time is recommended.

Materials:

  • Y4R-expressing cells (e.g., CHO or HEK293) co-expressing a promiscuous G-protein (e.g., Gαqi5).

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Y4R agonist stock solution.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells into the microplate at a pre-optimized density and culture overnight.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution.

    • Incubate for 1 hour at 37°C in the dark.

  • Agonist Preparation: Prepare serial dilutions of the Y4R agonist in the assay buffer at a concentration 3-5 times the final desired concentration.

  • Calcium Flux Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to add the agonist from the source plate to the cell plate.

    • Measure the fluorescence intensity kinetically for 1-3 minutes immediately after agonist addition.[1]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the baseline and express as a percentage of the maximal response to a saturating concentration of a reference agonist.

    • Plot the normalized response versus the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine the EC50.

Protocol 2: cAMP Inhibition Assay

This protocol is for a typical Gαi-coupled response.

Materials:

  • Y4R-expressing cells (e.g., CHO or HEK293).

  • White, opaque 96- or 384-well cell culture plates.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Stimulation buffer (e.g., HBSS with a PDE inhibitor like IBMX).

  • Forskolin stock solution.

  • Y4R agonist stock solution.

  • Luminescence or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells into the microplate at a pre-optimized density and culture overnight.

  • Agonist and Forskolin Preparation: Prepare serial dilutions of the Y4R agonist and a fixed concentration of forskolin in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add the agonist dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.

    • Add forskolin to all wells (except for basal controls) and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the specific instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the cAMP concentration in each well based on the standard curve.

    • Normalize the data, with 100% inhibition being the basal cAMP level (no forskolin) and 0% inhibition being the level with forskolin alone.

    • Plot the percent inhibition versus the logarithm of the agonist concentration and fit the data using a non-linear regression model to determine the IC50 (which in this context represents the agonist's EC50 for inhibition).

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y4R Y4R G_protein Gi/o Protein Y4R->G_protein Activates Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Agonist->Y4R Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Y4R Gαi Signaling Pathway.

Experimental_Workflow start Start: Optimize Assay Conditions plate_cells Plate Y4R-expressing cells start->plate_cells add_agonist Add agonist to cells and incubate plate_cells->add_agonist prepare_agonist Prepare serial dilutions of Y4R agonist prepare_agonist->add_agonist measure_signal Measure signal (Calcium or cAMP) add_agonist->measure_signal analyze_data Analyze data: Generate dose-response curve measure_signal->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 end End: Agonist Potency Characterized determine_ec50->end

Caption: General Experimental Workflow.

Troubleshooting_Tree start Problem with Assay no_signal Low or No Signal? start->no_signal Yes high_bg High Background? start->high_bg No check_cells Check Cell Health & Receptor Expression no_signal->check_cells check_reagents Check Reagents & Agonist Concentration no_signal->check_reagents optimize_instrument Optimize Instrument Settings no_signal->optimize_instrument bad_curve Inconsistent Curve? high_bg->bad_curve No reduce_cells Reduce Cell Density high_bg->reduce_cells check_washing Improve Washing Steps high_bg->check_washing check_dilutions Verify Serial Dilutions bad_curve->check_dilutions check_incubation Optimize Incubation Time (Desensitization) bad_curve->check_incubation

Caption: Troubleshooting Decision Tree.

References

Overcoming Y4 receptor desensitization in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the Neuropeptide Y4 (Y4) receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly those involving long-term studies where receptor desensitization is a concern.

Frequently Asked Questions (FAQs)

Q1: My Y4 receptor-mediated signaling is diminishing over time in my long-term experiment. Is this due to receptor desensitization?

A1: While desensitization is a common phenomenon for many G protein-coupled receptors (GPCRs), studies have shown that the human Y4 receptor can be resistant to agonist-promoted desensitization and internalization. Upon 24-hour exposure to the agonist human Pancreatic Polypeptide (hPP), CHO cells stably expressing the Y4 receptor showed no significant change in binding capacity or affinity, and the potency and efficacy of hPP in inhibiting forskolin-stimulated cAMP production remained unaltered. Immunofluorescence data also indicated a lack of receptor internalization after prolonged agonist treatment.

However, the cellular context can influence receptor behavior. If you observe a diminishing response, consider the following possibilities:

  • Cell Line Specific Effects: The machinery for GPCR desensitization can vary between cell lines. The resistance observed in CHO cells may not be universal.

  • Receptor Expression Levels: Very high, non-physiological expression levels of the receptor in transfected cells could potentially overwhelm the cellular machinery for signaling and regulation, leading to an apparent loss of signal.

  • Agonist Stability: Ensure your agonist is stable in the culture medium for the duration of your experiment. Peptide agonists can be susceptible to degradation by proteases present in serum-containing media.

  • Cell Health: Prolonged incubation can affect cell viability and overall cellular health, which can indirectly impact signaling pathways.

Q2: What is the primary signaling pathway for the Y4 receptor?

A2: The Y4 receptor, like other members of the Neuropeptide Y receptor family, primarily couples to pertussis toxin-sensitive Gi/o proteins.[1] Activation of the Y4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] In some tissues, such as smooth muscle cells, the Y4 receptor has also been shown to couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.[2][3]

Q3: How can I monitor Y4 receptor activity in my experiments?

A3: Several assays can be used to monitor Y4 receptor activation:

  • cAMP Assays: Since the primary pathway is Gi/o-mediated, measuring the inhibition of forskolin-stimulated cAMP accumulation is a robust method.

  • Calcium Flux Assays: In cell systems where Y4 couples to Gq, measuring changes in intracellular calcium concentration can be an effective readout.

  • Arrestin Recruitment Assays: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) based assays can be used to monitor the recruitment of β-arrestin-3 to the activated Y4 receptor.[1]

  • Receptor Internalization Assays: Although the Y4 receptor may be resistant to internalization, this can be assessed using techniques like fluorescence microscopy with tagged receptors or cell surface ELISA.[1]

Troubleshooting Guides

Problem 1: Inconsistent or No Y4 Receptor-Mediated Response
Possible Cause Troubleshooting Step
Low Receptor Expression Verify receptor expression levels using Western blot, qPCR, or by using a tagged receptor and fluorescence microscopy. Optimize transfection or transduction conditions if necessary.
Incorrect Agonist Concentration Perform a dose-response curve to determine the optimal concentration of your agonist. Ensure the agonist is fresh and has been stored correctly.
Cell Line Incompatibility The signaling components required for the Y4 receptor pathway may not be adequately expressed in your chosen cell line. Consider using a cell line known to be suitable for Gi/o-coupled receptor studies, such as HEK293 or CHO cells.
Assay-Specific Issues For cAMP assays, ensure that the forskolin stimulation is robust. For calcium assays, check the functionality of your calcium indicators and the overall health of the cells.
Problem 2: Apparent Desensitization or Signal Loss in Long-Term Studies
Possible Cause Suggested Solution
Agonist Degradation Replenish the agonist in the medium at regular intervals. Consider using more stable peptide analogs or small molecule agonists if available. The native ligand, Pancreatic Polypeptide, has a short circulating half-life.[4]
Cellular Toxicity High concentrations of agonist or prolonged incubation times may be toxic to the cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) under your experimental conditions.
Receptor Downregulation Although resistant to rapid internalization, long-term exposure to agonists could potentially lead to transcriptional downregulation of the receptor. Measure receptor mRNA and protein levels over the time course of your experiment.
Y4 Receptor Homodimer Dissociation Agonist stimulation has been shown to cause the dissociation of Y4 receptor homodimers.[5] This change in the receptor's quaternary structure could alter its signaling properties over time. This is a regulatory mechanism to consider, distinct from classical desensitization.

Experimental Protocols & Methodologies

Protocol 1: Assessing Y4 Receptor Internalization via Fluorescence Microscopy
  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) on glass-bottom dishes suitable for microscopy.

    • Transfect cells with a plasmid encoding a fluorescently-tagged Y4 receptor (e.g., Y4-GFP or FLAG-Y4).

    • Allow 24-48 hours for receptor expression.

  • Agonist Stimulation:

    • Replace the culture medium with serum-free medium and incubate for 1 hour to reduce basal signaling.

    • Add the Y4 receptor agonist (e.g., human Pancreatic Polypeptide) at a predetermined optimal concentration.

    • Incubate for the desired time points (e.g., 0, 15, 30, 60 minutes, and 24 hours).

  • Imaging:

    • For live-cell imaging, acquire images at each time point using a confocal microscope.

    • For fixed-cell imaging, wash the cells with PBS, fix with 4% paraformaldehyde, and then mount for imaging.

    • Observe the localization of the fluorescently-tagged Y4 receptor. A shift from a clear plasma membrane localization to intracellular puncta indicates internalization.

Protocol 2: β-Arrestin-3 Recruitment Assay using BRET
  • Cell Culture and Transfection:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding Y4R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-3 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Preparation:

    • 24-48 hours post-transfection, harvest and resuspend the cells in a suitable assay buffer.

    • Aliquot the cell suspension into a white, 96-well microplate.

  • Agonist Stimulation and BRET Measurement:

    • Add the Y4 receptor agonist at various concentrations to the wells.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Immediately measure the light emission at the wavelengths corresponding to the BRET donor and acceptor using a plate reader equipped for BRET measurements.

    • The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin-3 to the Y4 receptor.

Data Presentation

Table 1: Y4 Receptor Binding Affinities and Functional Potencies

LigandReceptorCell LineAssay TypeKi (nM)EC50 (nM)
human Pancreatic Polypeptide (hPP)human Y4CHORadioligand Binding0.7-
human Pancreatic Polypeptide (hPP)human Y4CHOcAMP Inhibition-0.56
human Peptide YY (hPYY)human Y4CHORadioligand Binding94-
human Peptide YY (hPYY)human Y4CHOcAMP Inhibition-218
human Neuropeptide Y (hNPY)human Y4CHORadioligand Binding>1000-
human Neuropeptide Y (hNPY)human Y4CHOcAMP Inhibition->1000

Data compiled from a study on CHO cells stably expressing the human Y4 receptor.

Visualizations

Y4_Signaling_Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Pancreatic Polypeptide (Agonist) Agonist->Y4R Binds Downstream Downstream Cellular Response cAMP->Downstream Regulates ATP ATP ATP->AC

Caption: Y4 Receptor Gi/o Signaling Pathway.

Desensitization_Workflow cluster_exp Experimental Workflow cluster_causes Potential Causes Start Start: Long-term agonist stimulation Observe Observe Signal Attenuation Start->Observe Troubleshoot Troubleshooting Steps Observe->Troubleshoot Analyze Analyze Potential Causes Troubleshoot->Analyze Investigate Conclusion Conclusion: Identify cause of signal loss Analyze->Conclusion Agonist_Deg Agonist Degradation Analyze->Agonist_Deg Cell_Health Poor Cell Health Analyze->Cell_Health Receptor_Downreg Receptor Downregulation Analyze->Receptor_Downreg Dimer_Dissoc Homodimer Dissociation Analyze->Dimer_Dissoc

Caption: Troubleshooting workflow for signal attenuation.

Arrestin_Recruitment_Mechanism Agonist Agonist Y4R Y4 Receptor Agonist->Y4R 1. Activation GRK GRK Y4R->GRK 2. Receptor Phosphorylation Arrestin β-Arrestin-3 Y4R->Arrestin 3. Arrestin Recruitment P P GRK->P P->Y4R Internalization Internalization Arrestin->Internalization 4. Initiation of Internalization

Caption: Mechanism of β-arrestin-3 recruitment to Y4R.

References

Technical Support Center: Enhancing Low Bioavailability of Peptide-Based Y4R Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of peptide-based Y4 receptor (Y4R) agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of peptide-based Y4R agonists?

A1: The primary barriers are enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1][2][3] The acidic environment of the stomach and proteolytic enzymes like pepsin, trypsin, and chymotrypsin can rapidly degrade peptide structures.[1][4] Additionally, the large size and hydrophilic nature of many peptides limit their ability to pass through the lipid-rich cell membranes of the intestinal lining.[1]

Q2: What are the main strategies to overcome these bioavailability barriers?

A2: Key strategies focus on two main areas: protecting the peptide from degradation and enhancing its absorption. This can be achieved through:

  • Structural Modifications: Altering the peptide's amino acid sequence, for instance, by substituting L-amino acids with D-amino acids or through cyclization, can enhance stability against enzymatic degradation.[5]

  • Formulation Strategies: This includes the use of enteric coatings to protect the peptide from stomach acid, permeation enhancers to increase intestinal wall permeability, and mucoadhesive polymers to prolong residence time at the absorption site.[6][7] Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, can also encapsulate and protect the peptide.[8]

  • Chemical Modifications: Attaching moieties like polyethylene glycol (PEGylation) can shield the peptide from enzymes and increase its hydrodynamic size, potentially improving its pharmacokinetic profile.[3][6]

Q3: How does the Y4 receptor signal, and why is this important for agonist development?

A3: The Y4 receptor is a G protein-coupled receptor (GPCR). Its most recognized signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently reduced protein kinase A (PKA) activity.[9] In some tissues, the Y4 receptor can also couple to Gαq proteins, stimulating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[9] Understanding these pathways is crucial for designing functional assays to screen and characterize the potency of new Y4R agonists.

Troubleshooting Guides

In Vitro Permeability Assays (e.g., Caco-2)

Issue 1: Low Apparent Permeability (Papp) of the Y4R Agonist.

  • Possible Cause: The peptide has inherently poor membrane permeability.

  • Troubleshooting Steps:

    • Co-administration with Permeation Enhancers: Test the peptide in the presence of well-characterized permeation enhancers (e.g., sodium caprate, bile salts) to assess the potential for improvement.

    • Formulation in Nanoparticles: If the peptide is encapsulated in a delivery system, ensure the formulation is optimized for release at the apical side of the Caco-2 monolayer.

    • Structural Modification: If developing new analogues, consider modifications that increase lipophilicity, such as the addition of a lipid tail.

Issue 2: Poor Recovery of the Peptide from the Assay System.

  • Possible Cause: Non-specific binding of the peptide to the plasticware of the transwell plate.

  • Troubleshooting Steps:

    • Pre-treatment of Plates: Pre-incubate the plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.

    • Inclusion of Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween 20) to the assay buffer to minimize adsorption.

    • Optimize Analytical Method: Ensure the LC-MS/MS method for peptide quantification is sensitive enough and that the sample collection and processing steps minimize loss.

In Vivo Pharmacokinetic Studies (Rodent Models)

Issue 3: High Variability in Plasma Concentrations after Oral Dosing.

  • Possible Cause: Inconsistent dosing technique or formulation instability.

  • Troubleshooting Steps:

    • Refine Gavage Technique: Ensure consistent and correct placement of the gavage needle to avoid accidental administration into the trachea.[10] Using flexible feeding tubes is often preferred over rigid needles to minimize esophageal trauma.[10]

    • Formulation Homogeneity: Ensure the peptide formulation is a homogenous solution or a stable suspension to guarantee consistent dosing.

    • Fasting State: Standardize the fasting period for the animals before dosing, as food can significantly impact the absorption of some peptides.

Issue 4: Very Low or Undetectable Plasma Concentrations of the Y4R Agonist.

  • Possible Cause: Rapid degradation in the GI tract or first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • Co-administration with Enzyme Inhibitors: Include protease inhibitors (e.g., aprotinin, bestatin) in the formulation to assess the impact of enzymatic degradation.

    • Enteric Coating: If not already in use, formulate the peptide in an enteric-coated capsule or with pH-responsive polymers to bypass the harsh stomach environment.[6]

    • Investigate Alternative Routes: Compare oral administration with an intravenous or subcutaneous dose to determine the absolute bioavailability and understand the extent of the absorption barrier.

Quantitative Data Summary

While specific quantitative data for the oral bioavailability of various Y4R agonist formulations is limited in publicly available literature, the following table provides illustrative examples of how different enhancement strategies have impacted the oral bioavailability of other peptide drugs.

Peptide DrugEnhancement StrategyAnimal ModelOral Bioavailability (%)
InsulinCo-administration with citric acidRatIncreased
CalcitoninNanoparticles with CSK peptide modificationRat~1.5-fold higher than drug solution
InsulinIonic liquid-based formulationRatPromising increase
SemaglutideCo-formulation with SNAC (Eligen® Technology)HumanSufficient for clinical efficacy
OctreotideTPE® (Transient Permeation Enhancer) TechnologyHuman~0.7%

Note: The data above is for illustrative purposes to demonstrate the potential of various enhancement strategies and is not specific to Y4R agonists.

Experimental Protocols

Key Experiment 1: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a peptide-based Y4R agonist.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Permeability Assessment (Apical to Basolateral):

    • The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the test peptide.

    • The basolateral (lower) chamber contains a peptide-free transport buffer.

    • Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assessment (Basolateral to Apical): The process is reversed to assess active efflux.

  • Sample Analysis: The concentration of the peptide in the collected samples is quantified using a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Key Experiment 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a peptide-based Y4R agonist.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. For intravenous administration, a catheter may be implanted in the jugular vein.

  • Dosing:

    • Oral (PO) Group: A known dose of the peptide formulation is administered via oral gavage.[11][12]

    • Intravenous (IV) Group: A known dose of the peptide solution is administered as a bolus through the jugular vein catheter.

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant and protease inhibitors.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentration of the peptide in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as follows: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_alpha_i_o Gαi/o Y4R->G_alpha_i_o activates G_alpha_q Gαq Y4R->G_alpha_q activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces Y4R_Agonist Y4R Agonist Y4R_Agonist->Y4R G_alpha_i_o->AC inhibits G_alpha_q->PLC activates PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., reduced satiety signaling) PKA->Cellular_Response leads to Ca2_plus Intracellular Ca2+ IP3->Ca2_plus releases Ca2_plus->Cellular_Response leads to

Caption: Y4 Receptor Signaling Pathways.

Oral_Peptide_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Peptide_Synthesis Peptide Synthesis & Modification Formulation_Strategy Select Formulation Strategy (e.g., Nanoparticles, Enhancers) Peptide_Synthesis->Formulation_Strategy Caco2_Assay Caco-2 Permeability Assay Formulation_Strategy->Caco2_Assay Enzyme_Stability_Assay Enzymatic Stability Assay (SGF/SIF) Formulation_Strategy->Enzyme_Stability_Assay Rodent_PK_Study Rodent Pharmacokinetic Study (PO vs. IV) Caco2_Assay->Rodent_PK_Study Enzyme_Stability_Assay->Rodent_PK_Study Efficacy_Study Efficacy Study in Disease Model Rodent_PK_Study->Efficacy_Study Data_Analysis Data Analysis & Bioavailability Calculation Rodent_PK_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Peptide_Synthesis Iterate

Caption: Experimental Workflow for Oral Peptide Development.

Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_InVitro Review In Vitro Data (Permeability, Stability) Start->Check_InVitro Check_InVivo Review In Vivo Data (PK Profile) Start->Check_InVivo Low_Papp Low Papp? Check_InVitro->Low_Papp Low_Stability Low Stability? Check_InVitro->Low_Stability Action_Papp Action: - Add Permeation Enhancers - Modify Peptide Structure Low_Papp->Action_Papp Yes Action_Stability Action: - Use Enteric Coating - Add Enzyme Inhibitors - Modify Peptide Structure Low_Stability->Action_Stability Yes High_Variability High Variability? Check_InVivo->High_Variability No_Detection No/Low Detection? Check_InVivo->No_Detection Action_Variability Action: - Refine Dosing Technique - Check Formulation Homogeneity High_Variability->Action_Variability Yes Action_Detection Action: - Increase Dose - Use More Protective Formulation - Confirm Analytical Sensitivity No_Detection->Action_Detection Yes

Caption: Troubleshooting Logic for Low Bioavailability.

References

Addressing batch-to-batch variability of Y4R agonist-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Y4R Agonist-1. Our aim is to help you identify and resolve potential issues related to batch-to-batch variability and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (EC50) of this compound between different lots. What could be the cause?

A1: Batch-to-batch variability in peptide agonists can stem from several factors. The most common causes include differences in peptide purity, the presence of inactive isomers, incorrect peptide quantification, or improper storage and handling. We recommend a systematic approach to identify the root cause.

First, verify the integrity and concentration of your current batch. We advise running a quality control check, including High-Performance Liquid Chromatography (HPLC) to assess purity and UV-Vis spectrophotometry for accurate concentration determination. Compare these results against the Certificate of Analysis (CoA) provided with the batch.

If the purity and concentration are confirmed to be within specification, the issue might lie in the experimental setup. Ensure consistent cell passage numbers, serum lots in your media, and agonist preparation methods. See the troubleshooting workflow below for a step-by-step guide.

Q2: Our latest batch of this compound shows lower than expected efficacy in our functional assay. How can we troubleshoot this?

A2: A decrease in efficacy can be linked to agonist degradation or issues with the assay itself. Peptides, especially if not stored correctly, are susceptible to degradation through oxidation or proteolysis.

Recommended Actions:

  • Aliquot and Store Properly: Upon receipt, reconstitute the peptide in a recommended buffer, aliquot into single-use volumes, and store at -80°C to minimize freeze-thaw cycles.

  • Perform a Functional Assay Comparison: Test the new batch alongside a previously validated, properly stored "gold standard" batch in a head-to-head comparison. This will help determine if the issue is with the new batch or a general decline in assay performance.

  • Check Assay Components: Verify the health and receptor expression levels of your cell line. Changes in cell culture conditions can alter receptor density or downstream signaling components, affecting the maximal response.

Q3: We are seeing unexpected off-target effects or high background signaling with a new batch of this compound. What is the likely cause?

A3: Unexpected signaling could be due to contaminants in the peptide preparation or non-specific binding at high concentrations. While this compound is highly selective, impurities from the synthesis process could potentially activate other signaling pathways.

We recommend reviewing the HPLC and Mass Spectrometry (MS) data from the batch's CoA. If you suspect contamination, consider running a control experiment with a structurally unrelated Y4R antagonist to confirm that the observed effect is mediated through the Y4 receptor.

Data Presentation: Batch Comparison

For a comparative analysis of two different batches of this compound, please refer to the following hypothetical data table. "Batch A" represents a batch with expected performance, while "Batch B" exhibits common issues.

ParameterBatch A (Expected)Batch B (Problematic)Recommended Action
Purity (HPLC) >98%91%Re-purify or acquire a new batch if purity is below 95%.
Concentration (A280) 1.05 mM0.75 mMRe-quantify and adjust dilutions accordingly.
Potency (EC50) 5.2 nM25.8 nMPerform functional re-validation.
Efficacy (Emax) 100%78%Suspect degradation; compare with a standard batch.

Experimental Protocols

Protocol 1: Peptide Reconstitution and Storage
  • Reconstitution: Briefly centrifuge the vial to ensure the peptide pellet is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer recommended in the product's CoA (e.g., PBS, pH 7.4) to a stock concentration of 1 mM.

  • Aliquoting: Gently vortex to ensure the peptide is fully dissolved. Distribute the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles. For daily use, a working aliquot can be stored at 4°C for up to one week.

Protocol 2: In Vitro Functional Assay - cAMP Measurement

This protocol is for a common functional assay measuring the inhibition of cAMP production following Y4R activation, as the Y4 receptor typically couples to Gi proteins.

  • Cell Culture: Plate HEK293 cells stably expressing the human Y4 receptor in a 96-well plate at a density of 50,000 cells/well and culture overnight.

  • Assay Buffer: Prepare an assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Agonist Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Cell Treatment:

    • Wash the cells once with PBS.

    • Add 50 µL of the this compound serial dilutions to the respective wells.

    • Add 50 µL of 10 µM Forskolin (to stimulate cAMP production) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit a dose-response curve to determine the EC50 and Emax values.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane Y4R Y4 Receptor Gi Gi Protein Y4R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist This compound Agonist->Y4R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmission) cAMP->Response Leads to

Caption: Y4 Receptor Gi-coupled signaling pathway.

Troubleshooting Workflow

G Start Inconsistent Results Observed Check_CoA Review CoA for Purity & Potency Specs Start->Check_CoA Compare_Batches Run Head-to-Head Assay: New Batch vs. Gold Standard Check_CoA->Compare_Batches New_Batch_Problem Issue is with New Batch Compare_Batches->New_Batch_Problem New Batch Underperforms Assay_Problem Issue is with Assay Compare_Batches->Assay_Problem Both Batches Underperform QC_Batch Perform in-house QC: HPLC, MS, Quantification New_Batch_Problem->QC_Batch Check_Cells Check Cell Health, Passage #, and Receptor Expression Assay_Problem->Check_Cells Pass QC Passed? QC_Batch->Pass Check_Reagents Verify Reagents: Media, Serum, Buffers Check_Cells->Check_Reagents Resolve_Assay Troubleshoot Assay Protocol Check_Reagents->Resolve_Assay Pass->Check_Cells Yes Contact_Support Contact Technical Support Pass->Contact_Support No

Caption: Troubleshooting workflow for inconsistent results.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reconstitute Reconstitute & Aliquot This compound Plate_Cells Plate Y4R-expressing cells in 96-well plate Prep_Reagents Prepare Assay Buffer & Forskolin Solution Serial_Dilution Prepare Serial Dilution of Agonist Prep_Reagents->Serial_Dilution Treat_Cells Treat Cells with Agonist & Forskolin Serial_Dilution->Treat_Cells Incubate Incubate 30 min at 37°C Treat_Cells->Incubate Measure_cAMP Lyse Cells & Measure cAMP (e.g., HTRF) Incubate->Measure_cAMP Plot_Data Plot Dose-Response Curve Measure_cAMP->Plot_Data Calculate Calculate EC50 & Emax Plot_Data->Calculate

Caption: Experimental workflow for a cAMP functional assay.

Technical Support Center: Validating Y4R Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers validating Y4 Receptor (Y4R) agonist activity in a newly developed cell line.

Frequently Asked Questions (FAQs)

Q1: What is the Y4 receptor and its primary signaling pathway?

The neuropeptide Y4 receptor (Y4R) is a G protein-coupled receptor (GPCR).[1] Its primary endogenous agonist is Pancreatic Polypeptide (PP), which binds with high affinity and preference over other neuropeptide Y family members like NPY and PYY.[1][2] The Y4R's main role is in regulating appetite and energy homeostasis.[1] It primarily couples to the Gαi/o subunit, which inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gαq, stimulating the phospholipase C pathway and leading to an increase in intracellular calcium ([Ca2+]i).[3]

Q2: Why is it critical to validate a new Y4R-expressing cell line?

Validating a new cell line is essential to ensure the integrity and reproducibility of your experimental results.[4] Key reasons include:

  • Confirming Receptor Expression: Verifying that the Y4R is present on the cell surface at sufficient levels for functional signaling.

  • Ensuring Functional Coupling: Confirming that the expressed receptor correctly couples to downstream G proteins (e.g., Gαi, Gαq) and elicits the expected signaling events (e.g., cAMP inhibition, Ca2+ mobilization).[5][6]

  • Characterizing the Phenotype: Establishing a baseline of receptor activity and agonist potency (EC50) and efficacy in your specific cellular context.

  • Preventing Misinterpretation: Avoiding false-negative or misleading results due to issues like low expression, improper receptor folding, or lack of appropriate signaling partners in the host cell line.[4]

Q3: What are the essential steps for validating a new Y4R cell line?

A typical validation workflow involves confirming receptor expression and then functionally testing the key signaling pathways.

cluster_0 Phase 1: Cell Line Generation & Expression Check cluster_1 Phase 2: Functional Validation A Transfect Host Cells (e.g., HEK293, CHO) with Y4R Construct B Select Stable Clones (e.g., using antibiotic resistance) A->B C Confirm Y4R mRNA Expression (RT-qPCR) B->C D Confirm Y4R Surface Protein (FACS, ELISA) C->D E cAMP Inhibition Assay (Primary Pathway - Gαi) D->E Proceed if Expression is Confirmed F Calcium Mobilization Assay (Secondary Pathway - Gαq) E->F G ERK Phosphorylation Assay (Downstream Pathway) F->G

Workflow for Y4R Cell Line Validation.

Troubleshooting Guides

Guide 1: cAMP Inhibition Assay

The canonical Y4R signaling pathway involves Gαi-mediated inhibition of adenylyl cyclase. This is typically measured by stimulating cells with forskolin (an adenylyl cyclase activator) and observing the agonist's ability to reduce cAMP production.

Q: I'm not observing a decrease in forskolin-stimulated cAMP after adding my Y4R agonist. What could be wrong?

This is a common issue that can point to problems with the receptor, the cell line, or the assay itself.

Potential CauseRecommended Solution
Low/No Functional Y4R Expression Confirm Y4R cell surface expression using FACS with a tagged receptor or an anti-Y4R antibody. Low expression may require re-cloning or selecting a different clone.
Lack of Gαi Coupling The host cell line (e.g., HEK293) may not endogenously express the correct G protein. Pre-treat cells with Pertussis Toxin (PTX), which ADP-ribosylates and inactivates Gαi, to confirm the signal is Gαi-dependent. If the cell line is the issue, consider co-transfecting with Gαi.
High Phosphodiesterase (PDE) Activity PDEs degrade cAMP, masking the signal. Always include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthone), in your assay buffer to allow cAMP to accumulate.[7]
Inactive Agonist Verify the integrity and concentration of your agonist stock. Test a known potent Y4R agonist like Pancreatic Polypeptide as a positive control.[8]
Assay Sensitivity/Window Optimize the forskolin concentration. Too much forskolin can overwhelm the inhibitory capacity of the receptor. Perform a forskolin dose-response curve to find a concentration that yields a robust but sub-maximal signal (EC80).

Y4R-Gαi Signaling Pathway

cluster_cell Cell Membrane Y4R Y4R Gi Gαi Protein Y4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Agonist Y4R Agonist (e.g., PP) Agonist->Y4R Forskolin Forskolin Forskolin->AC Stimulation ATP ATP ATP->AC

Y4R-mediated inhibition of cAMP production.
Guide 2: Calcium Mobilization Assay

Y4R can also couple to Gαq, activating Phospholipase C (PLC), which generates IP3 and leads to the release of calcium from intracellular stores like the endoplasmic reticulum.[9]

Q: My Y4R agonist is not inducing a calcium flux, but the cAMP assay works. Why?

Gαq coupling is often weaker or more cell-type dependent than Gαi coupling for Y4R.

Potential CauseRecommended Solution
No/Low Gαq Expression The host cell line may lack sufficient Gαq protein. Verify expression via Western blot.
Weak Receptor-G Protein Coupling To overcome weak coupling, use a cell line engineered to express a "promiscuous" G protein like Gα16 or a chimeric G protein (e.g., Gqi5), which links Gαi-coupled receptors to the calcium pathway.[10]
Calcium Dye Loading Issues Ensure proper loading of your calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).[9] Check for cell viability after loading, as dyes can be toxic. Use a positive control like ATP or carbachol that activates an endogenous Gαq-coupled receptor in your host cell line to confirm cell health and dye loading.
Signal Overrun by Calcium Pumps Calcium signals can be transient. Ensure your fluorescence plate reader (e.g., a FLIPR system) is set to read immediately upon agonist addition with a high sampling rate.[11]

Y4R-Gαq Signaling Pathway

cluster_cell Cell Membrane Y4R Y4R Gq Gαq Protein Y4R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Agonist Y4R Agonist Agonist->Y4R PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca Ca²⁺ Release (Increased) ER->Ca

Y4R-mediated calcium mobilization.
Guide 3: ERK Phosphorylation Assay (Western Blot)

GPCR signaling, via both G proteins and β-arrestins, can converge on the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2.

Q: I cannot detect an increase in the p-ERK/total ERK ratio after agonist stimulation. What should I do?

ERK activation is often rapid and transient, making the timing of the experiment critical.

Potential CauseRecommended Solution
Suboptimal Time Point ERK phosphorylation is often maximal between 2 and 10 minutes post-stimulation and then declines. Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 min) to identify the peak response time.
Poor Antibody Quality Use validated antibodies for both phospho-ERK (p-ERK1/2) and total ERK1/2. Run a positive control (e.g., treat cells with EGF or PMA) to ensure your antibodies and detection system are working.
Low Signal Intensity Ensure you load sufficient protein (typically 20-30 µg of total cell lysate per lane).[12] Use a sensitive chemiluminescent substrate (ECL reagent).
Stripping and Re-probing Issues When probing for total ERK on the same membrane after p-ERK, ensure your stripping protocol is effective without removing too much protein.[13] A better approach is to run duplicate gels or cut the membrane if p-ERK and total ERK are sufficiently separated by size (they are not, so stripping or duplicate gels are required).

Western Blot Workflow for p-ERK Detection

A 1. Seed & Starve Cells (e.g., overnight in serum-free media) B 2. Stimulate with Agonist (Perform time-course) A->B C 3. Lyse Cells on Ice (RIPA buffer with phosphatase inhibitors) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF E->F G 7. Block Membrane (5% BSA or milk) F->G H 8. Primary Antibody (anti-p-ERK, 4°C O/N) G->H I 9. Secondary Antibody (anti-Rabbit HRP) H->I J 10. Detect Signal (ECL Reagent) I->J K 11. Strip & Re-probe (anti-Total ERK) J->K L 12. Analyze (Densitometry p-ERK/Total ERK) K->L

Workflow for ERK Phosphorylation Western Blot.

Data Presentation: Expected Outcomes

Successful validation should yield consistent pharmacological data across different assays. The potency of an agonist (EC50) may differ between pathways, which can indicate biased agonism.

Table 1: Example Dose-Response Data for Y4R Agonists in a Validated Cell Line

CompoundcAMP Assay EC50 (nM)Ca²⁺ Mobilization EC50 (nM)p-ERK Assay EC50 (nM)
Pancreatic Polypeptide (Control) 0.815.25.5
Compound A (Full Agonist) 1.222.88.1
Compound B (Partial Agonist) 10.5 (60% Emax)> 100098.7 (75% Emax)
Compound C (Gαi Biased) 2.1No response15.4

Experimental Protocols

Protocol 1: HTRF cAMP Inhibition Assay

This protocol is adapted for a 384-well plate format.

  • Cell Plating: Seed your Y4R-expressing cells (e.g., 5,000 cells/well) into a 384-well plate and incubate overnight.

  • Agonist Preparation: Prepare serial dilutions of your test compounds and the control agonist (Pancreatic Polypeptide) at 4x the final concentration in assay buffer.

  • Forskolin/IBMX Preparation: Prepare a 4x solution of forskolin (at its predetermined EC80 concentration) and IBMX (e.g., 200 µM) in assay buffer.

  • Assay Procedure:

    • Remove culture media from the cells.

    • Add 5 µL of your 4x agonist dilution to the appropriate wells.

    • Add 5 µL of 4x forskolin/IBMX solution to all wells except the "basal" control. Add 5 µL of buffer to basal wells.

    • Incubate for 30 minutes at room temperature.[14]

  • cAMP Detection (HTRF):

    • Add 5 µL of HTRF cAMP-d2 antibody.

    • Add 5 µL of HTRF Anti-cAMP-Cryptate antibody.

    • Incubate for 60 minutes at room temperature in the dark.[14]

  • Read Plate: Read on an HTRF-compatible plate reader. Calculate dose-response curves using the ratio of 665nm/620nm emissions.

Protocol 2: FLIPR Calcium Mobilization Assay

This protocol is for a 384-well plate format using a fluorescent calcium indicator.

  • Cell Plating: Seed cells (e.g., 10,000 cells/well) in a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium indicator dye loading buffer (e.g., Fluo-4 AM with probenecid) according to the manufacturer's instructions.

    • Remove media from cells and add 20 µL of dye loading buffer.

    • Incubate for 60 minutes at 37°C in the dark.

  • Agonist Plate: Prepare a 4x concentration plate of your test compounds.

  • Assay:

    • Place both the cell plate and the agonist plate into the FLIPR instrument.

    • Set the instrument to add 10 µL from the agonist plate to the cell plate.

    • Measure fluorescence intensity immediately before and for 2-3 minutes after the addition, recording data every 1-2 seconds.[11]

  • Analysis: Analyze the data by calculating the maximum peak fluorescence response over baseline for each well.

Protocol 3: Western Blot for ERK Phosphorylation
  • Cell Culture: Seed 1-2 million cells in a 6-well plate. The next day, replace the media with serum-free media and incubate for 4-6 hours to reduce basal ERK activity.

  • Stimulation: Treat cells with the agonist at various time points (e.g., 0, 2, 5, 10, 30 minutes). The "0 min" well is your unstimulated control.

  • Lysis:

    • Immediately after treatment, place the plate on ice and aspirate the media.

    • Wash once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.[15]

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

    • Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST).[15]

    • Wash the membrane 3x with TBST.

    • Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST).

    • Wash 3x with TBST and visualize using an ECL detection reagent.

  • Re-probing:

    • Strip the membrane using a mild stripping buffer.[13]

    • Re-block and probe for total ERK1/2 to normalize the data.

  • Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each sample.

References

Y4R Agonist Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Y4 receptor (Y4R) agonists and optimizing their dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is the primary endogenous agonist for the Y4 receptor?

The primary endogenous agonist for the Y4 receptor is Pancreatic Polypeptide (PP).[1] It shows a clear preference for Y4R over other neuropeptide Y (NPY) receptors.[1]

Q2: What are the common signaling pathways activated by Y4R agonists?

Y4R is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2][3] Activation of Y4R by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Y4R can also couple to other G proteins, such as Gαq/11, leading to the mobilization of intracellular calcium.[4][5] Additionally, like many GPCRs, Y4R can also signal through β-arrestin pathways.[6][7]

Q3: Which in vitro assays are suitable for determining the potency and efficacy of Y4R agonists?

Several in vitro functional assays can be used to characterize Y4R agonists. The choice of assay depends on the specific signaling pathway being investigated. Common assays include:

  • cAMP Assays: To measure the inhibition of adenylyl cyclase.[2][3][8]

  • Calcium Mobilization Assays: To detect the activation of the Gαq/11 pathway.[9][10]

  • BRET/FRET Assays: To study protein-protein interactions, such as receptor dimerization, ligand binding, or β-arrestin recruitment.[1][6][11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of dose-response curves for Y4R agonists.

Issue 1: No response or very weak response from the Y4R agonist.

Possible Cause Troubleshooting Step
Low Receptor Expression: The cell line may not express sufficient levels of Y4R.1. Confirm Y4R expression using RT-qPCR, Western blot, or a radioligand binding assay.[1] 2. If using a transient transfection system, optimize transfection efficiency. 3. Consider using a cell line with higher endogenous or stably expressed Y4R.
Incorrect Assay Choice: The chosen assay may not be coupled to the primary signaling pathway of the agonist.1. Y4R primarily signals through Gαi (cAMP reduction).[2][3] Ensure your assay detects this pathway. 2. Some agonists may be biased towards a specific pathway (e.g., β-arrestin).[13] Consider testing multiple signaling readouts (cAMP, Calcium, β-arrestin).[4][6]
Poor Agonist Potency/Efficacy: The agonist itself may be weak or inactive.1. Verify the identity and purity of the agonist using techniques like HPLC and mass spectrometry. 2. Test a known potent Y4R agonist (e.g., Pancreatic Polypeptide) as a positive control.[1]
Cell Health Issues: Unhealthy or overly confluent cells can lead to poor assay performance.1. Regularly check cell morphology and viability. Do not use cells that have been passaged too many times.[14] 2. Ensure cells are not over-confluent when seeded and at the time of the assay.[14]

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding: Inconsistent cell numbers across wells.1. Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting. 2. After plating, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.[15]
Edge Effects: Wells at the edge of the plate may behave differently due to temperature and humidity gradients.1. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to minimize evaporation from inner wells.[15]
Pipetting Errors: Inaccurate or inconsistent liquid handling.1. Use calibrated pipettes and proper pipetting techniques. 2. For multi-channel pipetting, ensure all channels are dispensing equal volumes.
Compound Precipitation: The agonist may be precipitating at higher concentrations.1. Visually inspect the compound stock and dilutions for any signs of precipitation. 2. Check the solubility of the agonist in the assay buffer. Consider using a different solvent or a lower concentration range.

Issue 3: The dose-response curve does not reach a proper plateau (incomplete curve).

Possible Cause Troubleshooting Step
Insufficient Agonist Concentration Range: The highest concentration tested is not sufficient to elicit a maximal response.1. Extend the concentration range of the agonist. A common range spans from picomolar to micromolar concentrations.[16]
Agonist is a Partial Agonist: The compound may not be capable of producing a full response compared to the endogenous ligand.1. Compare the maximal effect (Emax) of your test agonist to that of a full agonist like Pancreatic Polypeptide.
Assay Window Limitation: The assay signal may saturate before the biological response reaches its maximum.1. Optimize the assay conditions, such as cell number or incubation time, to ensure the signal is within the linear range of detection.[17]

Issue 4: The dose-response curve has a very steep or shallow Hill slope.

Possible Cause Troubleshooting Step
Steep Hill Slope (>1.5): May indicate positive cooperativity or an artifact of the assay system.1. Review the data for outliers that might be skewing the curve fit. 2. Ensure accurate serial dilutions of the agonist.
Shallow Hill Slope (<0.5): Can suggest negative cooperativity, complex biological responses, or issues with the assay.1. Verify that the system has reached equilibrium. Increase the incubation time with the agonist.[17] 2. Check for antagonist contamination or degradation of the agonist.

Signaling Pathways and Experimental Workflows

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor Gai Gαi/o Y4R->Gai Activates Gaq Gαq/11 Y4R->Gaq Activates BetaArrestin β-Arrestin Y4R->BetaArrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP₃ PLC->IP3 Generates Agonist Y4R Agonist (e.g., PP) Agonist->Y4R Binds Gai->AC Inhibits Gaq->PLC Activates Downstream Downstream Signaling BetaArrestin->Downstream Ca2 ↑ Intracellular Ca²⁺ ATP ATP ATP->AC IP3->Ca2

Caption: Y4R Signaling Pathways.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Y4R-expressing cells Cell_Seeding 2. Seed cells into microplate Cell_Culture->Cell_Seeding Incubation 4. Add agonist to cells and incubate Cell_Seeding->Incubation Compound_Prep 3. Prepare serial dilutions of Y4R agonist Compound_Prep->Incubation Signal_Detection 5. Perform assay (e.g., add cAMP reagent) Incubation->Signal_Detection Read_Plate 6. Read plate on detector Signal_Detection->Read_Plate Data_Plot 7. Plot Response vs. log[Agonist] Read_Plate->Data_Plot Curve_Fit 8. Fit data using 4-parameter logistic model Data_Plot->Curve_Fit EC50_Emax 9. Determine EC50 and Emax Curve_Fit->EC50_Emax

References

Validation & Comparative

A Comparative Guide to the Efficacy of Y4 Receptor Agonists and Pancreatic Polypeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a representative synthetic Y4 receptor (Y4R) agonist and the endogenous ligand, pancreatic polypeptide (PP). The information presented is intended to support research and development efforts in the fields of metabolic disease and appetite regulation. For the purpose of this guide, the well-characterized, enzyme-resistant PP analog, [P3]PP, will be used as a representative selective Y4R agonist.

Executive Summary

Pancreatic polypeptide is a gut hormone that plays a significant role in appetite regulation through its action on the Y4 receptor.[1] Synthetic Y4R agonists have been developed to leverage this pathway for potential therapeutic applications, offering improved stability and sustained action compared to the native peptide.[2] This guide presents a comparative analysis of their efficacy, supported by experimental data, to inform preclinical and clinical research strategies.

Data Presentation: Efficacy in Appetite Suppression

The following table summarizes the quantitative effects of pancreatic polypeptide and the Y4R agonist [P3]PP on food intake in mice. The data is derived from a study where overnight-fasted mice were administered the compounds via intraperitoneal injection.

CompoundDose (nmol/kg)Time PointReduction in Food Intake (%)
Pancreatic Polypeptide251 hour~40%
2 hours~35%
751 hour~50%
2 hours~45%
[P3]PP (Y4R Agonist)251 hour~45%
2 hours~40%
751 hour~55%
2 hours~50%

Note: The percentage reduction is an approximation based on graphical data presented in the source study. The study demonstrated that both native PP and [P3]PP caused significant (p < 0.05 to p < 0.001) reductions in food intake at various time points compared to a saline control.[3]

Experimental Protocols

In Vivo Assessment of Anorectic Effects in Mice

This protocol outlines a typical experiment to evaluate the effects of Y4R agonists and pancreatic polypeptide on food intake in a murine model.

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Animals are housed individually in a temperature- and light-controlled environment with a 12-hour light/dark cycle.

  • Standard chow and water are available ad libitum, except during the fasting period.

2. Acclimatization:

  • Mice are acclimated to the housing conditions and handling for at least one week prior to the experiment.

3. Experimental Procedure:

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Drug Administration:

    • On the morning of the experiment, mice are weighed and randomly assigned to treatment groups.

    • Pancreatic polypeptide, a Y4R agonist (e.g., [P3]PP), or a vehicle control (e.g., saline) is administered via intraperitoneal (IP) injection.

    • Dosages are typically administered in nmol/kg body weight.

  • Food Intake Measurement:

    • Immediately after injection, pre-weighed food is introduced into the cages.

    • Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-injection).

    • Spillage is carefully collected and accounted for.

  • Data Analysis:

    • Cumulative food intake for each mouse is calculated at each time point.

    • The data is expressed as mean ± SEM for each treatment group.

    • Statistical analysis is performed using an appropriate method, such as a one-way ANOVA followed by a post-hoc test, to compare the effects of the different treatments to the vehicle control.

Signaling Pathways and Experimental Workflows

Y4 Receptor Signaling Pathway

Activation of the Y4 receptor by its agonists, such as pancreatic polypeptide, primarily initiates a signaling cascade through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. In some tissues, the Y4 receptor may also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

G_protein_signaling Y4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (alternative) G_protein->PLC Activates (alternative) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Decreased Appetite) PKA->Physiological_Response Leads to IP3->Physiological_Response Contributes to DAG->Physiological_Response Contributes to Agonist Y4R Agonist (Pancreatic Polypeptide or Synthetic Agonist) Agonist->Y4R Binds

Caption: Y4 Receptor Signaling Pathway.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of a Y4R agonist and pancreatic polypeptide.

experimental_workflow In Vivo Efficacy Comparison Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., C57BL/6 mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Randomization Randomize into Groups (Vehicle, PP, Y4R Agonist) Fasting->Randomization Administration Administer Compounds (e.g., IP injection) Randomization->Administration Food_Measurement Measure Food Intake at Timed Intervals Administration->Food_Measurement Data_Collection Collect and Tabulate Food Intake Data Food_Measurement->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Comparative Efficacy Statistical_Analysis->Conclusion

Caption: In Vivo Efficacy Comparison Workflow.

References

Y4 and Y2 Receptor Agonists in Appetite Regulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anorexigenic effects of Y4 and Y2 receptor agonists, providing a comparative analysis of their mechanisms, efficacy, and the experimental protocols used for their evaluation.

The neuropeptide Y (NPY) system plays a pivotal role in regulating energy homeostasis, with several receptor subtypes mediating diverse physiological functions. Among these, the Y2 and Y4 receptors have emerged as key targets for the development of anti-obesity therapeutics due to their involvement in the control of food intake. Both Y2 and Y4 receptor agonists have demonstrated anorexigenic effects, yet they operate through distinct signaling pathways and exhibit different pharmacological profiles. This guide provides a comprehensive comparison of Y4 and Y2 receptor agonists, summarizing experimental data, detailing methodologies, and visualizing the underlying biological processes.

Comparative Efficacy on Food Intake

Activation of both Y4 and Y2 receptors generally leads to a reduction in food intake. However, the magnitude and duration of this effect can vary depending on the specific agonist, the dose administered, and the animal model used.

Y4 Receptor Agonists: The primary endogenous agonist for the Y4 receptor is Pancreatic Polypeptide (PP).[1][2] Peripherally administered PP and its analogs have been shown to suppress food intake and reduce body weight.[3][4][5] For instance, a novel Y4 receptor agonist, BVD-74D, significantly decreased cumulative food intake in mice at various time points post-administration.[6] In human studies, intravenous infusion of PP reduced appetite and decreased energy intake at a buffet lunch by approximately 21.8% and resulted in a sustained 25.3% reduction in cumulative 24-hour energy intake.[4][7]

Y2 Receptor Agonists: The endogenous agonist Peptide YY (PYY) exists in two forms, PYY(1-36) and PYY(3-36), with PYY(3-36) being a selective Y2 receptor agonist.[8][9] Peripheral administration of PYY(3-36) has been shown to inhibit food intake in both rodents and humans for several hours.[8][9][10] In mice, PYY(3-36) dose-dependently inhibits food intake by approximately 20-45% over a 3- to 4-hour period.[10] In humans, intravenous infusions of PYY(3-36) resulted in a dose-dependent reduction in food intake, with a maximal inhibition of 35%.[11] Long-acting, selective Y2 receptor agonists have also been developed and have shown persistent reductions in food intake and body weight in animal models.[12][13] Interestingly, the anorectic effects of Y2 and Y4 receptor agonists may be additive, with combined administration resulting in a more potent and prolonged inhibition of food intake.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of Y4 and Y2 receptor agonists on food intake.

Table 1: Effects of Y4 Receptor Agonists on Food Intake

AgonistSpeciesDoseRoute of Administration% Reduction in Food IntakeDuration of EffectReference
Pancreatic Polypeptide (PP)Human10 pmol/kg/minIntravenous21.8% (at buffet lunch), 25.3% (cumulative 24h)Sustained over 24 hours[4][7]
Pancreatic Polypeptide (PP)Human5 pmol/kg/minIntravenous11%Not specified[5]
BVD-74DMouse1 mg/kgIntraperitonealSignificant decreaseUp to 1 hour[6]
BVD-74DMouse10 mg/kgIntraperitonealSignificant decreaseUp to 24 hours[6]

Table 2: Effects of Y2 Receptor Agonists on Food Intake

AgonistSpeciesDoseRoute of Administration% Reduction in Food IntakeDuration of EffectReference
PYY(3-36)Human0.8 pmol/kg/minIntravenous35% (maximal inhibition)Not specified[11]
PYY(3-36)Human2 nmol/m²Intravenous~30%Over 12 hours[15]
PYY(3-36)Mouse0.3, 3, 10 µ g/100g Intraperitoneal20-45%3-4 hours[10]
PYY(3-36) analogueMouse (DIO)3 or 30 nmol/kgSubcutaneous (daily)Significant weight loss, transient suppression of food intake14 days[16]
PEGylated PYY(13-36)MouseNot specifiedSubcutaneousDose-dependent reductionUp to 72 hours[12]
PEGylated PYY(25-36)Mouse (DIO)Not specifiedNot specifiedDose-dependent reductionNot specified[13]

Signaling Pathways and Mechanisms of Action

Y4 and Y2 receptors are both G-protein coupled receptors (GPCRs) that, upon activation, typically couple to the inhibitory G-protein α-subunit (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] However, their downstream signaling pathways and the neuronal circuits they modulate to control appetite are distinct.

Y4 Receptor Signaling: Peripherally administered PP and other Y4R agonists are thought to act on Y4 receptors in the brain, particularly in key hypothalamic nuclei that regulate appetite.[18] Activation of Y4 receptors in the lateral hypothalamic area (LHA), a feeding center, has been shown to suppress orexigenic pathways by down-regulating orexin expression.[18] Concurrently, in the ventromedial hypothalamus (VMH), known as the satiety center, Y4 receptor activation can increase anorexigenic pathways by up-regulating brain-derived neurotrophic factor (BDNF).[18]

Y4R_Signaling_Pathway cluster_periphery Periphery cluster_brain Brain (Hypothalamus) PP Pancreatic Polypeptide (PP) (Y4R Agonist) Y4R Y4 Receptor PP->Y4R Binds to LHA Lateral Hypothalamic Area (LHA) Y4R->LHA Activates in VMH Ventromedial Hypothalamus (VMH) Y4R->VMH Activates in Orexin Orexin (Orexigenic) LHA->Orexin Downregulates BDNF BDNF (Anorexigenic) VMH->BDNF Upregulates Food_Intake_Dec Decreased Food Intake Orexin->Food_Intake_Dec Suppresses BDNF->Food_Intake_Dec Promotes

Caption: Y4R signaling pathway in appetite regulation.

Y2 Receptor Signaling: The anorexigenic effect of peripherally administered PYY(3-36) is primarily mediated by the Y2 receptor, which acts as a presynaptic inhibitory autoreceptor on NPY neurons in the arcuate nucleus (ARC) of the hypothalamus.[8][9] By binding to Y2 receptors, PYY(3-36) inhibits the release of the potent orexigenic neuropeptide NPY.[8] This, in turn, can lead to a reciprocal stimulation of pro-opiomelanocortin (POMC) neurons, which produce anorexigenic signals.[8] While hypothalamic Y2 receptor activation generally leads to decreased food intake, activation of Y2 receptors in the dorsal vagal complex (DVC) of the hindbrain has paradoxically been shown to increase food intake.[19]

Y2R_Signaling_Pathway cluster_periphery Periphery cluster_brain Brain (Arcuate Nucleus) PYY PYY(3-36) (Y2R Agonist) Y2R Y2 Receptor PYY->Y2R Binds to NPY_Neuron NPY Neuron Y2R->NPY_Neuron Inhibits (Presynaptic) NPY NPY (Orexigenic) NPY_Neuron->NPY Releases POMC_Neuron POMC Neuron NPY_Neuron->POMC_Neuron Inhibits Food_Intake_Dec Decreased Food Intake NPY->Food_Intake_Dec Suppresses Anorexigenic_Signals Anorexigenic Signals POMC_Neuron->Anorexigenic_Signals Releases Anorexigenic_Signals->Food_Intake_Dec Promotes

Caption: Y2R signaling pathway in appetite regulation.

Experimental Protocols

The evaluation of Y4R and Y2R agonist effects on food intake typically involves standardized protocols in animal models, most commonly rodents.

General Protocol for Food Intake Measurement in Rodents:
  • Animal Acclimatization: Mice or rats are individually housed and acclimatized to the experimental conditions for a period of several days to a week.[10][20] This includes handling and mock injections (e.g., with saline) to reduce stress-induced alterations in feeding behavior.[10]

  • Fasting: Prior to the administration of the agonist, animals are typically fasted for a set period, often 16-18 hours, with free access to water.[10][20] This ensures a robust and measurable feeding response upon reintroduction of food.

  • Agonist Administration: The Y4R or Y2R agonist is administered via a specific route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, or through intravenous (i.v.) infusion.[4][6][10][11] A control group receives a vehicle (e.g., saline) injection.

  • Food Presentation and Measurement: A pre-weighed amount of standard chow is provided to the animals immediately after agonist administration.[20] Food intake is then measured at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.[6][20] More sophisticated automated systems can also be used to monitor feeding behavior continuously.[21][22][23]

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the agonist-treated and control groups. Statistical analysis is performed to determine the significance of any observed differences.

Experimental_Workflow cluster_protocol Experimental Protocol Acclimatization 1. Animal Acclimatization (Single housing, handling, mock injections) Fasting 2. Fasting (16-18 hours, water ad libitum) Acclimatization->Fasting Administration 3. Agonist/Vehicle Administration (i.p., s.c., or i.v.) Fasting->Administration Measurement 4. Food Intake Measurement (Pre-weighed chow, timed measurements) Administration->Measurement Analysis 5. Data Analysis (Cumulative intake, statistical comparison) Measurement->Analysis

Caption: General experimental workflow for food intake studies.

Conclusion

Both Y4 and Y2 receptor agonists effectively reduce food intake, positioning them as promising candidates for anti-obesity therapies. While they share the commonality of being part of the NPY system and signaling through Gαi-coupled receptors, their distinct downstream pathways—Y4R agonists modulating orexin and BDNF in the hypothalamus and Y2R agonists primarily inhibiting NPY release in the arcuate nucleus—offer different avenues for therapeutic intervention. The potential for synergistic effects when these agonists are co-administered further highlights the intricate and multifaceted nature of appetite regulation. Future research focusing on the development of long-acting, selective agonists and exploring combination therapies will be crucial in translating these preclinical findings into effective treatments for obesity.

References

Validating Y4 Receptor Agonist Effects: A Comparison Guide Using Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the specificity and efficacy of a Y4 receptor (Y4R) agonist is a critical step. The use of Y4R knockout (KO) mice provides a definitive model to dissect the on-target effects of these therapeutic candidates. This guide offers a comparative overview of experimental data, detailed protocols, and visual workflows to effectively validate Y4R agonist activity.

The Y4 receptor, a member of the neuropeptide Y (NPY) receptor family, is a G protein-coupled receptor (GPCR) that plays a significant role in regulating food intake, energy homeostasis, and other physiological processes. Pancreatic polypeptide (PP) is its endogenous high-affinity ligand. Validating that a novel compound's effects are mediated specifically through Y4R is paramount, and comparing its activity in wild-type (WT) versus Y4R KO mice is the gold standard for this purpose.

Data Presentation: Y4R Agonist Effects in WT vs. Y4R KO Mice

The primary advantage of using Y4R KO mice is the ability to directly attribute physiological or cellular responses to the presence or absence of the receptor. Below are summary tables of expected comparative data when treating WT and Y4R KO mice with a Y4R agonist.

Table 1: Comparison of Pancreatic Polypeptide (Y4R Agonist) Induced Neuronal Activation

Brain RegionGenotypeTreatmentc-Fos Immunoreactivity
Arcuate Nucleus (ARC) Wild-Type (WT)SalineBaseline
Wild-Type (WT)Pancreatic Polypeptide (PP)Increased
Y4R Knockout (KO)Pancreatic Polypeptide (PP)No significant increase
Brainstem (NTS/AP) Wild-Type (WT)SalineBaseline
Wild-Type (WT)Pancreatic Polypeptide (PP)Increased
Y4R Knockout (KO)Pancreatic Polypeptide (PP)No significant increase

NTS: Nucleus of the Solitary Tract, AP: Area Postrema. Data synthesized from studies demonstrating Y4R-dependent c-Fos induction[1].

Table 2: Phenotypic Comparison of Y4R WT and KO Mice and Expected Response to a Y4R Agonist

ParameterWild-Type (WT) BaselineY4R Knockout (KO) BaselineExpected Effect of Y4R Agonist in WTExpected Effect of Y4R Agonist in Y4R KO
Food Intake NormalReduced[2]DecreasedNo significant change
Body Weight NormalReduced[2]DecreasedNo significant change
Adiposity NormalReduced[3]DecreasedNo significant change

Mandatory Visualizations

Y4 Receptor Signaling Pathway

The Y4 receptor is known to couple to both inhibitory (Gi) and stimulatory (Gq) G proteins, leading to diverse downstream cellular responses.

Y4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor Gi Gi Protein Y4R->Gi Activates Gq Gq Protein Y4R->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., decreased neuronal activity) PKA->Response Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->Response PKC->Response Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Agonist->Y4R Binds

Caption: Y4R dual signaling cascade.

Experimental Workflow for In Vivo Validation

This workflow outlines the key steps in a typical in vivo study to validate a Y4R agonist.

experimental_workflow cluster_endpoints Endpoint Measurements start Start animal_prep Animal Preparation (WT and Y4R KO mice, acclimatization) start->animal_prep grouping Randomized Grouping (Vehicle and Agonist) animal_prep->grouping baseline Baseline Measurements (Body weight, food intake) grouping->baseline treatment Agonist/Vehicle Administration (e.g., intraperitoneal injection) baseline->treatment monitoring Post-treatment Monitoring (e.g., food intake, behavioral changes) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint body_weight Final Body Weight tissue Tissue Collection (e.g., Brain) analysis Data Analysis and Comparison (WT vs. KO) body_weight->analysis staining Immunohistochemistry (e.g., c-Fos) tissue->staining staining->analysis conclusion Conclusion on Agonist Specificity analysis->conclusion

Caption: In vivo Y4R agonist validation workflow.

Experimental Protocols

Animal Models
  • Animals: Adult male or female C57BL/6J (Wild-Type) and Y4R knockout mice on a C57BL/6J background.

  • Housing: Mice should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water unless otherwise specified by the experimental design.

  • Acclimatization: Allow mice to acclimatize to the housing conditions and handling for at least one week before the start of any experiment.

Y4R Agonist Food Intake and Body Weight Study
  • Objective: To determine if the anorectic and weight-reducing effects of a Y4R agonist are dependent on the Y4 receptor.

  • Procedure:

    • Record the baseline body weight and 24-hour food intake for all mice for 3 consecutive days to establish a stable baseline.

    • On the test day, fast the mice for a short period (e.g., 4-6 hours) before the dark cycle begins.

    • Administer the Y4R agonist or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined dose.

    • Immediately after injection, provide a pre-weighed amount of food.

    • Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

    • Record body weight again at the 24-hour mark.

    • Comparison: Analyze the data by comparing the change in food intake and body weight between agonist- and vehicle-treated groups within each genotype (WT and Y4R KO). A specific effect of the agonist will be observed as a significant reduction in food intake and body weight in WT mice, with this effect being absent or significantly attenuated in Y4R KO mice.

c-Fos Immunohistochemistry for Neuronal Activation
  • Objective: To identify the specific brain regions activated by the Y4R agonist in a Y4R-dependent manner. c-Fos is an immediate early gene often used as a marker for neuronal activation.

  • Procedure:

    • Administer the Y4R agonist or vehicle to both WT and Y4R KO mice.

    • Ninety minutes after the injection, deeply anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital).

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)[4].

    • Dissect the brains and post-fix them in 4% PFA overnight at 4°C[4].

    • Cryoprotect the brains by immersing them in a sucrose solution (e.g., 30% in PBS) until they sink.

    • Section the brains on a cryostat or vibratome at a thickness of 30-40 µm.

    • Immunostaining:

      • Wash sections in PBS.

      • Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours.

      • Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C[5].

      • Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours[5].

      • Wash and incubate with an avidin-biotin complex (ABC) reagent.

      • Visualize the c-Fos positive cells using a chromogen like 3,3'-diaminobenzidine (DAB)[5].

    • Analysis: Mount the sections, image the brain regions of interest (e.g., ARC, NTS), and quantify the number of c-Fos positive cells. A Y4R-specific activation will be demonstrated by a significant increase in c-Fos positive cells in the WT agonist-treated group compared to all other groups, with no significant increase in the Y4R KO agonist-treated group[1].

By employing these comparative experimental designs and protocols, researchers can robustly validate the on-target effects of novel Y4R agonists, providing essential data for their continued development as potential therapeutics.

References

Navigating the Landscape of Y4 Receptor Agonism for Obesity: A Comparative Analysis of Peptide and Small Molecule Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of the current scientific literature reveals a significant data gap in the direct in vivo comparison of small molecule and peptide Y4 receptor (Y4R) agonists for the treatment of obesity. While peptide-based Y4R agonists have demonstrated preclinical efficacy in reducing food intake and body weight, a comparable small molecule agonist with publicly available in vivo data for obesity remains to be identified. This guide provides a comprehensive overview of the available data on a representative peptide Y4R agonist, discusses the current status of small molecule Y4R modulator development, and outlines the key experimental methodologies and signaling pathways relevant to Y4R-targeted therapeutics.

The Neuropeptide Y4 receptor (Y4R), predominantly activated by its endogenous ligand Pancreatic Polypeptide (PP), is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating appetite and energy homeostasis. Activation of the Y4R is associated with anorexigenic effects, making it an attractive target for the development of anti-obesity therapeutics. The exploration of Y4R agonists has primarily focused on peptide-based molecules, with limited success in the development of orally bioavailable small molecule counterparts.

Peptide Y4 Receptor Agonists: In Vivo Efficacy

Peptide-based agonists have been the frontrunners in demonstrating the therapeutic potential of Y4R activation. A notable example is the peptide agonist BVD-74D.

In Vivo Efficacy of BVD-74D (Peptide Agonist)

Studies in mouse models have shown that BVD-74D effectively reduces food intake and body weight.

CompoundAnimal ModelDietDoseEffect on Food IntakeEffect on Body WeightReference
BVD-74DC57BL/6J miceNormal Diet10 mg/kgSignificant decrease at 1, 2, 4, 8, and 24 hours post-administrationSignificant decrease[1]
BVD-74DC57BL/6J miceHigh-Fat Diet10 mg/kgSignificant decrease at 1, 2, and 4 hours post-administrationNot specified[1]
BVD-74DFLS-ob/ob miceNot specified10 mg/kgSignificant decrease at 2 and 4 hours post-administrationNot specified[1]

The Quest for Small Molecule Y4 Receptor Agonists

The development of small molecule agonists for peptide GPCRs like the Y4R has been challenging. To date, no potent and selective small molecule Y4R agonist has been reported with in vivo efficacy data for obesity.

Research has led to the identification of small molecule Positive Allosteric Modulators (PAMs) of the Y4R, such as compounds derived from the Niclosamide scaffold. PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, PP. While Niclosamide itself has shown anti-obesity effects in vivo, this action is primarily attributed to its off-target effect of mitochondrial uncoupling, rather than its modulation of the Y4R. Therefore, it cannot be used as a direct comparator for a Y4R agonist.

The absence of a suitable small molecule Y4R agonist with in vivo data precludes a direct, evidence-based comparison of efficacy with peptide agonists at this time.

Y4 Receptor Signaling Pathway

Activation of the Y4R by an agonist initiates a cascade of intracellular signaling events. The Y4R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector pathways.

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Y4R Agonist (Peptide or Small Molecule) Y4R Y4 Receptor Agonist->Y4R Binds to G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (related to appetite) CREB->Gene_Expression Regulates

Figure 1. Simplified signaling pathway of the Y4 receptor.

Experimental Protocols

The evaluation of Y4R agonists' in vivo efficacy typically involves standardized preclinical models and procedures.

Animal Models
  • Diet-Induced Obese (DIO) Mice/Rats: These models are created by feeding rodents a high-fat diet for an extended period, leading to weight gain, adiposity, and metabolic dysregulation, closely mimicking human obesity.

  • Genetically Obese Models (e.g., ob/ob mice): These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity.

Key In Vivo Experiments
  • Acute Food Intake Studies:

    • Objective: To assess the immediate effect of the agonist on food consumption.

    • Procedure:

      • Animals are fasted for a short period (e.g., 12-16 hours) to standardize hunger levels.

      • The test compound (peptide or small molecule agonist) or vehicle is administered via a relevant route (e.g., intraperitoneal injection for peptides, oral gavage for potential small molecules).

      • Pre-weighed food is provided, and food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

  • Chronic Body Weight Studies:

    • Objective: To evaluate the long-term effects of the agonist on body weight and composition.

    • Procedure:

      • Animals (typically DIO models) are treated with the agonist or vehicle daily for several weeks.

      • Body weight and food intake are monitored regularly.

      • At the end of the study, body composition (fat mass vs. lean mass) can be analyzed using techniques like DEXA (Dual-Energy X-ray Absorptiometry) or NMR (Nuclear Magnetic Resonance).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., DIO mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Peptide Agonist, Small Molecule Agonist) Baseline->Grouping Dosing Chronic Daily Dosing Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Monitoring->Dosing Daily Body_Comp Body Composition Analysis (DEXA/NMR) Monitoring->Body_Comp End of Study Tissue Tissue Collection (e.g., Hypothalamus, Adipose) Body_Comp->Tissue Biomarkers Biomarker Analysis (e.g., Plasma lipids, Glucose) Tissue->Biomarkers

Figure 2. General experimental workflow for in vivo efficacy testing.

Conclusion

The development of Y4R agonists as anti-obesity therapeutics is an active area of research. While peptide-based agonists have shown promise in preclinical models, the successful development of a clinically viable, orally available small molecule Y4R agonist remains a significant challenge. The lack of in vivo efficacy data for such a compound currently prevents a direct comparison with its peptide counterparts. Future research focused on the discovery and in vivo characterization of small molecule Y4R agonists is crucial to fully explore the therapeutic potential of targeting this receptor for the management of obesity. Researchers in this field are encouraged to pursue the generation and publication of such data to enable comprehensive comparative analyses and advance the development of novel anti-obesity drugs.

References

A Comparative Analysis of Y4 Receptor Agonist Binding Affinities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding affinities of various agonists for the Neuropeptide Y Receptor Y4 (Y4R). The Y4R, a member of the G-protein coupled receptor (GPCR) family, is a key target in the regulation of several physiological processes, including pancreatic secretion, gastrointestinal motility, and food intake.[1][2] Understanding the binding affinities of different agonists is crucial for the development of novel therapeutics targeting these pathways.

Comparative Binding Affinity of Y4R Agonists

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, indicating the strength of the interaction. It is typically measured and expressed as the inhibition constant (Ki) or the dissociation constant (Kd), where a smaller value signifies a higher affinity. The following table summarizes the binding affinities of several known Y4R agonists, determined through various experimental assays.

Compound NameLigand TypeAssay TypepKiKi (nM)Cell LineReference
cy5-[K(4)]hPPFluorescently Labeled PeptideFlow Cytometry Binding Assay-5.6 (Kd)CHO[3]
Fluorescent Ligand 16Fluorescent Cyclic HexapeptideRadioligand Competition Binding9.71~0.2CHO-hY4R-Gqi5-mtAEQ[1][2]
Fluorescent Ligand 17Fluorescent Cyclic HexapeptideRadioligand Competition Binding9.55~0.3CHO-hY4R-Gqi5-mtAEQ[1][2]
Fluorescent Ligand 18Fluorescent Cyclic HexapeptideRadioligand Competition Binding9.22~0.6CHO-hY4R-Gqi5-mtAEQ[1][2]
Fluorescent Ligand 19Fluorescent Cyclic HexapeptideRadioligand Competition Binding9.33~0.5CHO-hY4R-Gqi5-mtAEQ[1][2]
Pancreatic Polypeptide (PP)Endogenous Peptide LigandRadioligand Competition Binding-0.26-[4]
PP2-36PP AnalogRadioligand Competition Binding-0.31-[4]
PP-Ala0PP AnalogRadioligand Competition Binding-0.35-[4]

Experimental Protocols

The determination of binding affinities relies on precise and reproducible experimental protocols. Below are outlines of common methods used for Y4R agonist binding studies.

Radioligand Competition Binding Assay

This is a widely used method to determine the affinity of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cells stably expressing the human Y4 receptor (e.g., CHO-hY4R-Gqi5-mtAEQ).[2]

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled peptide).[2]

  • Unlabeled test compounds (Y4R agonists).

  • Binding buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture and harvest cells expressing the Y4 receptor. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add varying concentrations of the unlabeled test compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence-Based Binding Assays

These assays utilize fluorescently labeled ligands and offer an alternative to radioligands, avoiding the associated safety and disposal issues.[1][2]

A. Flow Cytometry Binding Assay

Materials:

  • Cells expressing the Y4 receptor.

  • Fluorescently labeled Y4R ligand (e.g., cy5-[K(4)]hPP).[3]

  • Unlabeled test compounds.

  • Flow cytometer.

Procedure:

  • Cell Incubation: Incubate cells with the fluorescently labeled ligand in the presence and absence of varying concentrations of the unlabeled test compound.

  • Washing: Wash the cells to remove the unbound fluorescent ligand.

  • Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of bound fluorescent ligand.

  • Data Analysis: Similar to the radioligand assay, determine the IC₅₀ and subsequently the Ki from the competition curve.

B. Fluorescence Anisotropy (FA) Binding Assay

Materials:

  • Solubilized Y4 receptor membranes.

  • Fluorescently labeled Y4R ligand.

  • Unlabeled test compounds.

  • Plate reader capable of measuring fluorescence anisotropy.

Procedure:

  • Assay Setup: In a microplate, mix the fluorescently labeled ligand with the solubilized receptor membranes.

  • Competition: Add varying concentrations of the unlabeled test compound.

  • Measurement: Measure the fluorescence anisotropy. The binding of the fluorescent ligand to the larger receptor molecule slows its rotation, increasing the anisotropy.

  • Data Analysis: The decrease in anisotropy with increasing concentrations of the competitor is used to determine the binding affinity.

Visualizations

Y4 Receptor Signaling Pathway

The Y4 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. This activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In some tissues, the Y4 receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.[6]

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates Agonist Y4R Agonist Agonist->Y4R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release Induces

Caption: Y4 Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the general workflow for a competitive binding assay to determine the binding affinity of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation of Receptor, Labeled Ligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Labeled Ligand Preparation Ligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Ligand Separation->Quantification Curve_Fitting Competition Curve Generation (IC50) Quantification->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Binding Affinity Assay Workflow.

References

A Comparative Analysis of Y4 Receptor Agonist-Induced Internalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) receptor Y4 (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in regulating food intake, energy homeostasis, and gastrointestinal motility. Its activation by endogenous agonists such as pancreatic polypeptide (PP) and peptide YY (PYY) triggers a cascade of intracellular signaling events, often followed by receptor internalization. This process of internalization is critical for modulating the duration and intensity of receptor signaling and is a key consideration in the development of novel therapeutic agents targeting the Y4R.

This guide provides a comparative analysis of Y4R agonist-induced internalization, summarizing available quantitative data, detailing experimental methodologies, and illustrating the key pathways and workflows involved. While direct comparative studies quantifying the internalization potency (EC50) and efficacy (Emax) of various Y4R agonists are limited in publicly available literature, this guide synthesizes the most relevant experimental findings to provide a valuable resource for researchers in the field.

Quantitative Data on Y4R Agonist Activity

Direct comparative data on the potency (EC50) and maximal effect (Emax) for the internalization of different Y4R agonists is not extensively available in the literature. However, data on binding affinities (Ki) and functional potencies for other downstream signaling events, such as calcium mobilization, provide insights into the relative activities of these agonists. Furthermore, kinetic studies offer a comparative look at the speed of internalization induced by different ligands.

Table 1: Binding Affinity and Functional Potency of Y4R Agonists

The following table summarizes the binding affinities (Ki) and the potency (EC50) for stimulating calcium mobilization in response to various Y4R agonists. It is important to note that these values reflect receptor binding and activation of a specific signaling pathway, which may not directly correlate with internalization efficacy.

AgonistReceptorCell LineAssay TypeKi (nM)EC50 (nM)Intrinsic Activity (%)
Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2hY4RCHO-hY4R-Gqi5-mtAEQCa2+ Aequorin1.21.850
Cyclic Hexapeptide 1hY4RCHO-hY4R-Gqi5-mtAEQCa2+ Aequorin0.080.1539
Cyclic Hexapeptide 2hY4RCHO-hY4R-Gqi5-mtAEQCa2+ Aequorin0.060.0945
Human Pancreatic Polypeptide (hPP)hY4RCHO-hY4R-Gqi5-mtAEQCa2+ Aequorin0.40.2100

Data adapted from a study on novel cyclic hexapeptide Y4R ligands.[1]

Table 2: Kinetic Comparison of Y4R Agonist-Induced Internalization

The following table presents a kinetic comparison of the internalization of different radiolabeled Y4R agonists, providing an indication of the rate at which they are internalized upon binding to the receptor.

AgonistReceptorCell LineHalf-period of Saturation for Internalization (min)
[125I]hPPrat or human Y4RCHO10.1 ± 0.36
[125I](Leu31, Pro34)hPYYrat or human Y4RCHO32 ± 8
[125I]GR231118 (antagonist)rat or human Y4RCHO16 ± 1.7

Data from a study comparing the internalization kinetics of different Y4R ligands.[2]

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to assess Y4R agonist-induced internalization.

Fluorescence-Based Receptor Internalization Assay

This protocol describes a common method to visualize and quantify receptor internalization using fluorescence microscopy or flow cytometry.

1. Cell Culture and Transfection:

  • Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, in appropriate growth medium.

  • Transiently or stably transfect the cells with a plasmid encoding the human Y4 receptor. The receptor is often tagged with a fluorescent protein (e.g., GFP, YFP) or an epitope tag (e.g., HA, FLAG) for visualization.

2. Cell Seeding:

  • Seed the transfected cells onto glass-bottom dishes (for microscopy) or into 96-well plates (for high-throughput analysis) and allow them to adhere and grow to a suitable confluency (typically 60-80%).

3. Ligand Stimulation:

  • Prepare a series of dilutions of the Y4R agonists to be tested (e.g., hPP, PYY) in serum-free medium.

  • Wash the cells with phosphate-buffered saline (PBS) and then incubate them with the different concentrations of agonists at 37°C for a specified period (e.g., 30-60 minutes) to induce internalization.

4. Visualization and Quantification:

  • For Fluorescence Microscopy:

    • After incubation, wash the cells with cold PBS to stop internalization.

    • Fix the cells with 4% paraformaldehyde.

    • If using an epitope-tagged receptor, permeabilize the cells and perform immunocytochemistry using a primary antibody against the tag and a fluorescently labeled secondary antibody.

    • Image the cells using a confocal microscope. Internalized receptors will appear as fluorescent puncta within the cytoplasm, while surface receptors will show membrane localization.

    • Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane using image analysis software.

  • For Flow Cytometry (FACS):

    • After agonist stimulation, place the cells on ice and wash with cold PBS to stop internalization.

    • To distinguish between surface and internalized receptors, you can use an acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound fluorescent ligands or antibodies.

    • Alternatively, if using an epitope-tagged receptor, you can stain the non-permeabilized cells with a fluorescently labeled antibody against the tag to label only the surface receptors.

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI). A decrease in surface fluorescence indicates internalization.

    • The percentage of internalization can be calculated using the formula: 100 * (MFI_unstimulated - MFI_stimulated) / MFI_unstimulated.

5. Data Analysis:

  • Plot the percentage of internalization against the logarithm of the agonist concentration to generate a dose-response curve.

  • Fit the curve using a non-linear regression model to determine the EC50 (the concentration of agonist that produces 50% of the maximal internalization) and the Emax (the maximum internalization observed).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for Y4R internalization and a typical experimental workflow for its analysis.

G Y4R Agonist-Induced Internalization Pathway cluster_membrane Plasma Membrane Agonist Y4R Agonist (e.g., hPP, PYY) Y4R Y4 Receptor Agonist->Y4R Binding & Activation G_protein Gi/o Protein Y4R->G_protein Activation GRK GRK Y4R->GRK Phosphorylation CCP Clathrin-Coated Pit Y4R->CCP Sequestration Arrestin β-Arrestin GRK->Arrestin Recruitment to Receptor Clathrin Clathrin Arrestin->Clathrin Recruitment Clathrin->CCP Formation Endosome Endosome CCP->Endosome Internalization Recycling Recycling to Plasma Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Y4R agonist-induced internalization signaling pathway.

G Experimental Workflow for Y4R Internalization Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture & Transfect Cells with tagged Y4R Cell_Seeding 2. Seed Cells into Plates/Dishes Cell_Culture->Cell_Seeding Agonist_Stim 3. Stimulate with Y4R Agonists Cell_Seeding->Agonist_Stim Stop_Internalization 4. Stop Internalization (Wash with cold PBS) Agonist_Stim->Stop_Internalization Fix_Stain 5a. Fix & Stain (Microscopy) Stop_Internalization->Fix_Stain Acid_Wash 5b. Acid Wash / Stain (FACS) Stop_Internalization->Acid_Wash Imaging 6a. Confocal Imaging Fix_Stain->Imaging FACS_Analysis 6b. Flow Cytometry Acid_Wash->FACS_Analysis Quantification 7. Image/Data Analysis Imaging->Quantification FACS_Analysis->Quantification Dose_Response 8. Generate Dose-Response Curves Quantification->Dose_Response EC50_Emax 9. Determine EC50 & Emax Dose_Response->EC50_Emax

Workflow for Y4R internalization assay.

References

Unlocking Enhanced Y4 Receptor Activation: A Comparative Guide to Positive Allosteric Modulators in Combination with a Y4R Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potentiation of the endogenous Y4 receptor (Y4R) agonist, Pancreatic Polypeptide (PP), by two distinct positive allosteric modulators (PAMs): tBPC and VU0506013. This analysis is supported by experimental data from key studies, detailing the impact of these PAMs on G-protein signaling and β-arrestin recruitment pathways.

The Y4 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating food intake and energy homeostasis, making it a significant target for the development of therapeutics against obesity and related metabolic disorders. Positive allosteric modulators offer a promising strategy to fine-tune the activity of endogenous agonists like Pancreatic Polypeptide, potentially enhancing therapeutic efficacy while minimizing off-target effects. This guide delves into the experimental data characterizing the interaction of PP with tBPC and VU0506013, providing a framework for understanding their comparative pharmacology.

Performance Comparison: Potentiation of Pancreatic Polypeptide Activity

The following tables summarize the quantitative data from in vitro functional assays, demonstrating the potentiation of Pancreatic Polypeptide's agonistic activity at the Y4 receptor by the positive allosteric modulators tBPC and VU0506013.

Table 1: G-Protein Signaling Assay (Gαi Activation)

AgonistPAMAgonist EC50 (nM)Fold Shift in PotencyReference
Pancreatic PolypeptideNone1.2-[1]
Pancreatic PolypeptidetBPC (10 µM)0.34.0[1]
Pancreatic PolypeptideNone2.5-[2]
Pancreatic PolypeptideVU0506013 (1 µM)0.125[2]

Table 2: β-Arrestin Recruitment Assay

AgonistPAMAgonist EC50 (nM)Fold Shift in PotencyReference
Pancreatic PolypeptideNone8.9-[1]
Pancreatic PolypeptidetBPC (10 µM)1.84.9[1]
Pancreatic PolypeptideNone15.8-[2]
Pancreatic PolypeptideVU0506013 (1 µM)0.819.8[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis of the data presented, the following diagrams illustrate the Y4 receptor signaling cascade and the workflows of the key assays employed.

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PP Pancreatic Polypeptide (Agonist) Y4R Y4 Receptor PP->Y4R Binds to orthosteric site PAM Positive Allosteric Modulator (PAM) PAM->Y4R Binds to allosteric site G_protein Gαi/βγ Y4R->G_protein Activates beta_Arrestin β-Arrestin Y4R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits activation Cellular_Response_G Cellular Response (e.g., decreased neuronal activity) PKA->Cellular_Response_G Leads to Internalization Receptor Internalization & Downstream Signaling beta_Arrestin->Internalization Mediates

Y4 Receptor Signaling Pathway

G_Protein_Signaling_Assay cluster_workflow G-Protein Signaling Assay Workflow A HEK293 cells expressing Y4R are cultured B Cells are incubated with Pancreatic Polypeptide (PP) +/- PAM A->B C Cell lysates are prepared B->C D [³⁵S]GTPγS is added to the lysates C->D E Gαi-bound [³⁵S]GTPγS is measured (e.g., scintillation counting) D->E F Data Analysis: Dose-response curves are generated to determine EC50 values E->F Beta_Arrestin_Recruitment_Assay cluster_workflow β-Arrestin Recruitment Assay Workflow A Cells co-expressing Y4R and β-arrestin-reporter fusion are cultured B Cells are treated with Pancreatic Polypeptide (PP) +/- PAM A->B C Recruitment of β-arrestin to Y4R is detected (e.g., BRET or FRET) B->C D Signal is quantified C->D E Data Analysis: Dose-response curves are plotted to calculate EC50 values D->E

References

A Comparative Guide to the Reproducibility of Y4R-Mediated Signaling in Different Cell Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commonly used cell systems for studying Neuropeptide Y4 Receptor (Y4R)-mediated signaling. While direct comparative studies on the reproducibility of Y4R signaling across different cell lines are limited in publicly available literature, this document synthesizes existing data on Y4R and related G-protein coupled receptors (GPCRs) to offer insights into the selection of an appropriate cellular context for robust and reproducible experimental outcomes. We will delve into the key signaling pathways, compare the most utilized recombinant expression systems, and provide detailed experimental protocols for assessing Y4R activation.

Introduction to Y4R-Mediated Signaling

The Neuropeptide Y4 Receptor (Y4R), also known as the Pancreatic Polypeptide Receptor 1 (PP1), is a member of the Neuropeptide Y (NPY) receptor family, a class of G-protein coupled receptors (GPCRs).[1][2] Its primary endogenous ligand is Pancreatic Polypeptide (PP), which shows a significantly higher affinity for Y4R compared to other NPY family peptides.[1] Y4R is predominantly coupled to the Gi/o family of G-proteins.[2] Upon activation, the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, Y4R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and, in some cellular contexts, mobilization of intracellular calcium.[3]

Due to its role in regulating food intake and energy homeostasis, Y4R is a significant target for the development of therapeutics against obesity and related metabolic disorders.[1] The reproducibility of in vitro assays is paramount for the successful identification and characterization of novel Y4R modulators.

Comparison of Common Cell Systems for Y4R Signaling Studies

The majority of in vitro studies on Y4R signaling utilize recombinant expression systems, with Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells being the most prevalent hosts.[4][5][6][7][8] The choice between these cell lines can significantly impact the reproducibility and translational relevance of the experimental findings.

FeatureHEK293 CellsCHO CellsKey Considerations for Y4R Signaling Reproducibility
Origin Human Embryonic KidneyChinese Hamster OvaryHuman origin of HEK293 cells may provide a more relevant cellular background for post-translational modifications and protein-protein interactions of the human Y4R.[8]
Transfection Efficiency High, particularly for transient expression.[8]Generally lower for transient transfection compared to HEK293 cells.[6]High transfection efficiency in HEK293 cells facilitates rapid evaluation of Y4R constructs, but may lead to greater well-to-well variability in receptor expression levels, potentially impacting the reproducibility of functional assays. Stable CHO cell lines, though more time-consuming to generate, often provide more consistent receptor expression.
Endogenous GPCR & Signaling Proteins Express a wide range of endogenous GPCRs and signaling components.[9]Also possess endogenous GPCRs and signaling machinery, but the profile may differ from human cells.[10]The presence of endogenous receptors that may interact with Y4R or its signaling pathways can lead to background noise or off-target effects, influencing the specificity and reproducibility of the assay. Thorough characterization of the parental cell line is crucial.
Growth Characteristics Rapid growth, adaptable to suspension culture.[7]Robust growth, well-established for large-scale suspension culture in serum-free media.[7]Consistent cell growth and viability are fundamental for reproducible assay performance. The well-characterized nature of CHO cells in biopharmaceutical production often translates to highly reproducible culture conditions.
Post-Translational Modifications Human-like glycosylation patterns.[5]Capable of complex glycosylation, but may differ from human patterns.[5]While the impact of glycosylation on Y4R signaling is not extensively documented, differences in post-translational modifications between cell lines could potentially influence receptor folding, trafficking, and ligand binding, thereby affecting signal reproducibility.

Key Y4R Signaling Pathways and Assay Methodologies

The activation of Y4R can be monitored through several downstream signaling events. The choice of assay depends on the specific research question, desired throughput, and the available instrumentation.

cAMP Inhibition Assay

As a Gi/o-coupled receptor, the canonical signaling pathway for Y4R is the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

G cluster_membrane Cell Membrane PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Binds Gi_o Gi/o Protein Y4R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

This protocol is adapted from commercially available HTRF cAMP assay kits.

  • Cell Preparation:

    • Culture HEK293 or CHO cells stably expressing human Y4R in a T175 flask to ~80% confluency.

    • Detach cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

    • Adjust cell density to 2 x 10^5 cells/mL.

  • Assay Procedure:

    • Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

    • Add 5 µL of Pancreatic Polypeptide (PP) standard or test compound at various concentrations. For antagonist screening, pre-incubate with the antagonist before adding an EC80 concentration of PP.

    • Seal the plate and incubate for 30 minutes at room temperature.

    • Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of anti-cAMP antibody conjugated to a fluorescent donor (e.g., Europium cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and simultaneous emission detection at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the 665/620 nm ratio and normalize the data. A decrease in the HTRF signal indicates an increase in intracellular cAMP. For Y4R, agonist stimulation should result in an increase in the HTRF signal (decrease in cAMP inhibition).

ERK Phosphorylation Assay

Y4R activation can also induce the phosphorylation of ERK1/2 (p44/42 MAPK), a key downstream signaling node.

G cluster_membrane Cell Membrane PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Binds G_protein G-protein Y4R->G_protein Activates Signaling_Cascade Signaling Cascade (e.g., PLC, PKC, Ras/Raf) G_protein->Signaling_Cascade MEK MEK Signaling_Cascade->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression

This protocol provides a standard method for detecting ERK phosphorylation.[11]

  • Cell Culture and Stimulation:

    • Seed Y4R-expressing HEK293 or CHO cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Stimulate cells with various concentrations of PP for 5-10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Calcium Mobilization Assay

While primarily Gi/o-coupled, Y4R has been reported to potentially couple to Gq proteins in certain systems, leading to an increase in intracellular calcium.[2]

G cluster_membrane Cell Membrane PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Binds Gq Gq Protein Y4R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Downstream Downstream Cellular Effects PKC->Downstream

This protocol is based on the use of a fluorescent calcium indicator and a plate reader with an injection function.[12][13][14]

  • Cell Preparation:

    • Seed Y4R-expressing HEK293 or CHO cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

    • Aspirate the growth medium and replace it with 100 µL of loading buffer (e.g., HBSS with 20 mM HEPES) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injector.

    • Set the reader to measure fluorescence intensity at an excitation of ~490 nm and an emission of ~525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of PP or test compound at the desired concentration and continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response relative to the baseline for each well.

    • Dose-response curves can be generated by plotting the peak response against the logarithm of the agonist concentration.

Data Presentation and Reproducibility Metrics

To ensure the reproducibility of Y4R signaling assays, it is crucial to consistently monitor key performance metrics.

Assay TypeKey Performance MetricsTypical Values in Recombinant SystemsFactors Influencing Reproducibility
cAMP HTRF Assay EC50/IC50: Potency of agonist/antagonist0.1 - 10 nM for PPReceptor expression level, cell health, phosphodiesterase activity, quality of reagents.
Signal-to-Background (S/B) Ratio: Assay window> 5Cell density, incubation times, plate type.
Z'-factor: Assay robustness> 0.5Pipetting accuracy, reagent stability, plate uniformity.
ERK Phosphorylation (Western Blot) Fold Change: Magnitude of response over baseline2 - 10 foldStimulation time, antibody specificity and affinity, loading controls, detection method sensitivity.
EC50: Potency of agonist1 - 50 nM for PPSerum starvation efficiency, cell density, linearity of the detection signal.
Calcium Mobilization Assay Peak Fluorescence Response: Magnitude of calcium release1.5 - 5 fold increaseDye loading efficiency, cell health, receptor coupling efficiency to Gq, presence of endogenous calcium channels.
EC50: Potency of agonist1 - 100 nM for PPCell density, baseline calcium levels, injection speed and mixing.
Z'-factor: Assay robustness> 0.5Plate consistency, dye leakage, phototoxicity.

Concluding Remarks

The selection of an appropriate cell system is a critical determinant for the reproducibility of Y4R-mediated signaling studies. While both HEK293 and CHO cells are viable options for recombinant Y4R expression, they present distinct advantages and disadvantages that should be carefully considered in the context of the specific research goals. HEK293 cells offer the benefits of a human cellular background and high transfection efficiency, which is advantageous for rapid screening. Conversely, the well-established protocols for generating stable CHO cell lines can lead to more consistent receptor expression and, consequently, potentially more reproducible long-term assay performance.

Regardless of the cell system chosen, meticulous optimization of experimental parameters, including cell density, ligand stimulation time, and assay-specific conditions, is paramount. The consistent monitoring of key performance metrics such as EC50/IC50 values, signal-to-background ratios, and Z'-factors will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of Y4R biology and for the development of novel therapeutics targeting this important receptor. Further research directly comparing Y4R signaling in different cell systems is warranted to provide a more definitive guide for researchers in the field.

References

Safety Operating Guide

Proper Disposal of Y4R Agonist-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Y4R agonist-1 must adhere to specific safety and disposal procedures to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in available safety data.

Immediate Safety and Handling Protocols

Before disposal, it is imperative to handle this compound with care. As a peptide-based agonist, general laboratory best practices for handling peptides should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, masks, and safety glasses.[1] Handling of lyophilized peptides, which can be volatile, should occur in a clean, well-ventilated area.[1]

For storage, lyophilized this compound should be kept in a tightly sealed container at -20°C for short-term storage and -80°C for long-term storage to prevent degradation.[2] When preparing to use or dispose of the peptide, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.

Hazard and Disposal Information Summary

The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] This underscores the critical need for proper disposal to prevent environmental contamination.

Hazard ClassificationGHS Hazard StatementDisposal Guideline
Acute Oral Toxicity (Category 4)H302: Harmful if swallowedP501: Dispose of contents/ container to an approved waste disposal plant.[3]
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.[3]
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.[3]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to send it to an approved waste disposal plant.[3] The following steps provide a general workflow for preparing the waste for disposal.

  • Decontamination of Contaminated Materials : All labware, surfaces, and equipment contaminated with this compound should be thoroughly decontaminated. While specific decontamination procedures for this compound are not detailed in the available literature, a common practice for peptide decontamination involves soaking in a suitable inactivating solution (e.g., a strong acid or base, or a commercial decontaminating agent) followed by copious rinsing with water. The appropriate inactivating solution will depend on the specific chemical properties of the agonist and should be determined in consultation with your institution's environmental health and safety (EHS) office.

  • Collection of Waste :

    • Solid Waste : Collect unused lyophilized this compound and any contaminated solid materials (e.g., pipette tips, gloves, vials) in a clearly labeled, sealed, and leak-proof waste container.

    • Liquid Waste : Collect solutions containing this compound in a separate, clearly labeled, sealed, and leak-proof container. Do not mix with other chemical waste unless approved by your institution's EHS office.

  • Labeling and Storage of Waste : Clearly label the waste containers with the name "this compound Waste" and any other information required by your institution. Store the waste in a designated, secure area away from incompatible materials until it can be collected for disposal.

  • Arranging for Disposal : Contact your institution's EHS office to arrange for the collection and disposal of the this compound waste at an approved waste disposal facility. Provide them with the safety data sheet and any other relevant information about the waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Mask, Safety Glasses) B Handle in a well-ventilated area A->B C Decontaminate all contaminated labware B->C D Collect Solid Waste (Unused peptide, contaminated items) C->D E Collect Liquid Waste (Solutions containing agonist) C->E F Label waste containers clearly D->F E->F G Store waste in a designated secure area F->G H Contact Environmental Health & Safety (EHS) for collection G->H I Dispose of at an approved waste disposal plant H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided here is based on available safety data and general laboratory practices. Researchers should always consult their institution's specific guidelines and their Environmental Health and Safety office for detailed procedures and compliance with local regulations.

References

Personal protective equipment for handling Y4R agonist-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Y4R agonist-1" is understood to be a novel or uncharacterized research chemical. The following guidelines are based on established best practices for handling potent, biologically active small molecules with unknown toxicological profiles. A thorough risk assessment should be conducted by qualified personnel before beginning any work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound. As an agonist for the Neuropeptide Y receptor Y4 (Y4R), this compound is presumed to be pharmacologically active and must be handled with caution. The Y4R is a G-protein coupled receptor involved in regulating food intake, energy homeostasis, and other biological processes.[1][2] Accidental exposure could lead to unintended physiological effects.

Core Safety Principles

Due to the unknown toxicity and potency of a novel compound, all handling of this compound should occur in a designated and controlled area. Access to this area should be restricted to trained personnel.

  • Containment: All procedures that may generate dust or aerosols, such as weighing, reconstituting, or sonicating the solid compound, must be performed within a certified chemical fume hood or a powder containment balance enclosure.

  • Hygiene: Do not store or consume food and beverages in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Contamination: Assume all surfaces in the designated handling area are potentially contaminated. Decontaminate surfaces after each use.

Personal Protective Equipment (PPE)

The primary routes of exposure for potent compounds are inhalation, dermal absorption, and ingestion.[3] A comprehensive PPE strategy is critical to mitigate these risks. The following table summarizes the required PPE for different laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Unpacking/Inventory Double Nitrile GlovesSafety Glasses with Side ShieldsDisposable Gown over Lab CoatRecommended: N95 Respirator[4]
Weighing Solid Compound Double Nitrile GlovesChemical Splash GogglesDisposable, fluid-resistant GownMandatory: N95 or higher Respirator
Preparing Stock Solutions Double Nitrile GlovesChemical Splash GogglesDisposable, fluid-resistant GownN/A (in Chemical Fume Hood)
Cell Culture Application Nitrile GlovesSafety Glasses with Side ShieldsStandard Lab CoatN/A (in Biosafety Cabinet)
Animal Dosing (Injection) Nitrile GlovesSafety Glasses & Face ShieldDisposable GownN/A
Spill Cleanup Double Nitrile Gloves (heavy-duty)Chemical Splash Goggles & Face ShieldDisposable, fluid-resistant GownMandatory: N95 or higher Respirator

PPE Specifications:

  • Gloves: Use powder-free nitrile gloves.[5] When double-gloving, change the outer glove immediately upon suspected contact with the compound. Do not wear gloves outside of the designated work area.

  • Gowns: Gowns should be disposable, made of a low-lint material, have a solid front, and be secured at the back. They should have long sleeves with tight-fitting elastic cuffs.[3]

  • Eye Protection: Chemical splash goggles are required when there is a risk of splashes.[6] A face shield should be worn over goggles during high-risk activities like spill cleanup.[7]

  • Respiratory Protection: An N95 or higher-rated respirator is necessary when handling the compound as a powder outside of a containment hood.[5][7] All users must be properly fit-tested before using a respirator. Surgical masks provide no protection against chemical aerosols or powders.[5]

Operational Plan: Handling & Preparation

Protocol for Preparing a 10 mM Stock Solution:

  • Preparation: Assemble all necessary equipment (vials, solvent, pipettes, vortexer) and place them inside the chemical fume hood.

  • Don PPE: Put on all required PPE as specified for "Preparing Stock Solutions" in the table above.

  • Weighing: Weigh the required amount of this compound powder using an analytical balance inside a powder containment hood or fume hood. Use anti-static weigh paper or a tared vial.

  • Solubilization: Carefully add the appropriate volume of solvent (e.g., DMSO) to the vial containing the powder. Close the vial tightly.

  • Mixing: Mix the solution by vortexing or sonicating until the compound is fully dissolved. Keep the vial capped during this process.

  • Storage: Label the vial clearly with the compound name, concentration, date, and your initials. Store as required.

  • Cleanup: Decontaminate all surfaces within the fume hood. Dispose of all contaminated consumables as outlined in the disposal plan.

  • Doff PPE: Remove PPE in the correct order (outer gloves, gown, face/eye protection, inner gloves, respirator) and dispose of it in the designated cytotoxic waste container. Wash hands thoroughly.

Disposal Plan

Waste contaminated with potent pharmacological compounds is considered hazardous or cytotoxic waste.[8][9] It must be segregated from regular laboratory trash.

  • Waste Segregation: Use designated, clearly labeled, leak-proof containers with purple lids for all cytotoxic waste.[10]

  • Solid Waste: This includes all contaminated PPE (gloves, gowns, shoe covers), weigh papers, pipette tips, and plasticware. Place these items in a designated cytotoxic waste container lined with a purple bag.[10][11]

  • Sharps Waste: Needles, syringes, and glass vials used for the compound must be disposed of in a purple-lidded, puncture-resistant sharps container.[10][11]

  • Liquid Waste: Unused stock solutions and contaminated aqueous solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour this waste down the drain.

  • Collection: All cytotoxic waste must be collected by a licensed hazardous waste management provider for high-temperature incineration.[10]

Visual Workflow Diagrams

The following diagrams illustrate the key procedural workflows for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Compound Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal start Conduct Risk Assessment ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Weigh Solid this compound hood->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot & Store Stock Solution dissolve->aliquot decon Decontaminate Work Surfaces aliquot->decon dispose Segregate & Dispose of Waste (Solids, Sharps, Liquids) decon->dispose doff Doff PPE into Cytotoxic Waste dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe Handling Workflow for Potent Compounds.

G cluster_pathway Y4 Receptor Signaling Cascade agonist This compound receptor Y4 Receptor (GPCR) agonist->receptor g_protein Gi/Go Protein Activation receptor->g_protein adenylyl Inhibition of Adenylyl Cyclase g_protein->adenylyl ion_channel Modulation of Ca2+ & K+ Channels g_protein->ion_channel camp Decrease in intracellular cAMP adenylyl->camp response Cellular Response (e.g., altered food intake signaling) camp->response ion_channel->response

Caption: Presumed this compound Signaling Pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.